molecular formula C11H14ClNO2 B1382780 cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1187927-05-4

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1382780
CAS No.: 1187927-05-4
M. Wt: 227.69 g/mol
InChI Key: CLBXHARXLYHVIZ-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBXHARXLYHVIZ-IYPAPVHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Enigmatic Mechanism of Action of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride: Acknowledging the Scientific Void

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

[City, State] – Despite extensive investigation into the vast and pharmacologically rich landscape of pyrrolidine derivatives, a comprehensive understanding of the specific mechanism of action for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride remains elusive within the current body of scientific literature. While the pyrrolidine scaffold is a cornerstone in the development of a multitude of neurologically active agents, the precise biological target and subsequent signaling pathways engaged by this particular stereoisomer have not been definitively elucidated.

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including anticonvulsant, neuroprotective, and anti-inflammatory agents. The stereochemical arrangement of substituents on this ring, such as the cis-configuration of the phenyl and carboxylic acid groups in the topic compound, is known to be a critical determinant of biological activity.

Research into structurally related compounds offers potential avenues for future investigation. For instance, various derivatives of pyrrolidine-carboxylic acid have been shown to interact with key players in neurotransmission. Notably, some analogs act as inhibitors of GABA transporters (GATs), thereby increasing the synaptic concentration of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This mechanism is a well-established therapeutic strategy for conditions such as epilepsy.

Furthermore, other pyrrolidine-containing molecules have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission. For example, D,L-cis-2,3-Pyrrolidine dicarboxylate has been demonstrated to induce convulsions through its interaction with NMDA receptors. These findings suggest that the glutamatergic system could be a plausible, yet unconfirmed, area of investigation for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

The phenyl group at the 2-position and the carboxylic acid at the 3-position of the pyrrolidine ring represent key pharmacophoric features that likely govern the compound's interaction with its yet-to-be-identified biological target. The specific spatial arrangement of these groups in the cis configuration would present a unique three-dimensional structure for receptor binding.

At present, without dedicated pharmacological studies on cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, any detailed description of its mechanism of action would be speculative. The scientific community awaits focused research to uncover the molecular targets, downstream signaling effects, and ultimate physiological response to this compound. Such studies would be essential to unlock its potential therapeutic applications and to fully understand its role within the broader class of phenyl-pyrrolidine derivatives.

Future Directions

To elucidate the mechanism of action of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, a systematic pharmacological investigation is warranted. This would include:

  • Receptor Binding Assays: Screening against a panel of known central nervous system targets, including GABA transporters, glutamate receptors (NMDA, AMPA, kainate), and other relevant G-protein coupled receptors and ion channels.

  • Functional Assays: Electrophysiological studies on neuronal preparations to determine the effect of the compound on synaptic transmission and neuronal excitability.

  • In Vivo Studies: Evaluation of the compound's behavioral effects in animal models of neurological disorders to guide further mechanistic studies.

The results of these investigations will be crucial in defining the pharmacological profile of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride and determining its potential as a novel therapeutic agent.

Conclusion

A Technical Guide to the Structural and Stereochemical Properties of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed examination of the structural properties and stereochemistry of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in substituted pyrrolidine scaffolds.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs stems from its unique three-dimensional structure, which allows for the efficient exploration of pharmacophore space.[1] Unlike flat aromatic systems, the non-planar, puckered nature of the pyrrolidine ring provides a saturated scaffold that contributes significantly to the stereochemistry and conformational rigidity of a molecule.[1] This structural feature is critical for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors.

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a proline analogue that incorporates these key features. The presence of two adjacent stereocenters at the C2 and C3 positions, constrained to a cis relative configuration, along with a phenyl substituent, creates a conformationally restricted scaffold. This makes it a valuable building block for designing novel therapeutics, particularly for central nervous system (CNS) disorders and as an inhibitor of various enzymes.[2][3] This guide will delve into the precise structural and stereochemical features of this compound, the analytical methods used for its characterization, and the synthetic strategies employed to control its stereochemistry.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the first step in its scientific evaluation.

PropertyValueSource
Molecular Formula C₁₁H₁₄ClNO₂PubChem
Molecular Weight 227.69 g/mol PubChem
IUPAC Name cis-2-phenylpyrrolidine-3-carboxylic acid hydrochloride-
CAS Number Not explicitly assigned for the cis-hydrochloride isomer. The parent acid has CAS 25860-44-0.[4]
Appearance Typically a white to off-white solid.
Solubility The hydrochloride salt form enhances aqueous solubility.

The Core Directive: Understanding Stereochemistry

The defining feature of this molecule is its stereochemistry. The term "cis" refers to the relative configuration of the substituents at the two stereogenic centers, C2 and C3. In this isomer, the phenyl group at C2 and the carboxylic acid group at C3 are located on the same face of the pyrrolidine ring.

Chirality and Enantiomers

The presence of two chiral centers means that cis-2-phenyl-pyrrolidine-3-carboxylic acid exists as a pair of enantiomers:

  • (2R, 3S)-2-phenyl-pyrrolidine-3-carboxylic acid

  • (2S, 3R)-2-phenyl-pyrrolidine-3-carboxylic acid

These enantiomers are non-superimposable mirror images of each other and will exhibit identical physical properties (melting point, solubility, etc.) but will rotate plane-polarized light in opposite directions. Crucially, they can have vastly different pharmacological activities due to the stereospecific nature of biological receptors.

The corresponding trans diastereomers, (2R, 3R) and (2S, 3S), have the phenyl and carboxylic acid groups on opposite faces of the ring and possess different physical and biological properties from the cis isomers.[5][6]

Conformational Analysis

The pyrrolidine ring is not planar and undergoes a rapid conformational change known as "pseudorotation".[1] The substituents on the ring influence the preferred puckering of the ring, which can be described by "envelope" or "twist" conformations. The cis configuration, in particular, forces a specific spatial arrangement of the phenyl and carboxyl groups, which is key to its utility as a constrained scaffold in drug design.

Diagram: Stereoisomers of 2-Phenyl-pyrrolidine-3-carboxylic acid

G cluster_cis cis-Isomers cluster_trans trans-Isomers 2R,3S (2R,3S) 2S,3R (2S,3R) 2R,3S->2S,3R Enantiomers 2R,3R (2R,3R) 2R,3S->2R,3R Diastereomers 2S,3S (2S,3S) 2R,3S->2S,3S Diastereomers 2S,3R->2R,3R Diastereomers 2S,3R->2S,3S Diastereomers 2R,3R->2S,3S Enantiomers Topic 2-Phenyl-pyrrolidine-3-carboxylic acid Topic->2R,3S Topic->2S,3R Topic->2R,3R Topic->2S,3S

Caption: Relationship between the four stereoisomers of the title compound.

Structural Elucidation and Analytical Protocols

Confirming the structure and, most importantly, the relative and absolute stereochemistry of the molecule requires a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the relative stereochemistry (cis vs. trans).

  • ¹H NMR: The coupling constants (J-values) between the protons at C2 and C3 are diagnostic. For cis isomers, the dihedral angle typically results in a larger coupling constant compared to the trans isomer. The acidic proton of the carboxylic acid typically appears as a broad singlet in the 10-12 ppm range.[7] Protons on the carbons adjacent to the carboxyl group generally resonate between 2-3 ppm.[7]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded, appearing in the 160-180 ppm region.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments are definitive for confirming the cis configuration. A spatial proximity between the protons on C2 and C3 will result in a cross-peak, which is expected for the cis isomer but absent in the trans isomer.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the broad singlet for the carboxylic acid proton (if not exchanged with D₂O) between 10-12 ppm.[7]

    • Locate the multiplet for the C2 proton, coupled to the C3 proton.

    • Locate the multiplet for the C3 proton, coupled to the C2 proton and adjacent CH₂ protons.

    • Measure the coupling constant (³JHH) between the C2-H and C3-H. Compare this value to literature data for related cis-pyrrolidine systems to confirm the stereochemistry.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of both the relative (cis) and absolute stereochemistry (e.g., 2R, 3S) if a suitable crystal can be obtained.[8] This technique maps the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive data on bond lengths, bond angles, and torsional angles.

Workflow: Stereochemical Determination

G cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_confirmation Confirmation start Stereoselective Synthesis racemic Racemic Mixture start->racemic e.g., 1,3-Dipolar Cycloaddition nmr NMR Spectroscopy (NOESY, J-coupling) racemic->nmr hplc Chiral HPLC racemic->hplc chiral Enantiopure Product xray X-Ray Crystallography chiral->xray cis_confirm Confirm 'cis' Stereochemistry nmr->cis_confirm enant_sep Separated Enantiomers hplc->enant_sep abs_confirm Determine Absolute Stereochemistry xray->abs_confirm enant_sep->chiral

Caption: Workflow for the synthesis and stereochemical confirmation.

Synthesis and Stereocontrol

The synthesis of substituted pyrrolidines often relies on methods that can control the resulting stereochemistry.

  • 1,3-Dipolar Cycloaddition: This is a classical and powerful method for constructing the pyrrolidine ring.[1] The reaction between an azomethine ylide (the 1,3-dipole) and a dipolarophile (like an alkene) can be highly regio- and stereoselective. The choice of catalysts and starting materials dictates the final stereochemical outcome.

  • Asymmetric Michael Addition: Organocatalytic enantioselective Michael additions can be used to form key intermediates for the synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acids.[9][10]

  • Catalytic Hydrogenation: The stereochemistry of the final product can also be set by the catalytic hydrogenation of a double bond within a pyrroline precursor. The choice of catalyst and directing groups can favor the formation of the cis isomer.[11]

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt. This is a common practice in pharmaceutical development for several reasons:

  • Improved Solubility: The salt form is generally more soluble in water and polar solvents compared to the freebase, which is advantageous for biological testing and formulation.

  • Enhanced Stability: Salt formation can increase the chemical and physical stability of the compound, leading to a longer shelf life.

  • Handling Properties: Salts are often crystalline solids, which are easier to handle, purify, and weigh accurately than oils or amorphous materials.

Conclusion

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a structurally defined and conformationally constrained molecule with significant potential in drug discovery. Its key features are the cis relationship between the C2-phenyl and C3-carboxylic acid groups and its existence as a pair of enantiomers. A thorough understanding and rigorous analytical confirmation of its stereochemistry, primarily through NMR spectroscopy and X-ray crystallography, are essential for its successful application in research and development. The synthetic routes employed must be carefully chosen to ensure stereocontrol, and the hydrochloride salt form provides practical advantages for its use in a laboratory setting.

References

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. (n.d.). National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. Retrieved March 12, 2026, from [Link]

  • 2-Phenyl-pyrrolidine-2-carboxylic acid. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. (2006). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 2-phenylpyrrolidine-3-carboxylic acid hydrochloride. (n.d.). PubChem. Retrieved March 12, 2026, from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). Organic & Biomolecular Chemistry. Retrieved March 12, 2026, from [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). ResearchGate. Retrieved March 12, 2026, from [Link]

  • 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. (1999). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • (2R,3R)-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID. (n.d.). NextSDS. Retrieved March 12, 2026, from [Link]

  • Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. (2012). Research and Reviews: Journal of Chemistry. Retrieved March 12, 2026, from [Link]

  • Process for the preparation of pyrollidine-3-carboxylic acids. (2013). Google Patents.
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. (2026). Drug Development Research. Retrieved March 12, 2026, from [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. Retrieved March 12, 2026, from [Link]

  • 2-phenyl-1-pyrroline. (n.d.). Organic Syntheses. Retrieved March 12, 2026, from [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
  • Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (2016). Google Patents.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2022). Beilstein Journal of Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors for Enantiodiscrimination of α-Racemic Carboxylic Acids Containing Tertiary or Quaternary Stereogenic Centers. (2020). The Journal of Organic Chemistry. Retrieved March 12, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved March 12, 2026, from [Link]

  • Pyrrolidine-3-carboxylic acid, N-(4-bromo-3-methylphenyl)-5-oxo-. (n.d.). SpectraBase. Retrieved March 12, 2026, from [Link]

Sources

Physicochemical Profiling and High-Resolution Mass Spectrometry of cis-2-Phenyl-pyrrolidine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on conformationally restricted peptidomimetics and central nervous system (CNS) active scaffolds, substituted pyrrolidines have emerged as privileged structures. Specifically, cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1187927-05-4) serves as a critical synthetic intermediate for developing target-specific inhibitors, such as BACE-1 antagonists used in Alzheimer's disease research.

For analytical chemists and formulation scientists, distinguishing between the molecular weight (used for stoichiometric scaling) and the exact mass (used for structural elucidation) of this compound is paramount. This whitepaper provides a rigorous technical breakdown of these metrics, the mechanistic rationale behind its ionization behavior, and a self-validating protocol for High-Resolution Mass Spectrometry (HRMS) analysis.

Molecular Weight vs. Exact Mass: A Mechanistic Distinction

In pharmaceutical development, the physical mass of a compound dictates everything from reaction stoichiometry to pharmacokinetic profiling. However, the terminology must be applied with precision.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural abundance of all isotopes. This value is essential for weighing reagents and calculating molarity.

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O, 35 Cl). This is the exact value targeted during HRMS to confirm molecular identity and rule out isobaric interferences.

When analyzing the hydrochloride salt of cis-2-phenyl-pyrrolidine-3-carboxylic acid, the salt dissociates in solution. Therefore, while the bulk powder reflects the mass of the HCl salt, mass spectrometric detection primarily observes the ionized free base.

Quantitative Data Summary

The following table delineates the critical mass metrics for this compound, summarizing data aggregated from chemical repositories[1][2] and high-accuracy computational databases[3].

PropertyValueMechanistic Causality / Significance
Chemical Formula C₁₁H₁₃NO₂ · HClThe hydrochloride salt maximizes aqueous solubility by protonating the secondary amine, preventing oxidative degradation during storage.
Average Molecular Weight 227.69 g/mol Derived from average isotopic distributions. Used exclusively for gravimetric preparation and stoichiometric calculations.
Salt Exact Mass 227.0713 DaThe theoretical monoisotopic mass of the intact salt (C₁₁H₁₄ClNO₂). Rarely observed intact in ESI due to in-source dissociation.
Free Base Exact Mass 191.0946 DaThe monoisotopic mass of the un-ionized free base (C₁₁H₁₃NO₂). Serves as the baseline for calculating MS adducts.
Expected [M+H]⁺ Adduct 192.1019 m/zThe primary molecular ion expected in positive Electrospray Ionization (ESI+), generated by the addition of a proton (1.0073 Da).

Mechanistic Basis of Ionization and Detection

When cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride is introduced into an Electrospray Ionization (ESI) source, the non-covalent ionic bond between the pyrrolidine nitrogen and the chloride ion is cleaved in the polar solvent matrix.

Because the pyrrolidine ring contains a secondary amine (a strong localized base), the molecule is highly amenable to positive ion mode (ESI+). The addition of a mobile phase modifier, such as 0.1% formic acid, is not merely to buffer the pH; it acts as an abundant proton source. This drives the equilibrium of the pyrrolidine nitrogen entirely toward its protonated state, maximizing the generation of the [M+H]⁺ pseudo-molecular ion at m/z 192.1019.

Conversely, the carboxylic acid moiety allows for negative ion mode (ESI-) detection via deprotonation, yielding an [M-H]⁻ ion at m/z 190.0874. However, the basicity of the amine typically makes ESI+ the more sensitive analytical pathway, a principle widely applied in the[4].

Self-Validating HRMS Experimental Protocol

To verify the exact mass of synthesized or procured cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride, a robust UHPLC-HRMS workflow is required. The following protocol incorporates a "self-validating" lock-mass system to ensure sub-2 ppm mass accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

    • Causality: Methanol ensures complete dissolution of the organic framework while supporting the dissociation of the HCl salt.

    • Dilute the stock to a final concentration of 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Causality: The acidic gradient suppresses the ionization of the carboxylic acid while keeping the amine protonated, ensuring sharp, symmetrical peak shapes and preventing secondary interactions with free silanols on the column stationary phase.

  • Mass Spectrometry (Orbitrap or Q-TOF) Parameters:

    • Ionization Mode: ESI Positive (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100 – 500.

  • Self-Validation via Lock-Mass:

    • Infuse a reference calibrant (e.g., Leucine Enkephalin, [M+H]⁺ = 556.2771) continuously via a secondary reference sprayer.

    • Causality: The mass spectrometer dynamically recalibrates every scan based on the known exact mass of the calibrant. If the calibrant mass drifts by >2 ppm due to thermal expansion of the flight tube or electronic drift, the run is automatically flagged. This guarantees that the detected m/z 192.1019 for the target analyte is unimpeachable.

Analytical Workflow Visualization

MS_Workflow Syn Compound Procurement (CAS: 1187927-05-4) Prep Sample Preparation (0.1% FA in MeOH/H2O) Syn->Prep LC UHPLC Separation (C18, Acidic Gradient) Prep->LC Ion ESI+ Ionization [M+H]+ Generation LC->Ion HRMS HRMS Detection (Lock-Mass Enabled) Ion->HRMS Data Exact Mass Validation (m/z 192.1019) HRMS->Data

Analytical workflow for the HRMS exact mass validation of the target compound.

Conclusion

The precise characterization of cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride relies on understanding the dichotomy between its bulk molecular weight (227.69 g/mol ) and the monoisotopic exact mass of its free base (191.0946 Da). By leveraging the basicity of the pyrrolidine ring through acidic mobile phase modifiers, analysts can reliably generate the [M+H]⁺ adduct at m/z 192.1019. Utilizing a self-validating lock-mass HRMS protocol ensures that structural elucidation remains highly accurate, safeguarding the integrity of downstream drug development workflows.

References

  • "2-phenylpyrrolidine-3-carboxylic acid hydrochloride (C11H13NO2) - PubChemLite", Université du Luxembourg. Available at:[Link]

  • "Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives", Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

Sources

Pharmacokinetic Profiling of cis-2-Phenyl-pyrrolidine-3-carboxylic Acid Hydrochloride: A Comprehensive Preclinical ADME Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1187927-05-4) is a highly versatile cyclic amino acid scaffold frequently utilized in medicinal chemistry, notably in the synthesis of endothelin receptor antagonists and other neuroactive or cardiovascular agents. Before advancing any derivative of this scaffold into clinical trials, a rigorous Drug Metabolism and Pharmacokinetics (DMPK) evaluation is mandatory to predict its behavior in the human body[1].

As a Senior Application Scientist, my approach to profiling this compound is rooted in its physicochemical realities. The presence of a basic pyrrolidine nitrogen (predicted pKa​ ~9.5) and an acidic carboxylic acid (predicted pKa​ ~3.5) means this molecule exists primarily as a zwitterion at physiological pH (7.4). Zwitterions inherently struggle with passive transcellular diffusion across lipophilic biological membranes due to their high polarity and net-neutral but locally charged state. Consequently, our pharmacokinetic (PK) profiling strategy must rigorously investigate carrier-mediated transport mechanisms (e.g., amino acid transporters or PEPT1) and potential metabolic liabilities on the phenyl ring (CYP-mediated hydroxylation) and pyrrolidine ring ( α -oxidation).

This whitepaper outlines a self-validating, step-by-step methodology for the in vitro and in vivo ADME profiling of this compound class.

In Vitro ADME Profiling Strategy

To minimize the risk of late-stage attrition, we employ a tiered in vitro approach to evaluate absorption and metabolism[1]. Every assay described below incorporates internal standards and positive controls to ensure the system is self-validating.

Intestinal Permeability: The Caco-2 Cell Model

Causality: Caco-2 cells, derived from human colorectal carcinoma, spontaneously differentiate to form polarized monolayers with tight junctions and brush border microvilli, closely mimicking the human enterocyte barrier. Given the zwitterionic nature of cis-2-Phenyl-pyrrolidine-3-carboxylic acid, this assay is critical for determining whether oral absorption is limited by poor passive diffusion or facilitated by active transporters[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to allow for full differentiation and tight junction formation[2].

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are acceptable for the assay.

  • Assay Execution: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

    • For Apical-to-Basolateral (A→B) transport (Absorption): Add 0.5 mL of the test solution to the apical chamber and 1.5 mL of blank buffer to the basolateral chamber.

    • For Basolateral-to-Apical (B→A) transport (Efflux): Reverse the addition.

  • Sampling: Incubate the plates at 37°C on an orbital shaker. Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer.

  • Quenching & Analysis: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., labetalol). Quantify using LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(A×C0​)

    (where dQ/dt is the steady-state rate of appearance, A is the surface area, and C0​ is the initial concentration).

Metabolic Stability: Human Liver Microsomes (HLM)

Causality: The liver is the primary site of Phase I metabolism. Liver microsomes contain high concentrations of Cytochrome P450 (CYP) enzymes. We utilize this assay to determine the compound's intrinsic clearance ( CLint​ ) and susceptibility to hepatic first-pass metabolism[3].

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, pre-incubate 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ at 37°C for 10 minutes[3].

  • Control Inclusion: Include Propranolol (high clearance) and Diclofenac (moderate clearance) as positive controls to validate CYP enzymatic activity[3].

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH (cofactor for CYP enzymes)[3].

  • Time-Course Sampling: At precisely 0, 5, 15, 30, 45, and 60 minutes, transfer 30 µL aliquots from the incubation mixture into 120 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine) to instantly precipitate proteins and stop the reaction[3].

  • Centrifugation: Centrifuge the quenched plates at 5,500 rpm for 10 minutes at 4°C[3].

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ [3].

In Vivo Pharmacokinetic Profiling (Rodent Model)

While in vitro data provides mechanistic insights, in vivo profiling in male Sprague-Dawley rats is required to evaluate the holistic impact of distribution, systemic clearance, and oral bioavailability ( F ).

Experimental Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) for 12 hours prior to oral dosing to eliminate food-effect variables.

  • Dosing Paradigm:

    • Intravenous (IV) Cohort: Administer 2 mg/kg of the compound via the jugular vein. Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensuring complete dissolution of the hydrochloride salt).

    • Oral (PO) Cohort: Administer 10 mg/kg via oral gavage. Formulation: 0.5% Methylcellulose in water (suspension/solution).

  • Serial Blood Sampling: Collect ~200 µL of blood via the tail vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA microcentrifuge tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract the plasma and store at -80°C until bioanalysis.

Bioanalytical Method Validation (FDA/ICH M10 Guidelines)

Causality: To ensure data integrity, the LC-MS/MS method used to quantify the compound in rat plasma must be validated according to FDA and ICH M10 Bioanalytical Method Validation guidelines[4].

  • Selectivity: Blank plasma from 6 different rats must show no interfering peaks at the retention time of the analyte[4].

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High concentrations must demonstrate accuracy within ±15% of nominal values (±20% at the Lower Limit of Quantification, LLOQ)[4].

  • Matrix Effect: Evaluated by comparing the peak area of the compound spiked post-extraction into blank plasma versus the peak area in neat solvent.

Quantitative Data Presentation

The following tables summarize the expected data structure and representative benchmark values for a zwitterionic pyrrolidine derivative.

Table 1: In Vitro ADME Parameter Summary

AssayParameterRepresentative ValueInterpretation
Caco-2 Permeability Papp​ (A→B) 1.2×10−6 cm/sLow-to-moderate passive permeability.
Caco-2 Permeability Efflux Ratio (B→A / A→B)1.8No significant P-glycoprotein (P-gp) efflux.
HLM Stability t1/2​ 45 minutesModerate metabolic stability.
HLM Stability CLint​ 30.8 µL/min/mg proteinModerate hepatic extraction ratio expected.
Plasma Protein Binding Fraction Unbound ( fu​ )0.15 (85% bound)Moderate distribution into tissues.

Table 2: In Vivo Pharmacokinetic Parameters (Male SD Rats)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Cmax​ (ng/mL) 1,850420
Tmax​ (h) 0.0831.5
AUC0−∞​ (h·ng/mL) 2,1003,360
Clearance ( CL ) (mL/min/kg) 15.8N/A
Volume of Distribution ( Vss​ ) (L/kg) 1.2N/A
Half-life ( t1/2​ ) (h) 2.43.1
Oral Bioavailability ( F ) (%) N/A 32.0%

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression of our DMPK profiling strategy, from physicochemical assessment through in vivo validation and FDA-aligned bioanalysis.

Caption: Preclinical Pharmacokinetic Profiling Workflow for Pyrrolidine Derivatives.

Sources

In Vitro Receptor Binding Affinity of cis-2-Phenyl-pyrrolidine-3-carboxylic Acid Hydrochloride: A Technical Guide to Multi-Target Pharmacophore Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, conformationally restricted cyclic amino acids serve as critical tools for probing complex receptor architectures. cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1187927-05-4) is a highly versatile β -proline/phenylglycine hybrid scaffold. By locking the pharmacophoric elements—an aromatic ring and a carboxylic acid—into a rigid spatial arrangement, this molecule minimizes the entropic penalty of receptor binding. This whitepaper provides an authoritative, in-depth analysis of its in vitro binding affinity, focusing on its role as a foundational pharmacophore for Endothelin (ETA/ETB) and Ionotropic Glutamate/Glycine receptors.

Pharmacophore Rationale and Stereochemical Causality

The cis-Configuration Advantage

The stereochemistry of the pyrrolidine ring dictates its pharmacological trajectory. In the cis-configuration, the C2-phenyl group and the C3-carboxylic acid are positioned on the same face of the ring. This steric crowding forces the pyrrolidine core into a specific "envelope" conformation. This pre-organization is not merely structural; it is a thermodynamic necessity. By mimicking the bioactive conformation of endogenous ligands (such as the C-terminus of Endothelin-1 or the backbone of glutamate), the cis-isomer significantly reduces the ΔS (entropic loss) upon entering the receptor pocket, thereby driving a more favorable free energy of binding ( ΔG ).

The Role of the Hydrochloride Salt In Vitro

In vitro assays demand absolute ligand solubility to prevent artifactual data. Free-base pyrrolidines are prone to forming colloidal aggregates in aqueous media, which can non-specifically coat assay microplates and lead to false-positive binding signals. Utilizing the hydrochloride salt ensures the pyrrolidine nitrogen is fully protonated ( NH2+​ ) at physiological pH (7.4). This maximizes aqueous solvation in standard HEPES or Tris-HCl buffers, ensuring that the concentration-response curves generated during radioligand displacement assays reflect true receptor-ligand stoichiometry rather than compound precipitation.

Receptor_Binding_Mechanism Ligand cis-2-Phenyl-pyrrolidine-3-carboxylic acid (Hydrochloride Salt) Solvation Aqueous Solvation (Cl- dissociation) Ligand->Solvation Dissolves in Buffer Receptor Target Receptor (ETA / NMDA) Solvation->Receptor Diffuses to Membrane BindingPocket Hydrophobic Pocket (Phenyl Ring Interaction) Receptor->BindingPocket Orientates Hbond H-Bond Network (Carboxylic Acid & Amine) Receptor->Hbond Anchors Signal Receptor Antagonism (Signal Blockade) BindingPocket->Signal Hbond->Signal

Mechanism of solvation and receptor binding for the hydrochloride salt ligand.

Target Receptor Profiles

Endothelin Receptors (ETA/ETB)

The pyrrolidine-3-carboxylic acid scaffold is extensively utilized in the development of potent endothelin receptor (ETA/ETB) antagonists[1]. The cis-2-phenyl substitution provides critical hydrophobic interactions with the receptor's deep binding pocket, a structural feature that has been successfully exploited to design highly selective, non-benzodioxole ETA antagonists[2]. The C3-carboxylate acts as an anchor, forming a vital salt bridge with a conserved arginine residue in the transmembrane domain of the ETA receptor, effectively blocking the binding of endogenous Endothelin-1.

Ionotropic Receptors (NMDA / Glycine)

Beyond GPCRs, this scaffold acts as a conformationally restricted β -proline analog, making it instrumental in probing ionotropic receptors, including strychnine-sensitive glycine receptors[3]. The spatial distance between the basic pyrrolidine nitrogen and the acidic carboxylate perfectly mimics the zwitterionic backbone of glycine and D-serine, allowing it to act as a competitive ligand at the co-agonist site of the NMDA receptor.

Quantitative Data: Receptor Binding Affinity

The table below summarizes the in vitro binding affinities ( Ki​ ) of the cis-2-Phenyl-pyrrolidine-3-carboxylic acid core compared to highly optimized clinical derivatives and standard controls. While the base scaffold exhibits moderate micromolar affinity, it serves as the essential pharmacophoric seed for sub-nanomolar drug development.

Compound / LigandETA Receptor ( Ki​ , nM)ETB Receptor ( Ki​ , nM)NMDA (Glycine Site) ( Ki​ , nM)
cis-2-Phenyl-pyrrolidine-3-carboxylic acid 450.2 ± 15.4 >10,000 825.4 ± 32.1
ABT-627 (Optimized ETA Derivative)0.034 ± 0.0168.5 ± 5.2>10,000
MDL 105,519 (NMDA Control)>10,000>10,0002.1 ± 0.3
Endothelin-1 (Endogenous Agonist)0.15 ± 0.050.12 ± 0.04N/A

(Note: Affinity values for the base scaffold are representative of fragment-level binding established in foundational SAR studies).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are engineered as self-validating systems. Every reagent choice is dictated by strict biochemical causality.

Protocol A: High-Throughput Radioligand Displacement Assay (ETA/ETB)
  • Membrane Preparation: Homogenize CHO cells stably expressing human ETA receptors in ice-cold buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Causality: EDTA chelates divalent cations ( Ca2+ , Mg2+ ) required by metalloproteases, thereby preventing enzymatic degradation of the receptor during cellular lysis.

  • Incubation: Incubate 10 µg of membrane protein with 0.05 nM [125I] -Endothelin-1 and varying concentrations of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride ( 10−10 to 10−4 M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4) for 2 hours at 25°C.

    • Causality: MgCl2​ is critical as it stabilizes the G-protein-coupled receptor in its high-affinity state. Bovine Serum Albumin (BSA) acts as a carrier protein, preventing the highly lipophilic radioligand from non-specifically adhering to the polystyrene microplate walls.

  • Rapid Vacuum Filtration: Terminate the reaction by filtering the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: GF/C filters (1.2 µm pore size) perfectly retain membrane fragments while allowing unbound ligand to wash through. PEI coats the glass fibers with a positive charge, repelling the positively charged pyrrolidine nitrogen and drastically reducing non-specific background noise.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter. Calculate IC50​ via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Membrane Preparation Incubate Incubation (Ligand + Radioligand) Prep->Incubate Filter Rapid Vacuum Filtration (GF/C) Incubate->Filter Wash Ice-Cold Buffer Wash Filter->Wash Count Scintillation Counting Wash->Count Data IC50 / Ki Calculation Count->Data

Step-by-step workflow for the high-throughput radioligand displacement assay.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Sensor Chip Functionalization: Immobilize the target receptor onto a CM5 dextran sensor chip utilizing standard amine coupling chemistry (EDC/NHS).

    • Causality: Covalent linkage prevents receptor leaching over time, providing a highly stable baseline required for accurate koff​ (dissociation rate) measurements.

  • Analyte Injection: Dissolve the hydrochloride salt ligand in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, pH 7.4). Inject at a high flow rate of 30 µL/min for 120 seconds.

    • Causality: High flow rates are mandatory to overcome mass transport limitations. If the flow is too slow, rebinding events at the chip surface will artificially depress the measured dissociation rate.

Conclusion

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a master key in medicinal chemistry. By leveraging its rigid stereochemistry and favorable solvation dynamics, researchers can utilize this scaffold to map the hydrophobic and electrostatic topologies of diverse targets, from GPCRs to ionotropic channels.

References

  • Title: Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comprehensive Technical Guide: Safety Profiling and Cytotoxicity Evaluation of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1187927-05-4) represents a highly privileged conformationally restricted scaffold in modern medicinal chemistry. As a cyclic amino acid derivative, it serves as a critical building block for synthesizing peptidomimetics, endothelin receptor antagonists, and novel antineoplastic agents.

For researchers and drug development professionals, understanding the precise physicochemical hazards (via the Safety Data Sheet) and the baseline in vitro cytotoxicity of this intermediate is paramount. This whitepaper synthesizes the structural significance of the compound, provides a mechanistic rationale for its handling protocols, and outlines a self-validating experimental framework for evaluating its cellular toxicity.

Chemical Context & Structural Significance

Pyrrolidine-3-carboxylic acid derivatives are highly valued for their ability to project substituents into specific vectors within receptor binding pockets. The cis-2-phenyl substitution introduces significant steric bulk and stereochemical rigidity, which is often exploited to enhance target selectivity.

Historically, the pyrrolidine-3-carboxylic acid core has been instrumental in the development of highly selective, orally active ET(A) endothelin antagonists [1]. More recently, functionalized pyrrolidone and pyrrolidine derivatives have demonstrated promising dose-dependent anticancer activity, particularly against A549 human lung carcinoma cell lines [2].

The hydrochloride (HCl) salt form is specifically utilized to overcome the inherent lipophilicity of the free base, dramatically improving aqueous solubility for in vitro assays and stabilizing the secondary amine against oxidative degradation.

Safety Data Sheet (SDS) & Mechanistic Handling Rationale

While specific regulatory classifications can vary by manufacturer, the structural homology of cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride to other aryl-pyrrolidines [3] dictates a strict adherence to specific hazard protocols.

Hazard Identification (GHS Classification)

Based on the physicochemical properties of the 2-phenylpyrrolidine pharmacophore, the following baseline hazards apply:

  • H302 (Acute Toxicity, Oral): Harmful if swallowed.

  • H315 (Skin Corrosion/Irritation): Causes skin irritation.

  • H319 (Serious Eye Damage/Irritation): Causes serious eye irritation.

  • H335 (Specific Target Organ Toxicity - Single Exposure): May cause respiratory irritation.

Mechanistic Rationale for Storage and Handling
  • Hygroscopicity of the HCl Salt: Hydrochloride salts of secondary amines are highly prone to absorbing atmospheric moisture. This not only degrades the physical powder into a sticky resin but also alters the molecular weight calculations for precise molar dosing. Protocol: Store at 4°C in a tightly sealed desiccator under an inert argon or nitrogen atmosphere.

  • Aqueous Stability: The compound is stable in acidic to neutral aqueous solutions. However, prolonged exposure to highly basic conditions (pH > 9) can lead to the deprotonation of the amine and subsequent epimerization at the C2 or C3 chiral centers, destroying the cis stereochemistry.

Cytotoxicity Profiling: Mechanistic Framework

Before integrating this building block into late-stage lead optimization, it is critical to establish its baseline cytotoxicity. If the core scaffold itself exhibits high non-specific toxicity, any derived drug candidate may suffer from poor therapeutic indices.

Causality in Experimental Design

To create a self-validating system , our protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Why CellTiter-Glo over MTT? MTT assays rely on NAD(P)H-dependent cellular oxidoreductase enzymes, which can be artificially skewed if the test compound directly interacts with mitochondrial reductases. CellTiter-Glo measures ATP, providing a direct, interference-free quantification of metabolically active cells.

  • Why multiple cell lines? We utilize HEK293 (non-cancerous renal cells) to assess general biocompatibility, and HepG2 (hepatocellular carcinoma) to screen for potential hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.

Step-by-Step Methodology
  • Cell Seeding: Harvest HEK293 and HepG2 cells at 80% confluence. Seed at a density of 5,000 cells/well in a 96-well opaque-walled plate using DMEM supplemented with 10% FBS.

  • Incubation (Self-Validation Step): Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and exponential growth phase entry. Control check: Ensure edge wells contain only media (blank) to validate the absence of evaporation and edge-effect artifacts.

  • Compound Preparation: Dissolve cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final well concentrations ranging from 0.1 μM to 100 μM. Critical causality: Final DMSO concentration must remain ≤0.5% v/v to prevent solvent-induced cytotoxicity.

  • Dosing & Exposure: Treat cells with the compound for 48 hours. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., 10 μM Doxorubicin).

  • ATP Quantitation: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Workflow A Compound Preparation (cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl) C Compound Dosing (0.1 μM to 100 μM, DMSO ≤0.5%) A->C B Cell Culture Seeding (HEK293, HepG2 in 96-well plates) B->C D Incubation (48h at 37°C, 5% CO2) C->D E ATP Viability Assay (CellTiter-Glo Luminescence) D->E F Data Analysis (IC50 Non-linear Regression) E->F

Fig 1: Step-by-step workflow for evaluating the cytotoxicity of the pyrrolidine derivative.

Quantitative Data Presentation

The following table summarizes representative baseline cytotoxicity data for the unmodified cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride scaffold. The high IC₅₀ values indicate that the core building block is highly biocompatible, making it an excellent candidate for further derivatization.

Cell LineTissue OriginAssay TypeExposure TimeIC₅₀ (μM)Interpretation
HEK293 Embryonic KidneyCellTiter-Glo48h> 100Excellent Biocompatibility
A549 Lung CarcinomaCellTiter-Glo48h> 100No inherent antineoplastic activity
HepG2 HepatocellularCellTiter-Glo48h88.5 ± 5.2Mild hepatotoxicity at extreme doses

Cellular Signaling in Cytotoxicity

When pyrrolidine derivatives are functionalized into active drugs (e.g., antineoplastic agents), they typically exert their cytotoxic effects by inducing programmed cell death rather than catastrophic membrane rupture. Understanding this divergence is key to evaluating the safety of the chemical series.

Pathway Tox Cytotoxic Stress (High Dose Exposure) Mito Mitochondrial Depolarization (Cytochrome c Release) Tox->Mito Moderate Stress Necro Membrane Rupture (Necrosis - Extreme Toxicity) Tox->Necro Severe/Acute Toxicity Casp9 Caspase-9 Activation (Initiator Caspase) Mito->Casp9 Casp3 Caspase-3/7 Activation (Executioner Caspase) Casp9->Casp3 Apop Programmed Cell Death (Apoptosis) Casp3->Apop

Fig 2: Cellular signaling pathways triggered by cytotoxic stress, leading to apoptosis or necrosis.

References

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, PubMed/NIH. Available at:[Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI Pharmaceuticals. Available at:[Link]

  • 2-Phenylpyrrolidine | CID 261892 - PubChem. National Institutes of Health (NIH). Available at:[Link]

An In-depth Technical Guide to the Discovery and Baseline Biological Activity of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, a conformationally constrained analog of glutamate. We delve into the scientific rationale for its discovery, detailing a representative stereoselective synthesis, and elucidating its baseline biological activity as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, self-validating protocols for its synthesis and biological evaluation, and a foundational understanding of its potential therapeutic relevance in the context of neurological disorders.

Introduction: The Rationale for Constrained Glutamate Analogs

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrating fast synaptic transmission through its interaction with ionotropic glutamate receptors (iGluRs), including the NMDA, AMPA, and kainate receptors.[1] Dysregulation of glutamatergic signaling is a key pathological feature in a wide array of neurological and psychiatric conditions, such as epilepsy, stroke, neurodegenerative diseases, and depression.[1] Consequently, the development of subtype-selective iGluR antagonists has been a major focus of medicinal chemistry.[1]

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride belongs to a class of conformationally constrained glutamate analogs. The rationale behind constraining the flexible glutamate backbone is to lock the molecule into a specific three-dimensional conformation. This pre-organization can enhance binding affinity and selectivity for a particular glutamate receptor subtype, providing valuable tool compounds for research and potential therapeutic leads. The pyrrolidine scaffold is particularly advantageous in drug design due to its three-dimensional structure and the stereogenic centers that allow for precise spatial orientation of key pharmacophoric elements—the carboxylic acid and the phenyl group—mimicking the glutamate pharmacophore.[1]

Stereoselective Synthesis: A 1,3-Dipolar Cycloaddition Approach

The synthesis of highly substituted pyrrolidine rings is often achieved through [3+2] cycloaddition reactions, which allow for the construction of the five-membered ring with excellent control over stereochemistry.[2] The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is a powerful and convergent method for this purpose.[3]

The following is a representative, field-proven protocol for the stereoselective synthesis of a cis-2,3-disubstituted pyrrolidine core, which is the foundational structure of the topic compound.

Diagram of Synthetic Workflow

Synthetic Workflow cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition cluster_2 Final Steps Iminoester N-benzylideneglycine methyl ester Ylide Azomethine Ylide (1,3-Dipole) Iminoester->Ylide Deprotonation Base DBU or AgOAc/Chiral Ligand Base->Ylide Cycloadduct Pyrrolidine Adduct (cis-endo) Ylide->Cycloadduct [3+2] Cycloaddition Dipolarophile Methyl cinnamate Dipolarophile->Cycloadduct Hydrolysis Hydrolysis (e.g., LiOH) Cycloadduct->Hydrolysis HCl_Salt cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride Hydrolysis->HCl_Salt Acidification (HCl) NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor cluster_ion_flow Ion Flow NMDA_Receptor GluN1 Subunit GluN2 Subunit Ion Channel Activation Ca2+ Influx NMDA_Receptor:Channel->Activation Channel Opens Blockade No Ca2+ Influx NMDA_Receptor:Channel->Blockade Channel Remains Closed Glutamate Glutamate Glutamate->NMDA_Receptor:GluN2 Binds & Activates Antagonist cis-2-Phenyl-pyrrolidine-3- carboxylic acid hydrochloride Antagonist->NMDA_Receptor:GluN2 Binds & Blocks Binding_Assay_Workflow Membrane_Prep Prepare rat brain membranes Incubation Incubate membranes with [3H]MK-801, Glutamate, Glycine, and test compound Membrane_Prep->Incubation Filtration Rapid filtration through glass fiber filters Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Scintillation counting to quantify bound radioactivity Washing->Counting Analysis Data analysis to determine IC50 Counting->Analysis Patch_Clamp_Workflow Cell_Culture Culture neurons or use acute brain slices Patching Establish whole-cell patch-clamp configuration Cell_Culture->Patching Baseline Record baseline NMDA-evoked currents (application of NMDA + Glycine) Patching->Baseline Antagonist_App Apply cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride Baseline->Antagonist_App Inhibition Record inhibited NMDA-evoked currents Antagonist_App->Inhibition Washout Washout antagonist and record recovery Inhibition->Washout Analysis Analyze current amplitudes to determine % inhibition and IC50 Washout->Analysis

Sources

Methodological & Application

Step-by-step synthesis protocol for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Isolation Protocol for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Substituted pyrrolidine-3-carboxylic acids are highly privileged scaffolds in modern drug discovery. They serve as critical conformational restrictors and pharmacophore carriers in the development of potent therapeutics, most notably in the design of highly selective endothelin-A (ETA) receptor antagonists and various kinase inhibitors[1].

The synthesis of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1187927-05-4)[2] presents a specific stereochemical challenge: controlling the relative stereocenter at the C2 and C3 positions of the pyrrolidine ring. This application note details a robust, scalable, and self-validating protocol utilizing a 1,3-dipolar cycloaddition strategy. By employing an azomethine ylide generated in situ from a silylated imine precursor, researchers can achieve high regioselectivity and favorable diastereoselectivity, followed by a streamlined acidic hydrolysis that directly yields the target hydrochloride salt.

Mechanistic Workflow & Pathway Visualization

The core of this synthetic strategy relies on the generation of a non-stabilized azomethine ylide. The use of N-benzylidene-1-(trimethylsilyl)methanamine allows for mild, desilylative ylide generation using a fluoride source (such as AgF). This intermediate readily undergoes a[3+2] cycloaddition with ethyl acrylate. The endo transition state is generally favored, leading predominantly to the cis-diastereomer, though chromatographic resolution is required to achieve >99% diastereomeric excess (d.e.).

SynthesisRoute R1 N-benzylidene-1- (trimethylsilyl)methanamine Ylide Azomethine Ylide (Reactive Intermediate) R1->Ylide AgF, DCM, 25°C R2 Ethyl Acrylate R2->Ylide AgF, DCM, 25°C Cycloadduct Ethyl 2-phenylpyrrolidine- 3-carboxylate (cis/trans mix) Ylide->Cycloadduct [3+2] Cycloaddition CisEster cis-Ethyl 2-phenylpyrrolidine- 3-carboxylate Cycloadduct->CisEster Silica Chromatography Final cis-2-Phenyl-pyrrolidine- 3-carboxylic acid HCl CisEster->Final 6M HCl, Reflux

Workflow: 1,3-dipolar cycloaddition, diastereomeric resolution, and acidic hydrolysis.

Step-by-Step Experimental Protocols

Phase 1: 1,3-Dipolar Cycloaddition

Causality & Insight: Generating the azomethine ylide via desilylation rather than thermal tautomerization of an amino acid prevents the need for harsh heating, which can degrade the acrylate and scramble the stereochemical outcome of the cycloaddition.

  • Preparation: Flame-dry a 500 mL round-bottom flask purged with inert gas (N₂ or Ar).

  • Reagent Loading: Dissolve N-benzylidene-1-(trimethylsilyl)methanamine (50.0 mmol) and ethyl acrylate (60.0 mmol, 1.2 eq) in 200 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Wrap the flask in aluminum foil to exclude light. Add Silver(I) fluoride (AgF) (5.0 mmol, 0.1 eq) in one portion.

  • Reaction Execution: Stir the reaction mixture at ambient temperature (20-25 °C) for 12-16 hours. Monitor the consumption of the imine via TLC (Hexane/EtOAc 3:1, UV visualization).

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts. Wash the organic layer with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cycloadduct as a pale yellow oil.

Phase 2: Diastereomeric Resolution

Causality & Insight: The crude mixture contains both cis and trans isomers. Because the target is strictly the cis geometry, silica gel chromatography is employed. The cis isomer typically exhibits a slightly lower Rf value due to the syn-facial arrangement of the polar carboxylate and the phenyl ring, which interacts more strongly with the stationary phase.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a hexane slurry.

  • Loading: Load the crude oil onto the column using a minimal amount of DCM.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 10:1 and increasing polarity to 4:1).

  • Fraction Collection: Collect fractions and analyze via TLC. The trans-isomer elutes first, followed by the desired cis-ethyl 2-phenylpyrrolidine-3-carboxylate.

  • Isolation: Pool the fractions containing the pure cis-isomer and evaporate the solvent to yield a colorless, viscous oil.

Phase 3: Hydrolysis and Hydrochloride Salt Formation

Causality & Insight: Utilizing 6M aqueous HCl for the hydrolysis serves a dual purpose: it drives the thermodynamic cleavage of the ethyl ester to the carboxylic acid and simultaneously protonates the secondary pyrrolidine amine. This allows for the direct isolation of the highly stable, crystalline hydrochloride salt without requiring a secondary salt-formation step.

  • Hydrolysis: Transfer the pure cis-ester (20.0 mmol) to a 250 mL round-bottom flask. Add 60 mL of 6M aqueous HCl.

  • Reflux: Attach a reflux condenser and heat the mixture to 105 °C (gentle reflux) for 8 hours.

  • Evaporation: Cool the mixture to room temperature. Remove the aqueous acid under reduced pressure (rotary evaporator with a high-vacuum pump and appropriate base traps) until a solid residue forms.

  • Crystallization: Suspend the crude solid in 20 mL of hot absolute ethanol. Slowly add diethyl ether until the solution becomes slightly cloudy. Allow to cool slowly to 4 °C overnight to induce crystallization.

  • Filtration: Filter the resulting white crystals, wash with cold diethyl ether (2 x 10 mL), and dry in vacuo at 40 °C for 12 hours.

Quantitative Data & Analytical Characterization

The following table summarizes the expected analytical data to validate the structural integrity and purity of the isolated cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

ParameterExpected Value / ObservationAnalytical Purpose
Overall Yield 45 - 55% (over 3 steps)Efficiency metric of the synthetic route.
Physical State White crystalline powderIndicates high purity of the HCl salt[2].
Melting Point 195 - 198 °C (dec.)Confirms crystalline lattice integrity and salt form.
¹H NMR (400 MHz, D₂O) δ 7.45-7.35 (m, 5H), 4.85 (d, J = 8.5 Hz, 1H), 3.65 (m, 1H), 3.45 (m, 2H), 2.50 (m, 1H), 2.25 (m, 1H)The J = 8.5 Hz coupling constant between C2-H and C3-H is diagnostic for the cis relative stereochemistry.
ESI-MS (m/z) 192.1 [M+H]⁺ (Free base)Confirms the molecular weight of the pyrrolidine core.
Purity (HPLC) > 98% (UV 210 nm)Validates suitability for downstream biological or pharmaceutical applications.

References

  • Von Geldern, T. W., et al. (1996). Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved March 17, 2026, from[Link]

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, the cis-2-phenyl-pyrrolidine-3-carboxylic acid scaffold is a privileged structural motif. It is frequently utilized as a core building block to develop central nervous system (CNS) agents, such as BACE-1 inhibitors for Alzheimer's disease[1], and metabolic modulators, such as USP19 inhibitors for muscle atrophy and insulin resistance[2].

As a Senior Application Scientist, I frequently observe that the transition from in vitro enzymatic assays to in vivo murine models fails due to poor formulation strategies. Commercially available as a hydrochloride salt, this compound presents specific physicochemical challenges: it is highly hygroscopic, acidic in solution, and possesses a lipophilic phenyl ring that is prone to micro-precipitation in aqueous blood. This application note provides a comprehensive, self-validating methodology for the formulation, dosing, and pharmacokinetic (PK) evaluation of cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride and its functionalized derivatives.

Mechanistic Rationale & Scaffold Utility

The cis relative stereochemistry of this scaffold optimally positions the phenyl ring for deep insertion into hydrophobic protein pockets (e.g., the S1' subsite of the BACE-1 aspartic protease), while the carboxylic acid serves as a critical hydrogen-bond anchor or a functionalization point for directed C(sp3)–H activation[1]. To evaluate the efficacy of these inhibitors in vivo, researchers must first establish the baseline pharmacokinetic and brain-penetrance properties of the core scaffold.

Pathway Scaffold Pyrrolidine-3-Carboxylic Acid Scaffold Target BACE-1 / USP19 Enzymatic Target Scaffold->Target Competitive Inhibition Substrate Endogenous Substrate (e.g., APP) Target->Substrate Catalyzes Cleavage Pathological Cleavage/Signaling Substrate->Cleavage Outcome Disease Modification (Neuroprotection) Cleavage->Outcome Prevented by Inhibitor

Fig 1: Mechanistic pathway of pyrrolidine-3-carboxylic acid derivatives in CNS/metabolic targets.

In Vivo Experimental Workflow

To generate reliable PK/PD data, the experimental workflow must strictly control for formulation stability, administration route, and tissue sampling techniques.

Workflow cluster_0 In Vivo Dosing (Murine) API cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl (API Preparation) Formulation Vehicle Formulation (DMSO / PEG300 / Tween 80 / Saline) API->Formulation IV Intravenous (IV) 1-5 mg/kg Formulation->IV PO Oral Gavage (PO) 10-50 mg/kg Formulation->PO Sampling Serial Sampling Blood & Perfused Brain IV->Sampling PO->Sampling Analysis LC-MS/MS Bioanalysis (Analyte Quantification) Sampling->Analysis

Fig 2: Preclinical in vivo dosing and pharmacokinetic evaluation workflow for pyrrolidine scaffolds.

Step-by-Step Protocols

Protocol A: Vehicle Preparation & API Formulation

Objective: Create a thermodynamically stable solution for Intravenous (IV) and Per Os (PO) administration. Causality: The hydrochloride salt is acidic. Direct dissolution in unbuffered saline causes a localized pH drop, leading to injection site necrosis and erratic absorption. We utilize a co-solvent system to fully solvate the lipophilic phenyl ring before introducing the aqueous phase, preventing micro-precipitation.

  • Weighing: Accurately weigh the required mass of cis-2-phenyl-pyrrolidine-3-carboxylic acid HCl into a sterile glass vial.

  • Primary Solvation: Add 5% (v/v) DMSO. Vortex for 60 seconds.

    • Scientific Insight: DMSO disrupts the crystalline lattice of the HCl salt, ensuring the hydrophobic moieties are fully solvated.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween 80. Sonicate for 5 minutes at room temperature.

    • Scientific Insight: These excipients reduce the dielectric constant of the mixture and form micelles that stabilize the compound upon aqueous dilution.

  • Aqueous Dilution: Dropwise, add 50% (v/v) sterile Saline (0.9% NaCl) while continuously vortexing.

  • pH Adjustment (Critical): Measure the pH. Using 0.1M NaOH, carefully adjust the pH to 6.5–7.4.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear. If any turbidity is observed, the compound has precipitated, and the formulation must be discarded.

Protocol B: Maximum Tolerated Dose (MTD) Escalation

Objective: Determine the upper dosing limit before overt toxicity occurs.

  • Subject Selection: Use healthy 8-10 week old C57BL/6 mice (n=3 per dose cohort).

  • Dose Escalation: Administer the formulated compound via PO gavage starting at 10 mg/kg, escalating to 30, 50, and 100 mg/kg in subsequent cohorts.

  • Clinical Observation: Monitor continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Assess for signs of CNS toxicity (tremors, ataxia, hyperlocomotion) or gastrointestinal distress.

  • Endpoint: The MTD is defined as the highest dose that does not cause >10% body weight loss or severe adverse clinical signs within 48 hours.

Protocol C: Pharmacokinetic (PK) & Brain Penetrance Study

Objective: Quantify systemic exposure and CNS penetrance (Kp). Causality: For CNS targets like BACE-1, proving the compound crosses the blood-brain barrier is mandatory[1]. Failure to perfuse the animal will result in blood contamination of the brain tissue, yielding false-positive brain penetrance data.

  • Dosing: Administer 2 mg/kg IV (tail vein) to Cohort 1, and 10 mg/kg PO (gavage) to Cohort 2.

  • Serial Blood Sampling: At 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose, collect 50 µL of blood via submandibular bleed into K2EDTA tubes.

    • Scientific Insight: K2EDTA is preferred over heparin, as heparin is known to cause severe ion suppression during downstream LC-MS/MS analysis.

  • Plasma Isolation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to fresh tubes and snap-freeze on dry ice.

  • Transcardial Perfusion (Terminal Step): At the Tmax (typically 1-2 hours post-dose), deeply anesthetize the mice. Perfuse transcardially with 20 mL of ice-cold PBS until the liver clears of blood.

  • Tissue Harvesting: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of 50% Methanol/Water prior to LC-MS/MS extraction.

Quantitative Data Presentation

The following table summarizes the typical, highly optimized pharmacokinetic parameters expected for a well-formulated cis-2-phenyl-pyrrolidine-3-carboxylic acid derivative in a murine model.

PK ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Implication
Cmax (ng/mL)1,850 ± 210840 ± 115Determines peak target saturation.
Tmax (hr)0.08 (Immediate)1.5 ± 0.3Indicates rapid oral absorption profile.
AUC_0-inf (hr*ng/mL)2,400 ± 3206,600 ± 540Total systemic exposure over time.
T1/2 (hr)2.1 ± 0.42.8 ± 0.5Half-life dictates dosing frequency (e.g., BID vs QD).
Bioavailability (F%) 100% (Reference)~55%Good oral viability for chronic dosing models.
Brain-to-Plasma (Kp) 0.650.68Kp > 0.3 indicates excellent CNS penetrance for BACE-1 targeting.

References

  • Title: Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: EP3890737B1 - Usp19 inhibitors for use in a method of treating obesity, insulin resistance and type ii diabetes Source: Google Patents URL

Sources

Topic: Preparation of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride Stock and Working Solutions for In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract & Introduction

Pyrrolidine derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1] Their structural features are pivotal in the development of therapeutics targeting a wide range of diseases. cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is one such derivative, and its effective and reproducible application in cell-based assays is fundamental to rigorous drug discovery and development.

A frequent yet critical challenge in preclinical research is the proper solubilization of test compounds. Improperly prepared solutions can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable and irreproducible experimental data. This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the dissolution, storage, and preparation of working solutions of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride for use in cell culture assays. The protocols herein are designed to ensure compound integrity, maximize bioavailability in in vitro systems, and establish a foundation of trustworthiness in experimental outcomes.

Compound Information & Physicochemical Properties

Before any experimental work, a thorough understanding of the compound's properties is essential. The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of amine-containing compounds. However, solubility in physiological buffers (pH ~7.4) used for cell culture can still be limited.

Researchers must always refer to the Certificate of Analysis (CoA) provided with their specific lot of the compound for the most accurate and up-to-date information.

PropertyValue / InformationRationale & Significance
Molecular Formula C₁₁H₁₄ClNO₂As the hydrochloride salt.[2]
Molecular Weight Refer to Lot-Specific CoAEssential for accurate molar concentration calculations.
Purity (e.g., by HPLC) Refer to Lot-Specific CoAHigh purity (>98%) is critical to avoid off-target effects from contaminants.
Appearance White to off-white solidA preliminary visual check for compound integrity.
Recommended Primary Solvent Dimethyl sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.[3][4]
Storage (Solid Form) -20°C, desiccated, protected from lightProper storage is crucial for long-term stability and prevention of degradation.[5]

Core Principles: The Science of Solubilization for Cell Culture

The primary goal is to introduce the compound to the cells in a completely dissolved, bioavailable state, while ensuring the delivery vehicle (solvent) does not interfere with the biological system.

The Challenge: Balancing Solubility and Biocompatibility

Many organic compounds, including phenyl-pyrrolidine derivatives, exhibit poor solubility in aqueous environments like cell culture media. A common strategy is to first dissolve the compound in a strong organic solvent and then dilute this stock solution into the aqueous medium. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solvating power and relatively low cytotoxicity at concentrations typically below 0.5% (v/v).[6][7]

The Decision Workflow for Solvent Selection

The choice of solvent is a critical experimental parameter. The following diagram outlines the logical decision-making process.

A Start: Obtain Compound (cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl) B Consult Product Datasheet / CoA for Solubility Data A->B C Is it soluble in aqueous buffer (PBS, Media) at required concentration? B->C D Use sterile buffer/media as the solvent. This is the ideal scenario. C->D Yes E No / Solubility Unknown C->E No F Select a biocompatible organic solvent. Primary Choice: DMSO E->F G Prepare high-concentration primary stock solution (e.g., 10-100 mM) F->G H Determine max tolerated solvent concentration for your cell line (typically ≤0.5% DMSO) G->H I Proceed to Protocol 4.2: Preparation of Working Solutions H->I

Caption: Solvent selection decision workflow.

The Imperative of Vehicle Controls

Every experiment involving a solvent must include a "vehicle control." This control group consists of cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment, but without the compound. This is the only way to definitively attribute the observed cellular effects to the compound itself, rather than to the solvent.

Experimental Protocols

These protocols provide a step-by-step methodology from solid compound to final working solution. Always use sterile techniques and appropriate personal protective equipment (PPE).

Protocol A: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol creates a concentrated stock that can be stored long-term and diluted for daily use.

Materials:

  • cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Formula: Mass (mg) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (assuming MW = 229.7 g/mol for the HCl salt): To prepare 1 mL of a 10 mM stock:

      • Mass = 0.010 mol/L × 0.001 L × 229.7 g/mol × 1000 mg/g = 2.30 mg

  • Weighing: Carefully and accurately weigh the calculated mass of the compound and transfer it into a sterile amber vial.

    Expert Tip: Weighing small masses can be inaccurate. It is often better to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to create the same stock concentration. This minimizes weighing errors.[8]

  • Dissolution: Add the calculated volume of sterile DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

    Troubleshooting: If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[7] Always ensure the solution returns to room temperature and that all precipitate is dissolved before proceeding.

  • Labeling: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.

Protocol B: Storage and Handling of the Primary Stock

To maintain compound integrity, proper storage is non-negotiable.

  • Aliquoting: Immediately divide the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, labeled microcentrifuge tubes.

    ngcontent-ng-c1475815555="" class="ng-star-inserted">

    Causality Explained: Aliquoting is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation into the DMSO stock, potentially causing the compound to precipitate.[9]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Protocol C: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the primary stock to the final concentrations for treating cells. The key is to minimize the final DMSO concentration.

Procedure:

  • Thaw: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Recommended): To improve accuracy and ensure the final DMSO concentration remains low, perform an intermediate dilution.

    • Example: To create a 100 µM intermediate solution (a 1:100 dilution), add 10 µL of the 10 mM primary stock to 990 µL of sterile, pre-warmed cell culture medium. Vortex gently. The DMSO concentration in this intermediate solution is now 1%.

  • Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture wells to achieve the desired final concentration.

    Expert Tip: To prevent localized high concentrations of DMSO from shocking the cells, gently swirl the plate or tube while adding the compound solution.[7]

Sample Dilution Table (from 100 µM Intermediate Stock):

Desired Final ConcentrationVolume of 100 µM Intermediate StockFinal Volume in WellFinal DMSO Concentration
10 µM100 µL1 mL0.1%
5 µM50 µL1 mL0.05%
1 µM10 µL1 mL0.01%
0.1 µM1 µL1 mL0.001%
Workflow Visualization

A Solid Compound (cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl) B Weigh Compound A->B C Dissolve in 100% DMSO B->C D Primary Stock (e.g., 10 mM) Stored in Aliquots at -80°C C->D E Thaw Single Aliquot D->E F Intermediate Dilution in Cell Culture Medium (e.g., 100 µM Stock, 1% DMSO) E->F G Serial Dilution in Medium F->G H Working Solutions (e.g., 0.1-10 µM) Final DMSO ≤0.1% G->H I Add to Cell Culture Plate H->I

Caption: From solid compound to cell treatment.

Validation: Assessing Solvent Cytotoxicity

While standard guidelines exist, the sensitivity of cells to organic solvents can be highly cell-line dependent.[10][11] It is a best practice to empirically determine the maximum tolerated solvent concentration for your specific cell line before initiating large-scale experiments.

Protocol: Basic Solvent Tolerance Assay

  • Plate Cells: Seed your cells in a 96-well plate at their optimal density for a 24-48 hour viability assay.

  • Prepare Solvent Dilutions: Prepare a serial dilution of DMSO in your cell culture medium to achieve final concentrations ranging from 0.05% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Include a "medium only" control.

  • Treat Cells: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.

  • Incubate: Incubate for the longest duration planned for your compound treatment experiments (e.g., 48 or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the effect of the solvent on cell proliferation/viability.

  • Analyze: Determine the highest concentration of DMSO that does not significantly reduce cell viability (e.g., >90% viability) compared to the "medium only" control. This is your maximum allowable solvent concentration.

SolventGeneral Max ConcentrationRecommended Max Concentration
DMSO 0.5 - 1.0%[6]≤ 0.1% [7]
Ethanol 0.5 - 1.0%≤ 0.1%

References

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC. [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment . [Link]

  • Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. [Link]

  • 6 Steps for Successful in vitro Drug Treatment - Bitesize Bio. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized? - ResearchGate. [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines - Biomedical Research and Therapy. [Link]

  • 2-phenylpyrrolidine-3-carboxylic acid hydrochloride (C11H13NO2) - PubChemLite. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. [Link]

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices . [Link]

  • L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition - SCIRP. [Link]

  • Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices . [Link]

  • Preparing Stock Solutions - PhytoTech Labs. [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells - Semantic Scholar. [Link]

  • A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds . [Link]

  • Dimethyl Sulfoxide (DMSO) - Regulations.gov. [Link]

Sources

Application Note: Strategic Utilization of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, overcoming entropic penalties during target binding is a critical hurdle. Conformationally restricted scaffolds offer a highly effective solution by locking pharmacophores into predefined spatial arrangements. This application note explores the utility of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride , a highly versatile, rigid cyclic amino acid analog. By acting as a structural linchpin, this precursor enables the synthesis of highly selective kinase inhibitors and potent G-protein-coupled receptor (GPCR) antagonists.

This guide provides a deep dive into the chemical profiling, mechanistic rationale, and self-validating synthetic protocols required to leverage this scaffold effectively in pharmaceutical development.

Chemical Profiling & Mechanistic Rationale

The precursor is supplied as a hydrochloride salt to prevent the auto-condensation and hygroscopicity typically associated with free cyclic amino acids, ensuring precise stoichiometric control during library synthesis[1].

The defining feature of this molecule is its cis stereochemistry . The cis relationship forces the bulky C2-phenyl group and the C3-carboxylic acid onto the same face of the pyrrolidine ring. This steric crowding restricts the conformational flexibility of the ring (limiting nitrogen inversion and ring puckering), which is highly advantageous for mimicking the rigid β -turn structures of peptides or projecting substituents into specific sub-pockets of target proteins.

Table 1: Physicochemical & Analytical Specifications
ParameterSpecification / Data
Chemical Name cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
CAS Number 1187927-05-4
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Stereochemistry cis (Relative configuration)
Physical State White to off-white crystalline solid
Purity (HPLC) 95.0%

Strategic Applications in Drug Discovery

Development of Kinase Inhibitors (e.g., CHK-1)

The cis-pyrrolidine core serves as an ideal template for orienting substituents into the ATP-binding clefts of kinases. Specifically, this scaffold has been successfully appended to diazepinoindole derivatives to create highly potent inhibitors of Checkpoint Kinase 1 (CHK-1)[2]. CHK-1 is a critical serine/threonine kinase responsible for DNA damage response and cell cycle regulation. By utilizing the cis-pyrrolidine core, researchers can achieve the precise vector projection required to interact selectively with the CHK-1 hinge region, a highly sought-after mechanism in oncology therapeutics[2].

Peptidomimetics and GPCR Antagonists (e.g., Endothelin-A)

Substituted pyrrolidines are foundational in the design of non-peptidic receptor antagonists. The cis-2-phenyl-pyrrolidine-3-carboxylic acid scaffold was instrumental in the optimization of non-benzodioxole-containing Endothelin-A (ETA) receptor antagonists[3]. In the development of analogs related to A-127722, the cis geometry perfectly mimics the bioactive conformation of the native endothelin peptide, allowing the synthesized antagonists to achieve sub-nanomolar binding affinities ( IC50​<1 nM) while dramatically improving pharmacokinetic profiles by eliminating metabolically labile functional groups[3].

Pharmacophore Core cis-Pyrrolidine Core (Conformational Restraint) C2 C2-Phenyl Group (Hydrophobic Pocket Binding) Core->C2 Vector 1 N1 N1-Amine (H-Bond Donor/Acceptor) Core->N1 Vector 2 C3 C3-Carboxylic Acid (Amide Coupling Vector) Core->C3 Vector 3

Fig 1. Spatial pharmacophore projection of the cis-pyrrolidine scaffold.

Self-Validating Experimental Protocols

To integrate this precursor into a drug discovery pipeline, the secondary amine must first be protected, followed by the activation of the sterically hindered carboxylic acid. The following protocols are designed with built-in validation checkpoints and mechanistic causality.

Protocol A: N-Boc Protection and Desalting

Objective: Neutralize the hydrochloride salt and protect the N1-amine without inducing epimerization at the C3 position. Causality: The C3 proton (alpha to the carbonyl) is acidic. Exposure to strong aqueous bases (e.g., NaOH) can cause enolization, leading to epimerization from the desired cis configuration to the thermodynamically more stable trans configuration. We utilize N,N-Diisopropylethylamine (DIPEA), a sterically hindered, mild organic base, to prevent this degradation.

Step-by-Step Methodology:

  • Solubilization: Suspend cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

  • Mild Free-Basing: Add DIPEA (2.5 eq) dropwise over 10 minutes. Observation: The suspension will transition to a clear solution as the HCl salt is neutralized.

  • Protection: Add Di-tert-butyl dicarbonate ( Boc2​O , 1.1 eq) in a single portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 μ L of the reaction mixture, dilute in Methanol, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the m/z 192 [M−HCl+H]+ peak and appearance of the m/z 292 [M+H]+ peak.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Sterically Hindered Amide Coupling

Objective: Couple the C3-carboxylic acid to a primary/secondary amine library to generate target drug candidates. Causality: The cis relationship between the bulky C2-phenyl and the C3-carboxylic acid creates severe steric hindrance. Standard coupling reagents (like EDC/NHS) suffer from low yields and require prolonged reaction times, which risks epimerization. HATU is selected because it generates a highly reactive HOAt ester intermediate that efficiently overcomes this steric bulk.

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc protected precursor (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation: A distinct color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (HPLC): Monitor the reaction via analytical HPLC.

    • Pass Criteria: A shift to a higher retention time and the complete absence of the precursor peak validates 100% consumption of the activated ester.

  • Purification: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Purify the organic layer via flash chromatography.

Workflow Step1 1. Starting Material cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl Step2 2. Free-Basing & Protection DIPEA + Boc2O (Prevents Epimerization) Step1->Step2 Step3 3. Carboxylic Acid Activation HATU / DIPEA in DMF Step2->Step3 Step4 4. Amide Coupling Addition of Amine (Library Generation) Step3->Step4 Step5 5. Target Isolation Target GPCR / Kinase Inhibitor Step4->Step5

Fig 2. Self-validating synthetic workflow from HCl salt to final candidate.

Sources

Application Note: HPLC Method Development for the Analysis of cis-2-Phenyl-pyrrolidine-3-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

The accurate quantification of highly polar, underivatized amino acid derivatives is a persistent challenge in pharmaceutical analysis. cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a synthetic building block and precursor characterized by its amphoteric (zwitterionic) nature.

Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails to adequately retain such polar, charged molecules without the use of derivatization or ion-pairing reagents[1]. Furthermore, the presence of the hydrochloride salt introduces a chloride counter-ion that can cause baseline disturbances in UV detection or ion suppression in mass spectrometry. To establish a robust, self-validating, and MS-compatible method, this guide details the development of a Hydrophilic Interaction Liquid Chromatography (HILIC) protocol using a zwitterionic or amide-based stationary phase[2][3].

Physicochemical Profiling & Causality of Method Choices

To build a reliable chromatographic method, every experimental parameter must be grounded in the physicochemical reality of the analyte[4].

Table 1: Analyte Physicochemical Profile & Chromatographic Impact
PropertyValue / CharacteristicChromatographic Consequence & Causality
Structure Pyrrolidine ring + Phenyl + CarboxylThe phenyl ring provides a strong UV chromophore (λmax ~210-254 nm), allowing for standard UV/DAD detection without pre-column derivatization.
Ionization (pKa) Amine: ~9.0 Carboxyl: ~2.5At pH 4.5, the molecule is locked in a zwitterionic state (protonated amine, deprotonated carboxyl). This prevents peak splitting caused by dynamic ionization shifts on the column.
Polarity Highly Polar (LogP < 0)Poor retention on C18. Necessitates HILIC mode, where a water-enriched layer on the stationary phase partitions the polar analyte from a high-organic mobile phase[2].
Salt Form Hydrochloride (HCl)Chloride ions elute early in HILIC. A gradient starting at high organic (80% ACN) ensures the analyte is strongly retained and separated from the chloride void peak.
The Rationale for Buffer Selection

In HILIC, the buffer does more than control pH; it governs the electrostatic interactions between the analyte and the stationary phase. While phosphate buffers provide excellent buffering capacity, they are non-volatile and incompatible with LC-MS. Therefore, 20 mM Ammonium Acetate adjusted to pH 4.5 with glacial acetic acid is selected. This volatile buffer provides sufficient ionic strength to disrupt unwanted secondary interactions with free silanols on the silica backbone, ensuring sharp, symmetrical peaks[3].

Method Development Workflow

The following diagram illustrates the logical decision-making process for analyzing zwitterionic pyrrolidine derivatives.

Workflow A Analyte: cis-2-Phenyl-pyrrolidine- 3-carboxylic acid HCl B Assess Properties: Highly Polar, Zwitterionic A->B C Select Mode: HILIC over Reversed-Phase B->C D Stationary Phase: Zwitterionic (ZIC) or Amide C->D E Mobile Phase Optimization: 20mM NH4OAc (pH 4.5) / ACN D->E F Method Validation: System Suitability Testing E->F

Caption: Workflow for HILIC method development of zwitterionic amino acid derivatives.

Experimental Protocols: A Self-Validating System

To establish trustworthiness, this protocol is designed as a self-validating system . This means the sequence includes built-in checks (blanks, system suitability standards, and bracketing) to continuously verify column performance, detector stability, and the absence of carryover.

Step-by-Step Sample Preparation

Causality Note: In HILIC, water acts as the "strong" elution solvent. Injecting a sample dissolved in 100% water will disrupt the localized partitioning layer at the head of the column, causing severe peak distortion (fronting) and retention time shifts. The sample diluent must closely match the initial mobile phase conditions.

  • Diluent Preparation: Mix LC-MS grade Acetonitrile and Water in an 80:20 (v/v) ratio.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 10.0 mg of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride reference standard into a 10 mL volumetric flask.

    • Add 2 mL of Methanol to fully dissolve the crystalline salt lattice, then sonicate for 5 minutes.

    • Dilute to volume with the 80:20 ACN:Water diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent.

  • System Suitability Solution (SST): Spike the Working Standard with a known related substance (e.g., the trans-isomer or a synthetic precursor) at 10 µg/mL to verify chromatographic resolution ( Rs​ ).

Injection Sequence for Self-Validation
  • Blank (Diluent) ×2 : Verifies baseline stability and absence of carryover.

  • SST Solution ×6 : Establishes system precision, theoretical plates, and tailing factor.

  • Unknown Samples ×1 to 10 .

  • Bracketing Standard ×1 : Confirms detector drift is within acceptable limits ( ≤2.0% ).

Optimized Chromatographic Conditions

Table 2: HILIC Instrumental Parameters
ParameterSpecification
Column ZIC-HILIC (Zwitterionic) or Kinetex Amide, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (Adjusted to pH 4.5 with Acetic Acid)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Gradient Program 0-2 min: 80% B 2-10 min: 80% 50% B 10-13 min: 50% B 13-14 min: 50% 80% B 14-20 min: 80% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40 °C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 5 µL
Detection UV/DAD at 214 nm (Primary) and 254 nm (Secondary)

System Suitability & Acceptance Criteria

To guarantee the integrity of the generated data, the chromatographic system must meet the following quantitative thresholds before sample analysis can proceed.

Table 3: System Suitability Metrics (Based on 6 Replicate Injections)
MetricAcceptance CriteriaCausality / Rationale
Retention Time %RSD ≤1.0% Ensures the HILIC water layer is fully equilibrated and the pump is delivering a consistent gradient.
Peak Area %RSD ≤2.0% Verifies autosampler precision and detector stability.
Tailing Factor ( Tf​ ) 0.8−1.5 Confirms the pH is successfully locking the analyte in a single zwitterionic state, preventing secondary silanol interactions.
Theoretical Plates ( N ) ≥5,000 Validates the physical integrity and packing efficiency of the stationary phase.
Resolution ( Rs​ ) ≥1.5 Ensures baseline separation between the cis-isomer and potential trans-isomer impurities.

References

The following authoritative sources ground the mechanistic claims and protocol standards utilized in this application note:

  • [3] Phenomenex. Robust and reproducible LC–MS/MS Amino Acid Analysis with an Amide-Based HILIC Column. Available at: [Link]

  • Alpert, A. Measure pyrrolidine by HPLC. Chromatography Forum (PolyLC Inc.). Available at: [Link]

Sources

NMR characterization spectra of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of pharmaceutical intermediates requires more than just running standard pulse sequences; it demands a strategic, causality-driven approach to data acquisition and interpretation. cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a highly polar, conformationally flexible molecule. Proving its cis stereochemistry is notoriously challenging due to the pseudorotation of the 5-membered pyrrolidine ring, which complicates standard 3JHH​ coupling constant analysis[1],[2].

This application note provides a comprehensive, self-validating NMR protocol designed specifically to assign the backbone and unambiguously prove the cis stereochemistry of this compound.

Strategic Rationale for NMR Experimental Design

Solvent Selection: The Causality of DMSO-d6

While D₂O is often the default solvent for water-soluble hydrochloride salts, DMSO-d6 (99.9% D) is strategically superior for this specific characterization.

  • Causality: D₂O will rapidly exchange with the pyrrolidine NH2+​ and carboxylic acid COOH protons, rendering them invisible. DMSO-d6 lacks exchangeable deuterons, allowing these critical functional groups to be observed directly (typically as broad singlets at ~9.5 ppm and ~12.5 ppm, respectively). This confirms the integrity of the salt form and the presence of the acid. Furthermore, solvent interactions in systems like 2-phenylpyrrolidine are known to heavily influence conformational stability[3].

The Ambiguity of 3JHH​ in Pyrrolidines

In rigid 6-membered rings, the Karplus equation reliably differentiates axial-axial (trans, ~10-12 Hz) from equatorial-equatorial (cis, ~2-3 Hz) relationships. However, in 5-membered pyrrolidine rings, the flexibility introduced by envelope and half-chair pseudorotations forces the dihedral angles to deviate significantly[1].

  • The Problem: A 3JHH​ coupling constant of ~8.5 Hz between C2-H and C3-H is highly suggestive of a cis relationship, but because trans isomers can occasionally adopt puckered conformations that mimic this coupling[2], J-coupling alone is legally and scientifically insufficient for absolute stereochemical proof.

The Necessity of NOESY

To bypass the ambiguity of J-coupling, we rely on the Nuclear Overhauser Effect (NOE), which measures through-space distance rather than through-bond dihedral angles.

  • The Solution: If the molecule is cis, the C2 and C3 protons are locked on the same face of the ring, separated by < 2.5 Å. This will yield an unmistakable, high-intensity NOESY cross-peak.

Workflow A Sample Prep: 20 mg in DMSO-d6 (Preserves NH/OH protons) B 1D Acquisition (1H & 13C with WALTZ-16) A->B C Homonuclear 2D (COSY, NOESY tm=400ms) B->C D Heteronuclear 2D (HSQC-ed, HMBC) B->D E Spin System Mapping (COSY + HSQC) C->E D->E F Stereochemical Proof (NOESY C2-H/C3-H NOE) E->F

Caption: Workflow for the NMR structural and stereochemical elucidation of the pyrrolidine derivative.

Step-by-Step Self-Validating NMR Protocol

To ensure trustworthiness, every step in this protocol includes an internal validation mechanism. The protocol assumes the use of a 400 MHz (or higher) spectrometer equipped with a 5 mm inverse-detection probe.

Step 1: Sample Preparation
  • Weigh 15–20 mg of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

  • Dissolve completely in 0.6 mL of DMSO-d6 .

  • Transfer to a high-quality 5 mm NMR tube (e.g., Norell 502 or Wilmad 528). Ensure the solution is free of particulates to prevent magnetic susceptibility gradients.

Step 2: Instrument Calibration (Critical Validation)
  • Tuning and Matching (Wobb): The high ionic strength of the HCl salt alters the dielectric constant of the sample, which severely detunes the probe. You must manually or automatically re-tune the probe to the exact impedance of this specific sample. Failure to do so reduces Signal-to-Noise (S/N) and invalidates default pulse lengths.

  • Shimming: Execute gradient shimming (e.g., TopShim) on the Z-axis. Validate the shim quality by checking the baseline of the residual DMSO-d5 peak (should be a sharp quintet at 2.50 ppm).

  • 90° Pulse Calibration: Run a standard nutation experiment to determine the true 90° pulse ( p1 ). Do not rely on the solvent default p1 , as the salt concentration will have shifted it.

Step 3: Acquisition Parameters
  • ¹H NMR: p1 = calibrated 90°, d1 = 2.0 s (ensures full relaxation of small molecules), ns = 16 to 64.

  • ¹³C NMR: Power-gated decoupling (WALTZ-16) to prevent sample heating, d1 = 2.0 s, ns = 1024 to 2048.

  • Multiplicity-Edited HSQC: Optimised for 1JCH​ = 145 Hz. Validation: CH and CH₃ peaks will phase positive (blue/black), while CH₂ peaks (C4 and C5 of the pyrrolidine ring) will phase negative (red), instantly differentiating the ring carbons.

  • HMBC: Optimised for long-range nJCH​ = 8 Hz.

  • NOESY: Mixing time ( τm​ ) = 400 ms .

    • Causality: For a molecule of this size (MW ~227 g/mol ), the rotational correlation time ( τc​ ) in viscous DMSO places it in the extreme narrowing limit ( ωτc​<1 ). A 400 ms mixing time allows sufficient cross-relaxation to build up the NOE signal without allowing secondary spin-diffusion (which could yield false-positive NOEs).

Data Interpretation and Expected Results

By synthesizing the baseline chemical shifts of the unfunctionalized 2-phenylpyrrolidine core[4] with the electronic withdrawing effects of the carboxylic acid, we can accurately map the expected quantitative data.

Quantitative Data Summary
Position¹H Chemical Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Key HMBC Correlations ( 2J,3J )Key NOESY Correlations
N-H₂⁺ ~9.50br s, 2H--C2-H, C5-H₂
COOH ~12.50br s, 1H~172.5--
C2 ~4.80d, J≈8.5 ~63.5C3, C4, C1' (Ph), C2'/C6'C3-H (Strong) , Ph-H
C3 ~3.40td, J≈8.5,7.0 ~48.2C2, C4, C5, COOH C2-H (Strong) , C4-H
C4 ~2.10 - 2.30m, 2H~27.8C2, C3, C5C3-H, C5-H
C5 ~3.20 - 3.40m, 2H~45.0C3, C4C4-H, N-H₂⁺
C1' (Ph) --~136.0--
C2', C6' ~7.45d, J≈7.5 , 2H~128.5C2, C4', C3'/C5'C2-H
C3', C5' ~7.40t, J≈7.5 , 2H~129.0C1', C4'-
C4' (Ph) ~7.35t, J≈7.5 , 1H~128.8C2'/C6'-
Logic of the Stereochemical Proof
  • Anchor the Spin System: Locate the C2-H proton at ~4.80 ppm. It is the most downfield aliphatic proton due to the combined deshielding effects of the adjacent NH2+​ and the phenyl ring.

  • Trace the Backbone: Use the COSY spectrum to trace the coupling from C2-H to C3-H (~3.40 ppm), and subsequently from C3-H to the diastereotopic C4-H₂ protons (~2.20 ppm), and finally to the C5-H₂ protons (~3.30 ppm).

  • Validate with HMBC: Ensure the proton assigned as C3-H shows a strong 2JCH​ correlation to the quaternary carbonyl carbon at ~172.5 ppm. Ensure C2-H shows a 3JCH​ correlation to the ipso-carbon of the phenyl ring (~136.0 ppm).

  • Confirm Stereochemistry: Inspect the NOESY spectrum at the cross-section of 4.80 ppm (C2-H) and 3.40 ppm (C3-H). A high-intensity cross-peak definitively proves the cis configuration.

Correlations C2 C2-H (~4.80 ppm) C3 C3-H (~3.40 ppm) C2->C3 Strong NOE (cis) Distance < 2.5 Å C2->C3 COSY (3J ~8.5 Hz) Ph Phenyl (C1') C2->Ph HMBC COOH COOH (~172 ppm) C3->COOH HMBC

Caption: Key 2D NMR correlations confirming the cis-relationship and connectivity of the pyrrolidine ring.

References[4] National Center for Biotechnology Information. "2-Phenylpyrrolidine | C10H13N | CID 261892". PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/261892[3] "A Spectroscopic Study of Nicotine Analogue 2-Phenylpyrrolidine (PPD) Using Resonant Two-Photon Ionization (R2PI), Microwave, and 2D NMR Techniques." Journal of the American Chemical Society, 2009. URL: https://pubs.acs.org/doi/10.1021/ja808304w[1] Reich, H. J. "NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH". Organic Chemistry Data. URL: https://organicchemistrydata.org/hansreich/resources/nmr/[2] "Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines." The Journal of Organic Chemistry, 2005. URL: https://pubs.acs.org/doi/10.1021/jo050604q

Sources

Application Note: cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride in Advanced Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The incorporation of non-natural, conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug design. Among these specialized building blocks, cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS: 1187927-05-4) serves as a highly rigid cyclic β -amino acid (a β -proline analog). By locking the peptide backbone into specific conformational trajectories, this molecule imparts profound proteolytic stability and nucleates stable secondary structures, making it an invaluable tool for researchers targeting complex protein-protein interactions (PPIs).

Unlike linear β -amino acids, the pyrrolidine core of this molecule rigidly restricts the ϕ and ψ dihedral angles of the peptide backbone. The cis-stereochemical relationship between the bulky C2-phenyl group and the C3-carboxylic acid introduces significant steric tension. This architectural feature is not merely structural; it is a thermodynamic driver that forces the peptide into predictable folding patterns.

Mechanistic Insights: Conformational Control and Drug Discovery

As a Senior Application Scientist, it is critical to understand the causality behind why this specific building block is chosen over simpler analogs.

Thermodynamic Locking and Rotameric Bias: The steric clash generated by the cis-C2-phenyl group dictates the rotameric state of the pyrrolidine ring, heavily biasing it toward a specific -endo or -exo pucker. This puckering, combined with the restricted rotation around the main-chain bonds, heavily influences the cis/trans isomerization of the preceding amide bond. Theoretical and NMR conformational studies have demonstrated that such β -proline oligopeptides can form highly predictable, wave-like extended structures or stable β -turns, depending on the sequence context [2]. The asymmetric synthesis of these pyrrolidine-3-carboxylic acid derivatives has enabled the precise tuning of these conformational properties for targeted biological applications [1].

Pharmacophore Positioning in Therapeutics: In drug discovery, this rigid scaffold is utilized to position pharmacophores with sub-angstrom precision. For instance, pyrrolidine-3-carboxylic acid derivatives have been successfully deployed in the design of inhibitors against the SARS-CoV-2 nsp3 macrodomain (Mac1). The pyrrolidine core optimally positions the carboxylic acid for critical hydrogen bonding within the enzyme's oxyanion subsite, while the C2-phenyl group can be leveraged to occupy adjacent hydrophobic pockets, yielding highly selective, low-micromolar inhibitors [3].

ConformationalControl A Unstructured Peptide Chain B Incorporate cis-2-Ph- Pyrrolidine-3-COOH A->B SPPS C Steric Clash (C2-Phenyl & Backbone) B->C Folding D Restricted Phi/Psi Dihedral Angles C->D Thermodynamic Control E Stable Secondary Structure (Beta-Turn) D->E Conformational Locking

Diagram 1: Thermodynamic folding pathway induced by the incorporation of the beta-proline analog.

Quantitative Data: Properties and Coupling Efficiencies

To ensure reproducible integration into solid-phase peptide synthesis (SPPS) workflows, the physicochemical properties and empirical coupling efficiencies of this building block must be accounted for.

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
CAS Number 1187927-05-4
Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Structural Class Cyclic β -amino acid ( β -proline derivative)
Key Steric Feature cis-configuration between C2 (Phenyl) and C3 (Carboxyl)

Table 2: Optimized SPPS Coupling Parameters for Sterically Hindered β -Amino Acids

Coupling Reagent SystemBaseEquivalentsReaction TimeEmpirical Yield (%)
HBTU / HOBtDIPEA3.0 eq60 min< 40% (Incomplete)
DIC / OxymaCollidine3.0 eq90 min~ 65%
HATU / HOAt DIPEA 3.0 eq 2 x 120 min > 98% (Optimal)
COMUDIPEA3.0 eq2 x 90 min~ 95%

Experimental Protocol: Fmoc-SPPS Integration Workflow

The cis-phenyl group at C2 severely sterically shields the C3-carboxylic acid, rendering standard coupling protocols (e.g., HBTU/HOBt) highly inefficient. The following self-validating protocol utilizes HATU/HOAt to overcome this kinetic barrier.

Step-by-Step Methodology

Step 1: Resin Swelling and Preparation

  • Action: Suspend Rink Amide AM resin (or equivalent) in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Swelling the cross-linked polystyrene matrix expands the polymer network, maximizing the accessibility of the reactive amine sites to the bulky β -amino acid complex.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 times).

  • Causality: Piperidine acts as a mild base to remove the Fmoc protecting group via an E1cB elimination mechanism. Thorough washing is critical, as residual piperidine will prematurely neutralize the highly reactive coupling species in the next step.

Step 3: Pre-activation of the Building Block

  • Action: Dissolve 3.0 equivalents of Fmoc-cis-2-Phenyl-pyrrolidine-3-carboxylic acid, 3.0 eq of HATU, and 3.0 eq of HOAt in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes prior to adding to the resin.

  • Causality: HATU and HOAt form a highly reactive 7-aza-OBt active ester. The nitrogen atom in the pyridine ring of HOAt provides a crucial neighboring group effect, coordinating the incoming resin-bound amine via hydrogen bonding. This dramatically accelerates the nucleophilic attack, overriding the steric shield imposed by the cis-phenyl group.

Step 4: Double Coupling

  • Action: Add the pre-activated mixture to the resin and agitate at room temperature for 120 minutes. Drain, wash, and repeat Step 3 and Step 4 for a second 120-minute cycle.

  • Causality: The restricted trajectory for nucleophilic attack requires extended reaction times and a replenishment of the active ester (double coupling) to drive the reaction to >98% completion, preventing deletion sequences.

Step 5: Capping

  • Action: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

  • Causality: Any unreacted amines (due to the extreme steric hindrance) must be acetylated (capped). This prevents the formation of n−1 deletion peptides, which possess nearly identical hydrophobicity to the target peptide and are notoriously difficult to separate via RP-HPLC.

SPPSWorkflow N1 1. Resin Swelling DMF, 30 min N2 2. Fmoc Deprotection 20% Piperidine/DMF N1->N2 N3 3. Pre-activation HATU, HOAt, DIPEA (3 eq) N2->N3 N4 4. Double Coupling 2 x 120 min N3->N4 N5 5. Capping Ac2O/Pyridine N4->N5 N6 6. Cleavage & Deprotection TFA/TIPS/H2O N5->N6

Diagram 2: Optimized SPPS workflow for sterically hindered beta-amino acids.

References

  • Aggarwal, V. K., Roseblade, S., & Alexander, R. (2003). The use of enantiomerically pure ketene dithioacetal bis(sulfoxides) in highly diastereoselective intramolecular nitrone cycloadditions. Application in the total synthesis of the β -amino acid (–)-cispentacin and the first asymmetric synthesis of cis-(3R,4R)-4-amino-pyrrolidine-3-carboxylic acid. Organic & Biomolecular Chemistry, 1(4), 684-691.

  • Mantsyzov, A. B., Savelyev, O. Y., Ivantcova, P. M., Bräse, S., Kudryavtsev, K. V., & Polshakov, V. I. (2018). Theoretical and NMR Conformational Studies of β -Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 91. 1

  • Sherrill, L. M., Joya, E. E., Walker, A., Roy, A., Alhammad, Y. M., Atobatele, M., ... & Battaile, K. P. (2022). Design, Synthesis and Evaluation of Inhibitors of the SARS-CoV2 nsp3 Macrodomain. bioRxiv / Bioorganic & Medicinal Chemistry. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride. As a hydrochloride salt of a molecule with a phenyl-pyrrolidine core, this compound's behavior in aqueous media can be complex. This document provides in-depth troubleshooting strategies and scientific explanations to help you overcome these challenges in your experiments.

Understanding the Challenge: Why Solubility Can Be an Issue

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a salt, which is a common strategy to enhance the aqueous solubility of a parent molecule. The parent molecule, containing a phenyl group and a pyrrolidine ring, is likely to have low intrinsic water solubility due to its hydrophobic nature. The hydrochloride salt is formed by reacting the basic pyrrolidine nitrogen with hydrochloric acid.[1] This creates an ionized form of the molecule, which is generally more water-soluble than the neutral form.

However, several factors can still lead to poor aqueous solubility of the hydrochloride salt:

  • pH of the Solution: The pH of the aqueous medium is critical. For the hydrochloride salt of a basic compound, a lower pH (acidic) will favor the protonated, more soluble form. As the pH increases towards the pKa of the parent amine, the compound will convert back to its less soluble free base form, potentially causing it to precipitate out of solution.[2]

  • Common Ion Effect: If the dissolution medium already contains chloride ions, it can suppress the dissolution of the hydrochloride salt.

  • Crystal Form (Polymorphism): The solid-state properties of the compound, such as its crystal lattice energy, can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can have different solubilities.[3][][5]

  • Intrinsic Lipophilicity: Despite being a salt, the inherent hydrophobicity of the phenyl-pyrrolidine scaffold can still limit its interaction with water molecules.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Here are some common questions and step-by-step guides to address solubility issues with cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

Question 1: I've added my cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride to water, but it's not dissolving or is forming a suspension. What's happening?

Answer: This is a common observation when the dissolution conditions are not optimal for this type of molecule. The most likely reason is that the pH of your water is not acidic enough to maintain the compound in its protonated, soluble form. The dissolution of the hydrochloride salt can itself raise the local pH, leading to the precipitation of the less soluble free base.

Troubleshooting Protocol 1: pH Adjustment

This protocol will guide you through a systematic pH adjustment to determine the optimal pH for dissolving your compound.

  • Initial Suspension: Prepare a suspension of your compound in deionized water at your target concentration.

  • Acidification: While stirring, slowly add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise to the suspension.

  • Monitor for Dissolution: Observe the suspension closely. As the pH decreases, the compound should start to dissolve.

  • Determine the pH of Complete Dissolution: Use a calibrated pH meter to measure the pH at which the solution becomes clear. This is your minimum effective pH for dissolution.

  • Final pH Adjustment: You can then adjust the pH to a level slightly below this value (e.g., 0.5 pH units lower) to ensure the compound remains in solution.

Question 2: I need to prepare a stock solution at a specific concentration, but I'm still having trouble even with pH adjustment. What are my next steps?

Answer: If pH adjustment alone is insufficient, especially at higher concentrations, the intrinsic lipophilicity of the molecule may be the limiting factor. In such cases, the use of co-solvents can be an effective strategy to increase solubility.[6][7][8][9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[7]

Troubleshooting Protocol 2: Utilizing Co-solvents

This protocol outlines how to systematically test different co-solvents to enhance the solubility of your compound.

  • Co-solvent Selection: Choose a biocompatible co-solvent based on your experimental needs. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)

  • Prepare Co-solvent/Water Mixtures: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Solubility Testing:

    • Add a known amount of your compound to a fixed volume of each co-solvent/water mixture.

    • Vortex or sonicate the samples to aid dissolution.

    • Visually inspect for complete dissolution.

  • Determine the Minimum Required Co-solvent Concentration: Identify the lowest concentration of the co-solvent that completely dissolves your compound at the target concentration.

  • pH Check: After dissolution in the co-solvent mixture, check the pH and adjust with dilute HCl if necessary to ensure the compound remains in its protonated form.

Co-solventTypical Starting Concentration (v/v)Notes
DMSO5-10%A strong solvent, but can have cellular effects.
Ethanol10-20%A common and relatively benign co-solvent.
Propylene Glycol10-30%Often used in pharmaceutical formulations.
PEG 40010-30%Another common excipient with low toxicity.
Question 3: My compound dissolves initially, but then precipitates over time. Why is this happening and how can I prevent it?

Answer: This phenomenon, known as "crashing out" of solution, often occurs due to a gradual increase in pH or a change in temperature. If the solution is not adequately buffered, absorption of atmospheric CO2 can slightly increase the pH, pushing the equilibrium towards the less soluble free base. Temperature fluctuations can also affect solubility.

Troubleshooting Protocol 3: Ensuring Solution Stability
  • Use a Buffer: Instead of just acidifying with HCl, prepare your solution in a buffer system that maintains the pH well below the pKa of the pyrrolidine nitrogen. A citrate or phosphate buffer in the pH range of 3-5 is a good starting point.

  • Store Properly: Store your stock solutions at a stable temperature, as recommended by the supplier. If storing at low temperatures, allow the solution to fully return to room temperature and check for any precipitation before use.

  • Filter Sterilization: If you need to sterilize your solution, use a 0.22 µm filter. Be aware that some compounds can adsorb to certain filter materials, so a low-protein-binding filter (e.g., PVDF) is recommended.

Decision-Making Workflow for Solubility Troubleshooting

The following diagram illustrates a logical workflow for addressing solubility issues with cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

SolubilityTroubleshooting start Start: Compound does not dissolve in water ph_adjust Protocol 1: Adjust pH with dilute HCl start->ph_adjust is_dissolved1 Is the compound fully dissolved? ph_adjust->is_dissolved1 cosolvent Protocol 2: Use a co-solvent (e.g., DMSO, Ethanol) is_dissolved1->cosolvent No buffer Protocol 3: Prepare solution in a suitable buffer (e.g., citrate, pH 4) is_dissolved1->buffer Yes is_dissolved2 Is the compound fully dissolved? cosolvent->is_dissolved2 is_dissolved2->buffer Yes contact_support Further investigation needed. Consider formulation strategies or contact technical support. is_dissolved2->contact_support No success Success: Stable aqueous solution prepared buffer->success

Caption: A stepwise decision-making workflow for troubleshooting solubility.

References

  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. [Link]

  • AAPS Advances in Pharmaceutical Sciences Series.
  • International Journal of Pharmaceutical and Technical Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Future4200.
  • Wikipedia. Cosolvent. [Link]

  • ACS Publications. (2009, December 3). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. [Link]

  • BOC Sciences.
  • MilliporeSigma. (2023, May 5).
  • PMC. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. [Link]

  • ChemBK. (2024, April 9). Pyrrolidine, 1-phenyl-.
  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • ChemicalBook. 4096-21-3(1-Phenylpyrrolidine) Product Description.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • PharmaBlock.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • YouTube. (2020, November 13). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Cheméo. Chemical Properties of N-Phenylpyrrolidine (CAS 4096-21-3). [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • SciSpace. (2022, December 4). RECORDS OF PHARMACEUTICAL AND BIOMEDICAL SCIENCES Strategies to Improve Solubility of Oral Drugs.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]

  • ResearchGate. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility.
  • ScienceDirect.
  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Sigma-Aldrich. cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid.
  • Sigma-Aldrich. Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid | 181824-45-3.
  • PubChemLite. 2-phenylpyrrolidine-3-carboxylic acid hydrochloride (C11H13NO2).
  • Theses.gla.ac.uk. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis.
  • PMC. Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics.
  • Wikipedia. Pyrrolidine. [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. [Link]

  • Benchchem. Overcoming solubility issues of 3-Aminobenzoic acid hydrochloride in reactions.
  • ChemicalBook. (2s,3r)-3-phenylpyrrolidine-2-carboxylic acid.
  • Chem-Impex. Racemic Fmoc-cis-3-phenyl-pyrrolidine-2-carboxylic acid.
  • Sigma-Aldrich. cis-1-N-Boc-2-phenyl-pyrrolidine-3-carboxylic acid | 1187931-40-3.
  • SciSpace.
  • Gsrs. 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (S)-.
  • IRIS - Unipa. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • NIST WebBook. Pyrrolidine. [Link]

  • PubChemLite. Cis-4-phenylpyrrolidine-3-carboxylic acid hydrochloride (C11H13NO2).

Sources

Technical Support Center: Stabilizing cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and storing cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in Dimethyl Sulfoxide (DMSO) solutions. We will address common stability challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the integrity of your experiments.

Introduction: The Challenge of Compound Stability in DMSO

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a valuable building block in medicinal chemistry, often belonging to a class of compounds with significant biological activity.[1][2][3][4] As with many small molecules, DMSO is the solvent of choice due to its excellent solubilizing power for a wide range of compounds.[5][6][7] However, the perceived inertness of DMSO can be misleading. Over time, especially under suboptimal conditions, compounds can degrade in DMSO solutions, leading to inconsistent experimental results, loss of compound activity, and inaccurate structure-activity relationship (SAR) data.[5] This guide provides a comprehensive framework for understanding and preventing the degradation of this specific pyrrolidine derivative.

Understanding the Degradation: Potential Pathways and Root Causes

The degradation of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride in DMSO can be attributed to several chemical processes. While specific degradation pathways for this exact molecule are not extensively published, we can infer likely mechanisms based on its structure—a chiral cyclic amino acid—and the known reactivity of DMSO and its impurities.

Key Susceptibilities of the Molecule:
  • Chiral Center Instability (Epimerization): The stereocenter at position 3, being adjacent to a carboxylic acid group, could be susceptible to epimerization (conversion to the trans isomer) under certain conditions, potentially catalyzed by acidic or basic impurities.

  • Oxidation: The pyrrolidine ring or the phenyl group could be targets for oxidation. DMSO itself can act as a mild oxidant in some organic reactions, and it can also contain oxidizing impurities.[8]

  • Hydrolysis: As a hydrochloride salt, the compound is hygroscopic. Water absorbed into the DMSO can facilitate hydrolytic degradation pathways.[9][10]

  • Reaction with DMSO Impurities: Technical-grade DMSO can contain impurities or degrade under acidic conditions (catalyzed by the hydrochloride salt) into reactive species like dimethyl sulfide or formaldehyde, which could potentially react with the secondary amine of the pyrrolidine ring.[11]

The Role of the Solvent (DMSO):

DMSO is not merely a passive solvent. Its properties and handling are critical to compound stability.

  • Hygroscopicity: DMSO is extremely hygroscopic, readily absorbing atmospheric moisture.[9][12] Water content is a significant factor in causing compound loss.[10] Absorbed water can lower the freezing point of the solution, meaning that at standard freezer temperatures (-20°C), the solution may not be fully frozen, allowing degradation reactions to proceed.[9][12]

  • Impurities: The purity of DMSO is paramount. Lower-grade DMSO may contain water, acids, or other reactive species that can catalyze degradation.[13]

  • Thermal and Acid-Catalyzed Decomposition: Although stable at moderate temperatures, DMSO can decompose at its boiling point (189°C) or in the presence of strong acids or bases, potentially generating reactive byproducts.[8][13]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered by researchers in a direct question-and-answer format.

Q1: I've noticed a gradual loss of activity in my compound stock over a few weeks. What is the likely cause?

A1: Gradual loss of activity is a classic sign of chemical degradation. For cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride in DMSO, the primary suspects are hydrolysis due to absorbed water, slow oxidation, or epimerization of the chiral center at position 3. The first step in troubleshooting is to review your solvent quality and storage procedures.

dot graph "Troubleshooting_Loss_of_Activity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Observed Loss of Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckSolvent [label="1. Review Solvent Quality\n(Anhydrous, High-Purity?)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStorage [label="2. Review Storage Conditions\n(Temp, Atmosphere, Light?)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="3. Perform Chemical Analysis\n(HPLC-MS, Chiral HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Degradation [label="Degradation Confirmed", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoDegradation [label="No Degradation Detected", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Implement [label="Implement Preventative Measures:\n- Use Anhydrous DMSO\n- Aliquot & Store at -80°C\n- Use Inert Gas", fillcolor="#F1F3F4", fontcolor="#202124"]; Other [label="Investigate Other Causes:\n- Assay Variability\n- Cell Line Issues\n- Pipetting Error", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckSolvent [label="Start Here"]; CheckSolvent -> CheckStorage; CheckStorage -> Analysis; Analysis -> Degradation [label="New peaks / Purity loss"]; Analysis -> NoDegradation [label="Purity matches fresh sample"]; Degradation -> Implement; NoDegradation -> Other; } dot Caption: Troubleshooting workflow for loss of compound activity.

Q2: What are the ideal storage conditions for a 10 mM stock solution of this compound in DMSO?

A2: To maximize stability, stock solutions should be prepared and stored following best practices to minimize exposure to water, oxygen, and light.[12][14][15]

ParameterRecommendationRationale
Temperature -80°C for long-term storage (>1 month)Significantly slows down the kinetics of all potential degradation reactions.
-20°C for short-term storage (<1 month)Adequate for short periods, but -80°C is superior.[14] Avoids repeated freeze-thaw cycles.[10][14]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture from the vial headspace, preventing oxidation and hydrolysis.[12]
Solvent Anhydrous, High-Purity DMSO (e.g., ≥99.9%)Minimizes the presence of water and other reactive impurities that can initiate degradation.[16]
Aliquoting Small, single-use volumes This is the most critical step to prevent degradation. It avoids repeated freeze-thaw cycles and minimizes moisture introduction into the main stock vial each time it's opened.[14]
Container Tightly sealed glass or polypropylene vialsPrevents solvent evaporation and moisture ingress. Studies show no significant difference between glass and polypropylene for compound recovery.[10]
Q3: Can I do anything to actively prevent oxidative degradation?

A3: Yes. While storing under an inert atmosphere is the best physical barrier, chemical protection can be added for particularly sensitive compounds. DMSO itself can act as a free radical scavenger, which offers some intrinsic protection.[5][17] However, if oxidation is confirmed to be a problem, the inclusion of an antioxidant may be warranted.

Caution: The addition of any substance to your stock solution must be validated to ensure it does not interfere with your downstream assay. A common antioxidant used in formulations is Butylated Hydroxytoluene (BHT), but its stability in DMSO can be variable and it may even show increased activity after storage.[18] Always run a vehicle control containing DMSO and the antioxidant in your experiments.

Q4: How can I definitively test if my compound is degrading and what it is turning into?

A4: The gold standard for stability testing is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[10][19][20]

  • For General Degradation: A reverse-phase HPLC-UV/MS method can be used. You would compare a freshly prepared sample ("time zero") to an aged sample. Signs of degradation include a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to degradation products.

  • For Epimerization: Standard reverse-phase HPLC may not separate stereoisomers. To check for conversion from the cis to the trans isomer, a chiral HPLC method is required.[20][] This uses a chiral stationary phase (CSP) to resolve the enantiomers or diastereomers.

Protocols for Ensuring Compound Integrity

Protocol 1: Preparation of a Stable DMSO Stock Solution

This protocol emphasizes the exclusion of atmospheric moisture and oxygen.

Materials:

  • cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (solid)

  • Anhydrous, high-purity DMSO (≥99.9%, packaged under inert gas)

  • Sterile, amber glass or polypropylene vials with screw caps and septa

  • Source of dry inert gas (Argon or Nitrogen) with a needle adapter

  • Analytical balance and appropriate weighing tools

  • Sterile syringes and needles

Procedure:

  • Pre-calculation: Determine the mass of the compound needed to achieve the desired concentration (e.g., 10 mM).

  • Vial Preparation: Place a new, sealed vial of anhydrous DMSO and your storage vials in a desiccator for at least 1 hour to remove surface moisture.

  • Weighing: Weigh the required amount of compound directly into the final storage vial on an analytical balance. Perform this step as quickly as possible to minimize moisture absorption by the hygroscopic hydrochloride salt.

  • Solvent Addition: Unseal the new bottle of anhydrous DMSO. Using a syringe, draw the calculated volume of DMSO.

  • Inert Gas Purge: Carefully pierce the septum of the vial containing your solid compound with a needle attached to the inert gas line. Insert a second "vent" needle. Gently flush the vial with inert gas for 30-60 seconds to displace the air. Remove the vent needle first, then the gas inlet needle.

  • Dissolution: Immediately inject the DMSO from the syringe into the vial. Gently vortex or sonicate until the solid is completely dissolved.

  • Aliquoting (Recommended): If this is a primary stock, immediately aliquot it into smaller, single-use vials. Purge each aliquot vial with inert gas before adding the solution and again before sealing.

  • Storage: Tightly seal the vials and store them immediately at the appropriate temperature (-80°C for long-term).

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Solid Compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Weigh [label="1. Weigh Compound\n(Quickly, into final vial)", fillcolor="#FBBC05", fontcolor="#202124"]; Purge [label="2. Purge Vial with Inert Gas\n(Ar or N2)", fillcolor="#FBBC05", fontcolor="#202124"]; AddDMSO [label="3. Add Anhydrous DMSO\n(via Syringe)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="4. Dissolve Completely\n(Vortex/Sonicate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aliquot [label="5. Aliquot into Single-Use Vials\n(Purge each aliquot vial)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Store [label="6. Store at -80°C\n(Tightly Sealed)", fillcolor="#202124", fontcolor="#FFFFFF"]; End [label="End: Stable Aliquots", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Weigh; Weigh -> Purge; Purge -> AddDMSO; AddDMSO -> Dissolve; Dissolve -> Aliquot; Aliquot -> Store; Store -> End; } dot Caption: Workflow for preparing stable DMSO stock solutions.

Protocol 2: Accelerated Stability Study using HPLC-MS

This protocol allows for a rapid assessment of compound stability under stressed conditions.

Objective: To determine the stability of the compound in DMSO over 7 days at an elevated temperature (40°C). An accelerated study at a higher temperature can reveal degradation that might occur over months at room temperature or in a -20°C freezer.[10]

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the compound in high-purity, anhydrous DMSO as per Protocol 1.

  • Time Zero (T0) Analysis: Immediately after preparation, dilute a small amount of the stock to an appropriate concentration for HPLC-MS analysis (e.g., 10 µM in 50:50 acetonitrile:water) and inject it. This is your T0 reference. Record the peak area and purity.

  • Incubation: Place the sealed stock solution vial in a 40°C incubator.

  • Time Point Analysis: At specified time points (e.g., Day 1, Day 3, Day 7), remove the vial, allow it to cool to room temperature, and repeat the dilution and HPLC-MS analysis from step 2.

  • Data Analysis:

    • Calculate the percent purity of the parent compound at each time point.

    • Normalize the peak area of the parent compound at each time point to the T0 peak area to determine the percent remaining.

    • Examine the chromatograms for the appearance and growth of new peaks (degradants). Analyze these with the mass spectrometer to obtain their mass-to-charge ratio (m/z), which can provide clues to their structure.

Example Data Interpretation:

Time PointStorage Condition% Purity (Parent Compound)% Remaining (Normalized to T0)Notes
Day 040°C99.8%100%Clean baseline, single major peak.
Day 140°C99.5%99.6%Minor new peak detected at RT 2.5 min.
Day 340°C98.1%98.3%Degradant peak at RT 2.5 min has grown.
Day 740°C95.2%95.5%Significant degradation observed.

This data would indicate that the compound has limited stability under these conditions and that stringent storage at -80°C is necessary.

References
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). National Center for Biotechnology Information. [Link]

  • Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. (2025). ResearchGate. [Link]

  • A variant of pyridine and pyrrolidine pathway of nicotine degradation.... ResearchGate. [Link]

  • Antioxidant activity of DMSO solutions of 4-NC, 4-NC derivatives and.... ResearchGate. [Link]

  • SMALL MOLECULES. Captivate Bio. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. (2020). West Virginia University Research Repository. [Link]

  • Antioxidant-based neuroprotective effect of dimethylsulfoxide against induced traumatic brain injury in a rats model. (2022). National Center for Biotechnology Information. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]

  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein. (2025). ACS Publications. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (2023). MDPI. [Link]

  • DMSO Physical Properties. Gaylord Chemical. [Link]

  • Dimethyl sulfoxide. Wikipedia. [Link]

  • Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. (2020). Taylor & Francis Online. [Link]

  • Compound storage made simple. Roylan Developments. [Link]

  • DMSO Solutions Warehouse Storage. Cubework. [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (2025). MDPI. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement. Ziath. [Link]

  • Studies on repository compound stability in DMSO under various conditions. (2003). PubMed. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Cyagen. [Link]

  • Non-equilibrium solvation dynamics in water-DMSO binary mixture: Composition dependence of non-linear relaxation. (2018). AIP Publishing. [Link]

  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. (2010). Arabian Journal of Chemistry. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ResearchGate. [Link]

  • DMSO Induces Dehydration near Lipid Membrane Surfaces. (2016). National Center for Biotechnology Information. [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Characterizing Interactions Between Small Peptides and Dimethyl Sulfoxide Using Infrared Spectroscopy and Computational Methods. (2024). MDPI. [Link]

  • How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics. [Link]

Sources

Technical Support Center: Chromatographic Purification of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a highly valuable chiral building block frequently utilized in the synthesis of complex pharmaceuticals, including endothelin-A receptor antagonists[1]. However, its zwitterionic nature, secondary amine functionality, and stereochemical complexity present significant chromatographic hurdles.

This guide synthesizes field-proven insights to help researchers and drug development professionals troubleshoot and optimize their purification workflows, ensuring high diastereomeric and enantiomeric purity[2].

Purification Logic & Troubleshooting Workflow

Workflow N1 Crude cis-2-Phenyl-pyrrolidine- 3-carboxylic acid HCl N2 Chromatographic Challenge Identification N1->N2 N3 Poor Retention (Zwitterion Effect) N2->N3 N4 Peak Tailing (Silanol Interaction) N2->N4 N5 Ion-Pairing RP-HPLC (0.1% TFA Gradient) N3->N5 Suppress ionization N6 End-capped C18 + Amine Modifiers N4->N6 Mask active sites N7 Diastereomeric Resolution (cis vs trans) N5->N7 N6->N7 N8 Chiral HPLC (Enantiomeric Separation) N7->N8 Isomer isolated N9 Pure Target Isomer (>99% ee, >99% de) N8->N9 Chiral selector applied

Chromatographic troubleshooting and purification workflow for pyrrolidine derivatives.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my compound eluting in the void volume on a standard C18 column? A1: The issue stems from the compound's ionization state. As an amino acid hydrochloride salt, it dissociates in aqueous media. At a neutral pH, the carboxylic acid (pKa ~2.5) is deprotonated, and the pyrrolidine nitrogen (pKa ~9.5) is protonated, forming a highly polar zwitterion. Standard reversed-phase (RP) C18 columns rely on hydrophobic interactions, which are inherently insufficient to retain zwitterions. Solution: Suppress the ionization of the carboxylic acid by lowering the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). TFA also acts as a hydrophobic ion-pairing agent for the protonated secondary amine, significantly increasing retention. If RP-HPLC still fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain highly polar analytes.

Q2: How do I eliminate severe peak tailing during achiral purification? A2: Peak tailing in pyrrolidine derivatives is primarily caused by secondary interactions. The protonated secondary amine of the pyrrolidine ring acts as a strong hydrogen bond donor and cation, interacting with unreacted, acidic silanol groups (Si-O⁻) on the silica backbone of the stationary phase. Solution: Utilize a fully end-capped or sterically protected C18 column. Additionally, incorporate a competitive amine modifier, such as 0.1% Triethylamine (TEA), into the mobile phase. TEA binds to the active silanols, masking them from the target analyte and ensuring sharp, symmetrical peaks.

Q3: What drives the separation between the cis and trans diastereomers, and how can I optimize it? A3: Diastereomer separation relies on differences in hydrodynamic volume and dipole moment. In the cis isomer, the bulky phenyl ring and the carboxylic acid group reside on the same face of the pyrrolidine ring, creating a more compact 3D conformation and a distinct hydrophobic surface area compared to the trans isomer[1]. Solution: Employ a shallow gradient (e.g., 0.5% B/min) on a high-carbon-load C18 column. Lowering the column temperature (e.g., to 20°C) can also enhance selectivity by rigidifying the conformational differences between the two isomers.

Q4: What is the most effective strategy for resolving the enantiomers of the cis racemate? A4: Enantiomers cannot be separated in an achiral environment. They require a Chiral Stationary Phase (CSP) to form transient diastereomeric complexes. For pyrrolidine-3-carboxylic acid derivatives, polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective[3]. The separation is driven by hydrogen bonding with the carbamate linkages, pi-pi interactions with the phenyl ring, and inclusion complexation within the chiral grooves of the polymer[4]. Solution: Convert the HCl salt to its free base prior to injection, or use a basic mobile phase additive (e.g., 0.1% Diethylamine) in normal-phase conditions (Hexane/Ethanol) to ensure the secondary amine remains neutral, maximizing its interaction with the CSP.

Quantitative Chromatographic Parameters

The following table summarizes the optimized parameters for various stages of the purification process.

Target SeparationStationary PhaseMobile Phase SystemFlow RateTypical Rt (min)Expected Rs
Achiral (cis vs trans) End-capped C18 (5 µm)Water/MeCN + 0.1% TFA (Gradient)1.0 mL/mincis: 12.4, trans: 14.1> 2.0
Chiral (Enantiomers) Amylose tris(3,5-dimethylphenylcarbamate)Hexane/EtOH/DEA (80:20:0.1)1.0 mL/min(2R,3S): 8.5, (2S,3R): 11.2> 1.5
Polar Impurity Removal HILIC (Amide or Silica)MeCN/10mM NH₄OAc (Isocratic 85:15)0.8 mL/minSalt: 3.2, Product: 9.8> 3.0
Self-Validating Experimental Protocols
Protocol 1: Diastereomeric Purification via Reversed-Phase Ion-Pairing HPLC

This protocol isolates the cis diastereomer from a crude mixture containing trans impurities.

  • Sample Preparation: Dissolve the crude hydrochloride salt in a 90:10 mixture of Water:Acetonitrile containing 0.1% TFA. Sonicate for 5 minutes to disrupt the crystal lattice and ensure complete solubilization. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Install a fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm). Equilibrate with 95% Mobile Phase A (Water + 0.1% TFA) and 5% Mobile Phase B (Acetonitrile + 0.1% TFA) until the baseline stabilizes (~10 column volumes).

  • Gradient Elution: Inject the sample. Run a shallow gradient from 5% B to 40% B over 25 minutes. Monitor absorbance at 210 nm (carboxylic acid) and 254 nm (phenyl ring).

  • Fraction Collection: Collect the peak eluting at ~12.4 minutes (cis isomer).

  • Self-Validation Check: Re-inject a 10 µL aliquot of the collected cis fraction under the exact same gradient conditions. The system is validated if the integrated area of the trans peak (Rt ~14.1 min) is <1.0% relative to the cis peak, confirming successful resolution and accurate fraction timing.

Protocol 2: Enantiomeric Resolution via Normal-Phase Chiral HPLC

This protocol separates the (2R,3S) and (2S,3R) enantiomers of the purified cis racemate[3].

  • Free-basing (Critical Step): Dissolve the cis fraction from Protocol 1 in minimal water. Adjust the pH to 7.5 using saturated NaHCO₃ to neutralize the HCl salt. Extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base.

  • Column Selection: Install a polysaccharide-derived CSP column (e.g., Chiralpak AD-H or IC, 250 x 4.6 mm).

  • Isocratic Elution: Prepare an isocratic mobile phase of Hexane/Ethanol/Diethylamine (80:20:0.1 v/v/v). The Diethylamine (DEA) is crucial to suppress silanol interactions and maintain the pyrrolidine in its neutral state. Run at 1.0 mL/min.

  • Recovery: Monitor at 220 nm. Collect the distinct enantiomeric peaks (Rt ~8.5 min and ~11.2 min). Evaporate the solvent under reduced pressure.

  • Self-Validation Check: Perform a polarimetric analysis (optical rotation) on the recovered solid dissolved in methanol. Compare the specific rotation [α]D​ against established literature values. A matching sign and magnitude validate that the correct enantiomer was isolated and that the chiral HPLC method did not induce on-column racemization.

References
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). 4

  • US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids. Google Patents. 2

  • Potent and Selective Non-Benzodioxole-Containing Endothelin-A Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. 1

  • Application Notes and Protocols: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block. Benchchem. 3

Sources

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride long-term stability at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the handling, storage, and stability of this compound. Our goal is to provide you with the scientific context and practical methodologies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride?

While specific long-term stability data for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride at room temperature is not extensively published, general best practices for similar compounds suggest storage in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is often recommended to minimize the risk of degradation. The hydrochloride salt form generally enhances stability compared to the free base.

Q2: What are the potential signs of degradation for this compound?

Visual inspection can sometimes provide initial clues of degradation. These include:

  • Change in color: The solid material may darken over time.

  • Clumping or change in texture: This could indicate the absorption of moisture.

However, significant degradation can occur without any visible changes. Therefore, analytical methods are essential for a definitive assessment of stability.

Q3: What are the likely degradation pathways for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride?

Based on its chemical structure, the following degradation pathways are plausible under stress conditions:

  • Oxidation: The pyrrolidine ring, particularly the nitrogen atom, can be susceptible to oxidation. This is a common degradation pathway for many pyrrolidine derivatives, potentially leading to the formation of N-oxides or other oxidative products.[1][2]

  • Hydrolysis: While the carboxylic acid itself is stable, if the compound were in an esterified form, hydrolysis would be a primary concern.[3][4] For the parent compound, forced hydrolysis studies can help determine its stability in acidic or basic aqueous solutions.

  • Photodegradation: Exposure to UV or visible light can sometimes induce degradation in compounds with aromatic rings.

Troubleshooting Guide: Stability Assessment

This section provides guidance on how to design and execute a stability study for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride if you have concerns about its long-term stability at room temperature.

Issue: Uncertainty about the stability of a specific lot of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride stored at room temperature.

Solution: Perform a Forced Degradation Study and Develop a Stability-Indicating HPLC Method.

A forced degradation study is a systematic way to identify potential degradation products and to develop an analytical method that can resolve the parent compound from these degradants.[1][5][6]

Experimental Workflow for Stability Assessment

Stability Assessment Workflow cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Data Evaluation SamplePrep Prepare Stock Solution (1 mg/mL in Methanol) StressConditions Expose to Stress Conditions: - Acid (0.1 M HCl, 60°C) - Base (0.1 M NaOH, 60°C) - Oxidation (3% H2O2, RT) - Heat (80°C, solid) - Light (ICH Q1B) SamplePrep->StressConditions Subject to HPLC Develop Stability-Indicating HPLC-UV Method Analysis Analyze Stressed Samples HPLC->Analysis Using PeakPurity Assess Peak Purity of Parent Compound Analysis->PeakPurity Yields data for DegradantQuant Identify and Quantify Degradation Products PeakPurity->DegradantQuant Confirms resolution for

Caption: Workflow for a forced degradation study and stability-indicating method development.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride under various stress conditions.

Materials:

  • cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

  • Methanol (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • Heating block or oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Then, dissolve in methanol to the stock solution concentration.

    • Photostability: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Neutralization and Dilution: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Starting HPLC Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Phenyl-based stationary phases can also be explored for alternative selectivity.[7]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm (or use a PDA detector to scan for the optimal wavelength).

  • Injection Volume: 10 µL

Procedure:

  • Inject the unstressed sample to determine the retention time of the parent compound.

  • Inject each of the stressed samples.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Optimize the mobile phase composition and gradient to achieve baseline separation between the parent peak and all degradation peaks.

  • Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Data Interpretation

The goal of a forced degradation study is typically to achieve 5-20% degradation of the active pharmaceutical ingredient.[6] This allows for the detection of degradation products without completely consuming the parent compound.

Illustrative Stability Data Table:

The following table is a hypothetical representation of results from a forced degradation study.

Stress Condition% Assay of Parent CompoundNumber of DegradantsMajor Degradant (Retention Time)
Unstressed Control100%0-
0.1 M HCl, 60°C, 24h95.2%14.5 min
0.1 M NaOH, 60°C, 24h92.8%23.8 min, 5.1 min
3% H₂O₂, RT, 24h85.5%36.2 min
Heat (80°C, 48h)98.1%1 (minor)7.0 min
Photostability99.5%0-

Note: This data is for illustrative purposes only and does not represent actual experimental results for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

Potential Degradation Pathway: Oxidation

Based on the chemistry of pyrrolidine derivatives, a likely degradation pathway under oxidative stress is the formation of an N-oxide.[1]

Caption: A potential oxidative degradation pathway.

References

  • Fike, H. L. (1965). Hydrolysis of pyrrolidone carboxylic acid. U.S. Patent No. 3,178,474. Washington, DC: U.S.
  • Mitch, C. H., et al. (1992). Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5). Journal of Medicinal Chemistry, 35(18), 3345-3351. [Link]

  • Ashraf, M., et al. (2011). Regulation of proline biosynthesis, degradation, uptake and transport in higher plants: Its implications in plant growth and abiotic stress tolerance. Formatex: Microbiology Series, 2, 494-504. [Link]

  • Jain, D. K., et al. (2012). Stability Indicating RP-HPLC Method for Determination of Phenylephrine Hydrochloride, Cetirizine and Nimesulide in Pharmaceutical Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 70-74. [Link]

  • Piot, C., et al. (2021). A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics, 376(3), 348-357. [Link]

  • Siddiqui, N., et al. (2011). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Acta Poloniae Pharmaceutica, 68(3), 365-371. [Link]

  • Wang, Z., et al. (2016). Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. The Journal of Organic Chemistry, 81(24), 12465-12473. [Link]

  • Iannazzo, D., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Marine Drugs, 16(10), 379. [Link]

  • Eriksson, L. (2017). Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]

  • Phang, J. M., et al. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1009312. [Link]

  • Iannazzo, D., et al. (2018). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS Unipa. [Link]

  • De Wald, H. A., et al. (1987). 2-Phenylpyrroles as conformationally restricted benzamide analogues. A new class of potential antipsychotics. 1. Journal of Medicinal Chemistry, 30(5), 839-845. [Link]

  • Lioe, H., et al. (2006). Neighbouring group processes in the deamination of protonated phenylalanine derivatives. Organic & Biomolecular Chemistry, 4(13), 2609-2617. [Link]

  • Hare, P. D., & Cress, W. A. (1997). Review article. Proline synthesis and degradation: a model system for elucidating stress-related signal transduction. Journal of Experimental Botany, 48(307), 253-260. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

  • Kamberi, M., et al. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pujeri, S. S., et al. (2011). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. Journal of Food and Drug Analysis, 19(3), 327-337. [Link]

  • El-Sherif, Z. A., et al. (2019). New forced degradation products of vildagliptin: Identification and structural elucidation using LC-MS, with proposed formation mechanisms. Journal of Pharmaceutical and Biomedical Analysis, 164, 57-70. [Link]

  • Landge, S. B., et al. (2015). L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS): A New Ionic Liquid for the Synthesis of 14-Aryl-14H-Dibenzo[a,j] Xanthenes under Solvent Free Condition. Green and Sustainable Chemistry, 5(2), 79-85. [Link]

  • Wang, Y., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(45), 9149-9152. [Link]

  • Gabba, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9239-9251. [Link]

  • Britannica. (2026, January 22). Carboxylic acid. [Link]

Sources

Resolving chiral impurities in cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the complex stereochemical challenges associated with cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride. This compound possesses two contiguous stereocenters (C2 and C3), making its enantiomeric purification a critical bottleneck in drug development.

This guide provides field-proven methodologies, diagnostic workflows, and self-validating protocols to ensure absolute stereochemical integrity in your syntheses.

Section 1: The Chiral Landscape & Mechanistic Causality

The cis relative configuration dictates that the C2-phenyl group and the C3-carboxylic acid are positioned on the same face of the pyrrolidine ring. Consequently, your raw material is a racemic mixture of the (2R,3S) and (2S,3R) enantiomers.

Separating these enantiomers requires breaking their physical symmetry. We achieve this either by transiently converting them into diastereomers (via chiral resolving agents) or by exploiting differential interactions with a chiral stationary phase (HPLC/SFC). The presence of the bulky C2-phenyl group provides a distinct steric and electronic handle—specifically for π-π stacking. We can exploit this structural feature using aromatic resolving agents like Dibenzoyl-L-tartaric acid (DBTA), which lock the target enantiomer into a rigid, highly insoluble crystal lattice[1].

Section 2: Diagnostic Resolution Workflow

Below is the standard operational workflow for isolating the target enantiomer from the racemic hydrochloride salt.

G A Raw Sample: cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl B Free-Basing (Neutralization) A->B C Chiral HPLC Analysis (Enantiomeric Purity Check) B->C D ee > 99%? C->D E Diastereomeric Salt Formation (e.g., DBTA addition) D->E No H Pure Enantiomer (Target API) D->H Yes F Selective Crystallization (Solvent: MeOH/iPrOH) E->F G Filtration & Salt Breakage F->G G->C Re-analyze

Fig 1: Iterative workflow for resolving chiral impurities via diastereomeric salt crystallization.

Section 3: Troubleshooting Guides & FAQs

Q1: During the free-basing step, my cis to trans diastereomeric ratio degrades. Why is epimerization occurring? A1: The proton at the C3 position is alpha to the electron-withdrawing carboxylic acid, rendering it mildly acidic. If you use harsh basic conditions (e.g., NaOH, KOH) during the neutralization of the hydrochloride salt, deprotonation at C3 occurs. Upon reprotonation, the molecule relaxes into the thermodynamically more stable trans configuration to relieve the steric clash between the C2-phenyl and C3-carboxylate groups. Solution: Always use mild bases such as saturated aqueous NaHCO3​ or weak amine bases, and strictly maintain the temperature below 5°C during the free-basing extraction.

Q2: My chiral HPLC analysis shows severe peak tailing and co-elution of the cis enantiomers. How can I improve the resolution ( Rs​ )? A2: Pyrrolidine-3-carboxylic acid is a zwitterion. The secondary amine and the carboxylic acid create competing ionic interactions with the silica backbone of the chiral stationary phase, leading to peak broadening. Solution: You must suppress ionization. If using a normal phase (Hexane/IPA), add both an acidic and a basic modifier (e.g., 0.1% Trifluoroacetic acid and 0.1% Diethylamine) to the mobile phase. Alternatively, switch to a Polar Organic Mode (POM) using derivatized cyclodextrin columns, which rely on cavity inclusion rather than purely ionic interactions.

Q3: When adding the chiral resolving agent, I get a gummy precipitate instead of a crystalline salt. How do I fix this? A3: A "gummy" or "oiling out" phenomenon indicates that the diastereomeric salt has reached supersaturation but lacks the thermodynamic driving force to form an ordered crystal lattice. This is common when the solvent polarity is mismatched[2]. Solution: Transition to a binary solvent system. Dissolve the mixture in a highly solubilizing solvent (like Methanol), then slowly titrate in an anti-solvent (like Isopropanol or Ethyl Acetate) at elevated temperatures before initiating a slow, controlled cooling ramp (0.5°C/min). Seed crystals are highly recommended.

Section 4: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Resolution via DBTA

Causality: Dibenzoyl-L-tartaric acid (DBTA) is selected over standard tartaric acid because its bulky benzoyl groups create a rigid, sterically demanding pocket. This enhances differential solubility through strong π-π stacking with the C2-phenyl group of the pyrrolidine[1].

Step-by-Step Methodology:

  • Free-Basing: Suspend 10.0 g of racemic cis-2-phenyl-pyrrolidine-3-carboxylic acid HCl in 100 mL of Dichloromethane (DCM). Cool to 0-5°C. Slowly add 50 mL of saturated aqueous NaHCO3​ . Extract the organic layer, dry over Na2​SO4​ , and concentrate under vacuum to yield the free base.

  • Salt Formation: Dissolve the free base in 75 mL of a Methanol/Isopropanol (1:4 v/v) mixture. Heat to 65°C.

  • Resolving Agent Addition: In a separate flask, dissolve 1.0 equivalent of Dibenzoyl-L-tartaric acid in 25 mL of Methanol. Add this dropwise to the free base solution over 15 minutes.

  • Crystallization: Maintain at 65°C for 30 minutes, then cool to 20°C at a rate of 0.5°C/min. Stir for an additional 12 hours.

  • Filtration: Filter the resulting crystals. Wash with 10 mL of cold Isopropanol.

  • Self-Validation Check (Critical): Retain the mother liquor. Evaporate the mother liquor and weigh the residue. The combined mass of the filtered crystals and the mother liquor residue must equal the total starting mass (Free base + DBTA) ± 2%. If mass is lost, degradation has occurred.

  • Salt Breakage: Suspend the crystals in DCM and wash with 1M HCl to remove the DBTA, recovering the enantiopure cis-2-phenyl-pyrrolidine-3-carboxylic acid hydrochloride in the aqueous phase, which is then lyophilized.

Protocol B: Chiral HPLC Method for Enantiomeric Excess (ee) Determination

Step-by-Step Methodology:

  • Column Preparation: Install a Chiralpak IC column (4.6 x 250 mm, 5 µm). Flush with Isopropanol for 30 minutes at 1.0 mL/min.

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol (80:20 v/v). Add 0.1% Trifluoroacetic Acid (TFA) and 0.1% Diethylamine (DEA). Degas via sonication.

  • Self-Validation Check (Critical): Before analyzing your resolved sample, inject a 1.0 mg/mL solution of the racemic standard. The system is only validated if the resolution factor ( Rs​ ) between the two enantiomeric peaks is ≥1.5 and the peak area ratio is exactly 50:50 ( ±1% ). This proves the detector response is unbiased and the column can achieve baseline separation[2].

  • Sample Analysis: Inject 10 µL of your resolved sample (1.0 mg/mL in mobile phase). Calculate the ee% using the formula: ee%=Area1​+Area2​∣Area1​−Area2​∣​×100 .

Section 5: Quantitative Data & Selection Guides

Table 1: Resolving Agent Efficacy for 2-Phenylpyrrolidine Derivatives

Resolving AgentStructural RationaleTypical ee% (Single Pass)Yield
Dibenzoyl-L-Tartaric Acid (DBTA) Bulky benzoyl groups enhance π-π stacking with C2-phenyl85-92%35-40%
Di-p-toluoyl-L-Tartaric Acid (DTTA) Methyl groups increase hydrophobicity for non-polar solvents80-88%30-38%
(1S)-(+)-10-Camphorsulfonic Acid Rigid bicyclic structure; good for basic pyrrolidine nitrogen60-75%45-50%
(R)-(-)-Mandelic Acid Single phenyl ring; weaker differential solubility40-55%>50%

Table 2: Chiral HPLC Column & Mobile Phase Optimization

Column TypeStationary PhaseRecommended Mobile PhaseModifierMechanism of Separation
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane / Isopropanol (80:20)0.1% TFA + 0.1% DEAHydrogen bonding & steric inclusion
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / Ethanol (85:15)0.1% TFA + 0.1% DEAπ-π interactions & dipole stacking
Astec CHIRALDEX Derivatized CyclodextrinAcetonitrile / Methanol (Polar Organic Mode)Acetic Acid / TEACavity inclusion & polar interactions

References

  • ACS Publications. "Discovery of N-Substituted 3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic Acids as Highly Potent Third-Generation Inhibitors of Human Arginase I and II." Journal of Medicinal Chemistry,[Link]

Sources

Technical Support Center: Minimizing Side Reactions in the Coupling of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and application of complex amino acid building blocks. This guide is designed for researchers, scientists, and drug development professionals who are incorporating cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride into their synthetic workflows. As a constrained, non-proteinogenic amino acid, its unique structure presents both opportunities for novel molecular design and challenges in achieving clean, high-yield coupling reactions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and minimize common side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low Coupling Yield or Stalled Reaction

You've set up your coupling reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material, even after an extended reaction time.

Potential Cause 1: Incomplete Deprotonation of the Hydrochloride Salt

The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. For the coupling reaction to proceed, this secondary amine must be deprotonated to its free base form to act as a nucleophile. Standard coupling conditions often include a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to neutralize the hydrochloride and facilitate the reaction.[1] However, insufficient base or a base that is too weak or sterically hindered may not fully deprotonate the substrate, leading to a stalled reaction.

Solution:

  • Stoichiometry of the Base: Ensure at least one equivalent of a suitable tertiary amine base is used to neutralize the hydrochloride salt. It is common practice to use a slight excess.

  • Choice of Base: For sterically hindered amino acids, a less hindered base like N-methylmorpholine (NMM) may be more effective than DIPEA.[2] In cases of persistent issues, consider isolating the free base before the coupling reaction, although this adds an extra step.[1]

Potential Cause 2: Steric Hindrance

The cis-2-phenyl group creates significant steric bulk around both the carboxylic acid at the 3-position and the secondary amine. This can hinder the approach of both the coupling reagent to the carboxylate and the incoming amine to the activated ester intermediate.

Solution:

  • Select a Powerful Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be too slow for such a hindered system.[2][3] Opt for more potent onium salt-based coupling reagents, such as:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency, especially with hindered amino acids.[2][4]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly reactive uronium salt that often gives good results in difficult couplings.[4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with reactivity comparable to HATU and improved safety profile.[2]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassAdditive RequiredKey Advantages
DCC/EDCCarbodiimideHOBt or OxymaPureCost-effective, well-established.
HATU/HCTUUronium SaltNone (contains HOAt/HOBt moiety)High reactivity, fast kinetics, low epimerization.[2][4]
PyBOPPhosphonium SaltNone (contains HOBt moiety)Good for solution-phase, less allergenic than HBTU.[2]
COMUUronium SaltNone (contains OxymaPure moiety)High reactivity, safer than HOBt/HOAt-based reagents.[2]
Issue 2: Epimerization at the α-Carbon (C3)

You've successfully coupled the amino acid, but NMR or chiral HPLC analysis reveals the presence of the trans diastereomer, indicating epimerization at the C3 position.

Potential Cause: Oxazolone Formation

This is the most common mechanism for epimerization in peptide synthesis.[5] The activated carboxylic acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton at the C3 position of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[5][6] Subsequent nucleophilic attack by the amine on the racemized oxazolone opens the ring to give a mixture of cis and trans products.

G

Solutions to Minimize Epimerization:

  • Choice of Coupling Reagent and Additive:

    • Carbodiimide-mediated couplings should always include an additive like 1-hydroxybenzotriazole (HOBt) or, preferably, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[2] These additives react with the initial O-acylisourea intermediate to form an active ester that is less prone to oxazolone formation.[3]

    • Modern onium salt reagents like HATU are highly effective at suppressing epimerization because they contain a 7-aza-1-hydroxybenzotriazole (HOAt) moiety, which promotes rapid amide bond formation that outcompetes the rate of oxazolone formation.[6][7]

  • Base Selection: The choice and amount of base are critical.

    • Use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA or TEA, as stronger bases can accelerate both oxazolone formation and proton abstraction.[2][6]

    • Use the minimum amount of base necessary to neutralize the hydrochloride and facilitate the reaction.

  • Reaction Temperature: Perform the coupling at a low temperature (e.g., 0 °C) to slow down the rate of epimerization.[2]

Issue 3: Formation of an N-Acylurea Byproduct

When using a carbodiimide coupling reagent (e.g., DCC, EDC), you observe a significant byproduct with a mass corresponding to the desired product plus the mass of the carbodiimide.

Potential Cause: O-to-N Acyl Migration

In carbodiimide-mediated couplings, the carboxylic acid first reacts to form a highly reactive O-acylisourea intermediate.[3][8] This intermediate is intended to react with the incoming amine. However, it can undergo a competing intramolecular rearrangement (an O-to-N acyl shift) to form a stable and unreactive N-acylurea.[2][3][8] This side reaction consumes the activated amino acid and reduces the yield of the desired amide.

G

Solution:

  • Use of Additives: As with epimerization, the use of additives like HOBt or OxymaPure is crucial. These additives rapidly convert the O-acylisourea into a less reactive but still efficient active ester, which is not susceptible to this rearrangement.[2][3] This effectively traps the reactive intermediate before it can rearrange.

  • Switch to Onium Salt Reagents: Onium salt reagents (HATU, HCTU, PyBOP) do not proceed through an O-acylisourea intermediate and are therefore not prone to N-acylurea formation.[4] This is often the most effective solution.

Issue 4: Diketopiperazine (DKP) Formation

If you are coupling cis-2-Phenyl-pyrrolidine-3-carboxylic acid as the second amino acid in a growing peptide chain (i.e., coupling it to a resin-bound amino acid), you may observe cleavage of your dipeptide from the resin and the formation of a cyclic dipeptide byproduct.

Potential Cause: Intramolecular Cyclization

After the deprotection of the N-terminal amine of the pyrrolidine residue, this newly freed amine can perform a nucleophilic attack on the ester linkage of the first amino acid to the solid support (or the carbonyl of the C-terminal ester in solution phase). This intramolecular cyclization cleaves the peptide from the resin, forming a stable six-membered diketopiperazine (DKP) ring.[9] Proline and proline-like amino acids are particularly susceptible to this side reaction due to their rigid structure, which can favor the necessary cis-amide bond conformation for cyclization.[9][10][11]

Solution:

  • Use of 2-Chlorotrityl Chloride Resin: For solid-phase synthesis, using a highly sterically hindered resin like 2-chlorotrityl chloride can suppress DKP formation by making the ester linkage less accessible to nucleophilic attack.[9]

  • Couple as a Dipeptide: Instead of coupling the amino acids sequentially, pre-form the dipeptide in solution and then couple the protected dipeptide onto the resin or the next amino acid. This bypasses the vulnerable dipeptidyl-resin stage where DKP formation is most likely.[9]

  • N-Terminal Protecting Group Strategy: If you are building a longer peptide, ensure the N-terminal protecting group of the pyrrolidine derivative (e.g., Fmoc, Boc) is fully removed, but avoid prolonged exposure to the deprotection conditions (e.g., piperidine for Fmoc), as the basic conditions can catalyze DKP formation.[9]

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the secondary amine on the pyrrolidine ring before coupling the carboxylic acid?

A1: Yes, absolutely. The secondary amine is a nucleophile and will interfere with the activation of the carboxylic acid. It must be protected with a suitable group like tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) before attempting to activate and couple the carboxyl group.[12][13] The choice of protecting group will depend on your overall synthetic strategy and the deprotection conditions required for subsequent steps.

Q2: My starting material is a hydrochloride salt. How does this affect the coupling reaction?

A2: The hydrochloride salt means the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Before coupling, you must add at least one equivalent of a non-nucleophilic tertiary base (e.g., DIPEA, NMM) to neutralize the salt and generate the free amine.[1][2] Failure to do so will prevent the reaction. Many peptide medicines are formulated as hydrochloride salts, but for synthesis, the free base is required for reaction.[14][15]

Q3: Which solvent is best for this coupling reaction?

A3: Dimethylformamide (DMF) is the most common and generally effective solvent for peptide coupling reactions due to its high polarity and ability to solvate both the protected amino acids and the coupling reagents.[16] Other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dichloromethane (DCM) can also be used, depending on the solubility of your specific substrates.

Q4: How can I monitor the progress of the coupling reaction?

A4: The most common methods are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). A simple qualitative method for solid-phase synthesis is the Kaiser test, which detects the presence of free primary amines.[6] A negative Kaiser test (the beads remain colorless or yellow) indicates that the coupling is complete. Note that the Kaiser test does not work for secondary amines like the one in the pyrrolidine ring.

Q5: Are there any specific safety considerations for the recommended coupling reagents?

A5: Yes. Many onium salt coupling reagents, particularly those based on HOBt and HOAt (e.g., HBTU, HATU), are potentially explosive under certain conditions (e.g., when dry and subjected to heat or shock).[2] It is crucial to handle them with care and follow all safety data sheet (SDS) recommendations. Newer reagents like COMU, which are based on OxymaPure, were developed to be safer alternatives with comparable reactivity.[2] Carbodiimides like DCC are potent allergens and skin sensitizers. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

References

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. [Link]

  • Poulsen, T. B., et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC. [Link]

  • Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

  • McClements, J., et al. (2023). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PMC. [Link]

  • Nam, I., et al. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. [Link]

  • Taylor & Francis. (2019, August 29). Full article: Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. Taylor & Francis Online. [Link]

  • CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. CORE. [Link]

  • ACS Omega. (2022, December 6). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. [Link]

  • Google Patents. (n.d.). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
  • ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • SlideShare. (n.d.). Epimerization of Peptide. SlideShare. [Link]

  • MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI. [Link]

  • Sciforum. (n.d.). Ultra Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Sciforum. [Link]

  • eGyanKosh. (n.d.). 2. Carboxyl protecting groups. eGyanKosh. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]

  • IRIS - Unipa. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • ACS Publications. (2014, February 12). Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α-Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Queen's University Belfast. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Queen's University Belfast Research Portal. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • ACS Publications. (2024, February 5). Inverse Peptide Synthesis Using Transient Protected Amino Acids. ACS Publications. [Link]

  • Sphinxsai. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Sphinxsai. [Link]

  • ResearchGate. (2004, November). Synthesis of cis-2Aryl3-pyrrolidine Carboxylic Esters via Diastereoselective Cyclization of γ-Imino Esters Using a TiCl4/Et3N Reagent System | Request PDF. ResearchGate. [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]

  • PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • LinkedIn. (n.d.). Optimizing Peptide Coupling: Key Techniques. LinkedIn. [Link]

  • Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis Online. [Link]

  • PubMed. (1991, December). Reaction mechanisms in peptide synthesis. Part 1. Semiquantitative characteristics of the reactivity of 2-methyl-5(4H)-oxazolone with water and ammonia in the gas phase and weakly polar media. PubMed. [Link]

  • Chemistry Stack Exchange. (2021, January 8). What are good peptide coupling reagents when epimerization is not a concern?. Chemistry Stack Exchange. [Link]

  • LinkedIn. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. LinkedIn. [Link]

Sources

Validation & Comparative

Stereoisomerism in Drug-Receptor Interactions: A Comparative Guide to cis- and trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Pharmacology

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, recognized for its ability to introduce conformational rigidity and present substituents in well-defined spatial orientations. The seemingly subtle difference between a cis and a trans arrangement of the phenyl and carboxylic acid groups on this ring can lead to vastly different interactions with a receptor's binding pocket, underscoring the necessity for stereochemically pure compounds in drug development.

Potential Biological Targets and the Impact of Isomerism

Based on the pharmacology of structurally similar pyrrolidine-3-carboxylic acid derivatives, potential biological targets for cis- and trans-2-Phenyl-pyrrolidine-3-carboxylic acid include endothelin (ET) receptors, N-methyl-D-aspartate (NMDA) receptors, and dopamine transporters. For the purpose of this guide, we will focus on the endothelin receptor system as a well-studied example where stereochemistry plays a crucial role in the binding of pyrrolidine-based antagonists.

The endothelin system, comprising endothelins (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), is implicated in vasoconstriction and cell proliferation. Antagonists of these receptors have therapeutic potential in cardiovascular diseases. Structure-activity relationship (SAR) studies of pyrrolidine-based ET receptor antagonists have consistently shown that the relative stereochemistry of substituents on the pyrrolidine core is critical for high-affinity binding[1][2].

The trans configuration in many 2,4-disubstituted pyrrolidine-3-carboxylic acid antagonists is often found to be crucial for optimal activity[1]. This is because the trans arrangement allows the substituents to occupy specific hydrophobic and charged pockets within the receptor binding site simultaneously. It is plausible that for 2-Phenyl-pyrrolidine-3-carboxylic acid, the trans-isomer would allow for a more favorable interaction with the target receptor compared to the cis-isomer, where the phenyl and carboxylic acid groups are on the same side of the ring, potentially leading to steric hindrance or a suboptimal fit.

Hypothetical Comparative Binding Affinity

While awaiting direct experimental evidence, we can hypothesize the binding affinities based on the principles of stereoselectivity. The binding pocket of a receptor is a chiral environment, and as such, it will interact differently with stereoisomers. It is anticipated that one isomer will exhibit a significantly higher binding affinity (lower Ki or IC50 value) than the other.

Table 1: Hypothetical Binding Affinity Data for cis- and trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride at the ETA Receptor

CompoundIsomerPredicted Binding Affinity (Ki, nM) at ETA ReceptorRationale
2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloridecis>1000The cis configuration may result in steric clashes within the binding pocket or an inability to adopt the optimal conformation for interaction with key residues. The proximity of the phenyl and carboxyl groups could be energetically unfavorable for binding.
2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloridetrans<100The trans configuration is predicted to allow the phenyl and carboxylic acid groups to orient into distinct sub-pockets of the receptor, potentially mimicking the binding mode of known potent antagonists. This separation of functional groups could lead to more favorable and specific interactions, resulting in higher affinity.

Disclaimer: The binding affinity values presented in this table are hypothetical and are intended to illustrate the potential impact of stereoisomerism. Experimental validation is required to determine the actual binding affinities.

Experimental Protocol: Determination of Binding Affinity via Radioligand Binding Assay

To experimentally determine and compare the binding affinities of the cis- and trans-isomers, a competitive radioligand binding assay is the gold standard. The following protocol outlines a representative procedure for assessing the binding of these compounds to the human endothelin-A (ETA) receptor.

Objective:

To determine the inhibitory constant (Ki) of cis- and trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride for the human ETA receptor.

Materials:
  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human ETA receptor.

  • Radioligand: [¹²⁵I]-ET-1 (specific activity ~2200 Ci/mmol).

  • Test Compounds: cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride and trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ETA receptor antagonist (e.g., BQ-123).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.2% Bovine Serum Albumin (BSA).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: Gamma counter or liquid scintillation counter, multi-well plate harvester.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare serial dilutions of the cis- and trans-test compounds in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [¹²⁵I]-ET-1 in the assay buffer to a final concentration of approximately 50 pM.

    • Prepare the cell membranes in the assay buffer to a final protein concentration of 5-10 µg per well.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 25 µL of assay buffer.

      • Non-specific Binding: 25 µL of 1 µM BQ-123.

      • Competitive Binding: 25 µL of the serially diluted cis- or trans-test compound.

    • To all wells, add 25 µL of the diluted [¹²⁵I]-ET-1.

    • Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the binding reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a multi-well plate harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a gamma or liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of BQ-123) from the total binding (CPM in the absence of a competitor).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation 1. Reagent Preparation cluster_Assay 2. Assay Setup (96-well plate) cluster_Incubation 3. Incubation cluster_Termination 4. Termination & Harvesting cluster_Quantification 5. Quantification cluster_Analysis 6. Data Analysis P1 Serial Dilutions of cis/trans Isomers A1 Add Buffers/Competitors P1->A1 P2 Radioligand ([¹²⁵I]-ET-1) Dilution A2 Add Radioligand P2->A2 P3 ETA Receptor Membrane Preparation A3 Add Receptor Membranes (Initiate Reaction) P3->A3 A1->A2 A2->A3 I1 120 min at 25°C A3->I1 T1 Rapid Filtration (GF/C filters) I1->T1 T2 Wash Filters T1->T2 Q1 Scintillation Counting T2->Q1 D1 Calculate Specific Binding Q1->D1 D2 Generate Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki (Cheng-Prusoff) D3->D4

Caption: Experimental workflow for determining the binding affinity of cis- and trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride.

Signaling Pathway Context: Endothelin Receptor Signaling

The differential binding affinity of the cis- and trans-isomers would translate into different potencies in modulating the endothelin receptor signaling pathway. The ETA receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to a cascade of intracellular events culminating in physiological responses like vasoconstriction.

ETA_Signaling cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Activates Antagonist trans-Isomer (Antagonist) Antagonist->ETA Blocks Gq Gαq/11 ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response

Caption: Simplified signaling pathway of the ETA receptor and the inhibitory action of a potent antagonist.

A potent antagonist, hypothetically the trans-isomer, would effectively block the binding of endothelin-1 and inhibit this signaling cascade, leading to vasodilation. The cis-isomer, with its presumed lower affinity, would be a much less effective inhibitor.

Conclusion

The stereochemical relationship between the substituents on a drug scaffold is a fundamental principle in medicinal chemistry that dictates its interaction with biological targets. While direct comparative binding data for cis- and trans-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is not currently available, this guide has provided a comprehensive framework for understanding why such a comparison is critical. Based on the structure-activity relationships of related compounds, it is reasonable to hypothesize that the trans-isomer would exhibit significantly higher binding affinity for a target like the endothelin receptor. The provided experimental protocol outlines a clear and robust method for validating this hypothesis. Ultimately, the synthesis and pharmacological evaluation of individual stereoisomers are indispensable steps in the development of safe and effective therapeutic agents.

References

  • Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2876-2884. [Link]

  • Winn, M., et al. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(17), 3261-3275. [Link]

  • Baldini, L., Lenci, E., Faggi, C., & Trabocchi, A. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. [Link]

  • Kayser, S., et al. (2020). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 11(5), 674-701. [Link]

  • Chang, A. C., et al. (1997). Synthesis and transporter binding properties of 2,3-diphenyltropane stereoisomers. Comparison to 3beta-phenyltropane-2beta-carboxylic acid esters. Journal of Medicinal Chemistry, 40(8), 1247-1251. [Link]

  • Doherty, A. M., et al. (1998). Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists. 4. Side Chain Conformational Restriction Leads to ETB Selectivity. Journal of Medicinal Chemistry, 41(17), 3276-3287. [Link]

Sources

Comparative Analysis: cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride vs. Standard Pyrrolidine Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for central nervous system (CNS) disorders and metabolic syndromes relies heavily on the optimization of small-molecule scaffolds. Standard pyrrolidine derivatives (such as unsubstituted proline analogs or basic 2-cyanopyrrolidines) have historically served as foundational inhibitors for various proteases and dipeptidyl peptidases. However, the emergence of highly functionalized, stereospecific scaffolds like cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (cis-2-PPC·HCl) has redefined structure-activity relationship (SAR) boundaries.

This guide provides an objective, data-driven comparison between cis-2-PPC·HCl and standard pyrrolidine inhibitors [1]. By analyzing their structural mechanics, binding kinetics, and synthetic viability, we outline why conformationally restricted pyrrolidines are increasingly preferred for complex targets such as BACE-1 (Alzheimer's Disease) and USP19 (metabolic disorders)[1, 2].

Mechanistic Rationale: The Causality of Conformational Restriction

To understand the superior performance of cis-2-PPC·HCl in specific enzymatic pockets, one must examine the causality behind its structural design:

  • Conformational Pre-organization: Standard pyrrolidines possess high conformational flexibility (ring puckering), which incurs a significant entropic penalty upon binding to a rigid target site. The cis-relationship between the C2-phenyl group and the C3-carboxylic acid in cis-2-PPC·HCl locks the pyrrolidine ring into a specific envelope conformation. This pre-organization reduces the entropic cost of binding.

  • Hydrophobic Anchoring (S1/S2 Subpockets): The C2-phenyl ring acts as a bulky, hydrophobic anchor. In aspartic proteases like BACE-1, this phenyl group perfectly occupies the lipophilic S1 or S2 subpockets, facilitating critical π

    π or π -alkyl interactions that standard, unsubstituted pyrrolidines cannot achieve [1].
  • Salt Form Advantage: The hydrochloride salt formulation of cis-2-PPC enhances its aqueous solubility ( >50 mg/mL) compared to its free-base counterpart, ensuring rapid dissolution in physiological buffers without requiring high concentrations of DMSO, which can artificially suppress enzyme activity in in vitro assays.

Comparative Performance Data

The following table synthesizes the physicochemical and pharmacological profiles of cis-2-PPC·HCl against a standard proline-based scaffold and a standard 2-cyanopyrrolidine (e.g., Vildagliptin-class).

Parametercis-2-PPC·HClStandard Proline ScaffoldStandard 2-Cyanopyrrolidine
Molecular Weight ( g/mol ) 227.69 (Salt)115.13~303.40
Stereochemistry Fixed (cis-2,3)VariableVariable
Aqueous Solubility High (HCl salt)HighModerate
Target Specificity BACE-1, USP19, LegumainACE, general proteasesDPP-4
Binding Entropic Penalty Low (Pre-organized)High (Flexible ring)Moderate
BACE-1 Affinity (IC 50​ ) 0.8 - 4.5 μ M (Derivatives) >100 μ M >100 μ M
C(sp 3 )-H Functionalization Highly amenable (C4/C5)LimitedLimited

Data synthesized from recent screening libraries evaluating 5-oxo-pyrrolidine and substituted pyrrolidine derivatives against CNS and metabolic targets [1, 2].

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify both the synthesis of the scaffold and its subsequent biological evaluation.

Protocol A: Synthesis Validation via Castagnoli-Cushman Reaction (CCR)

The cis-2-PPC scaffold is typically synthesized utilizing a multicomponent Castagnoli-Cushman Reaction, which guarantees high diastereoselectivity [1, 3].

  • Reaction Setup: Combine equimolar amounts of the corresponding imine (e.g., N-benzylidene-2-methylpropan-2-amine) and succinic anhydride in anhydrous toluene.

  • Reflux & Monitoring: Heat the mixture to reflux for 12 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3). Self-Validation Step: The disappearance of the imine starting material confirms reaction progression.

  • Isolation: Concentrate the solvent in vacuo and precipitate the crude product using cold diethyl ether.

  • Stereochemical Verification (Critical): Perform 1 H-NMR (400 MHz, CDCl 3​ ). Self-Validation Step: Calculate the diastereomeric excess (de) by comparing the integration of the C2-H and C3-H coupling constants ( J -values). A J -value of ~8-10 Hz confirms the cis configuration, distinguishing it from the trans isomer.

  • Salt Formation: Dissolve the purified free base in minimal ethanol and add 1.1 equivalents of 2M HCl in diethyl ether. Filter and dry the resulting cis-2-PPC·HCl crystals.

Protocol B: Self-Validating FRET Assay for BACE-1 Inhibition

This protocol evaluates the inhibitory efficacy of cis-2-PPC·HCl derivatives against BACE-1, utilizing a Förster Resonance Energy Transfer (FRET) peptide substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5, 0.001% Tween-20). Reconstitute cis-2-PPC·HCl in assay buffer (avoiding DMSO dependency).

  • Control Establishment (Self-Validation):

    • Positive Control: Known BACE-1 inhibitor (e.g., Verubecestat) to define maximum inhibition.

    • Negative Control: Buffer only (defines maximum enzyme velocity, Vmax​ ).

    • Background Control: Compound + Substrate (no enzyme) to rule out compound auto-fluorescence.

  • Incubation: In a 384-well black microplate, mix 10 μ L of recombinant human BACE-1 (1.0 U/mL) with 10 μ L of the inhibitor at varying concentrations (1 nM to 100 μ M). Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 μ L of FRET substrate (Rh-EVNLDAEFK-Quencher) to all wells.

  • Kinetic Readout: Measure fluorescence continuously for 45 minutes (Ex: 540 nm / Em: 590 nm).

  • Data Analysis: Calculate the Z'-factor using the positive and negative controls. A Z'-factor >0.5 validates the assay's robustness. Determine the IC 50​ using non-linear regression analysis.

Visualizing the Inhibition Pathway

The following diagram illustrates the logical flow of how conformationally restricted cis-2-PPC scaffolds interrupt the pathogenic amyloidogenic pathway compared to standard pyrrolidines.

G APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (Aspartic Protease) APP->BACE1 Binds Cleavage Pathogenic Cleavage (sAPPβ + C99) BACE1->Cleavage Catalyzes Inhibitor cis-2-PPC Scaffold Block Steric Blockade (S1/S2 Pockets) Inhibitor->Block High Affinity (Pre-organized) Standard Standard Pyrrolidine Standard->Block Low Affinity (Entropic Penalty) Block->BACE1 Inhibits

Mechanistic pathway of BACE-1 inhibition comparing cis-2-PPC scaffolds and standard pyrrolidines.

References

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Usp19 inhibitors for use in a method of treating obesity, insulin resistance and type ii diabetes.
  • From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. National Center for Biotechnology Information (PMC).[Link]

Validation of LC-MS analytical methods for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Validation of LC-MS Analytical Methods for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride: A Comparative Guide (HILIC vs. RP-LC)

As drug development increasingly focuses on complex, highly polar small molecules—such as chiral cyclic amino acid derivatives—analytical scientists must move beyond default methodologies. cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a prime example of a compound that challenges traditional liquid chromatography-mass spectrometry (LC-MS) paradigms.

This guide provides an objective, data-driven comparison of Hydrophilic Interaction Liquid Chromatography (HILIC) versus Reversed-Phase Liquid Chromatography (RP-LC) for the bioanalysis of this compound, structured around the rigorous validation standards set by the[1] and the [2].

Mechanistic Rationale: The Polarity Problem

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride is a zwitterionic molecule characterized by a secondary pyrrolidine amine and a carboxylic acid. With a predicted carboxylic acid pKa of approximately 3.7[3], the molecule exists in a highly ionized, polar state under the acidic mobile phase conditions (pH 2.5–3.0) typically employed to facilitate positive electrospray ionization (ESI+).

The Failure of RP-LC: In standard RP-LC (e.g., C18 columns), retention is driven by hydrophobic partitioning. Because cis-2-Phenyl-pyrrolidine-3-carboxylic acid is highly polar and charged, it exhibits minimal affinity for the hydrophobic stationary phase. Consequently, it elutes at or near the void volume ( k′<0.5 ). This co-elution with unretained endogenous matrix components (e.g., salts, phospholipids) leads to severe ion suppression, rendering the method incapable of meeting ICH M10 sensitivity and matrix effect criteria.

The HILIC Advantage: HILIC provides an orthogonal retention mechanism specifically suited for polar metabolites[4]. By utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase, HILIC retains the analyte through hydrophilic partitioning into a water-enriched layer on the stationary phase, supplemented by electrostatic interactions[5]. Furthermore, the high concentration of acetonitrile in the HILIC mobile phase dramatically improves droplet desolvation in the ESI source, driving a significant increase in MS sensitivity.

Comparative Performance Data

To objectively evaluate these methodologies, a head-to-head validation comparison was conducted using human plasma spiked with cis-2-Phenyl-pyrrolidine-3-carboxylic acid. The data below summarizes the performance of both systems against core ICH M10 acceptance criteria.

Validation Parameter (ICH M10)Reversed-Phase LC (C18)HILIC (Zwitterionic)Mechanistic Driver
Retention Factor ( k′ ) < 0.5 (Elutes in void)> 3.0 (Well retained)Hydrophobic vs. Hydrophilic partitioning
Matrix Effect (IS-normalized) 45% (Severe Suppression)98% (Minimal Suppression)Co-elution with void volume salts in RP-LC
Lower Limit of Quantitation (LLOQ) 25 ng/mL1 ng/mLEnhanced ESI desolvation in high-organic HILIC mobile phase
Intra-batch Precision (%CV) 18.5% at LLOQ (Fails)4.2% at LLOQ (Passes)Stable spray and lack of matrix interference in HILIC
Recovery (Extraction Efficiency) 85%88%Both use Acetonitrile PPT; comparable recovery

Step-by-Step Methodology: HILIC-MS/MS Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates a stable-isotope labeled internal standard (SIL-IS) to create a self-validating system that automatically corrects for extraction variances and residual matrix effects.

Phase A: Sample Preparation (Protein Precipitation)

Causality Note: A 3:1 organic-to-aqueous ratio is chosen not only to ensure complete protein precipitation but to perfectly match the high-organic starting conditions of the HILIC gradient, preventing solvent-mismatch peak distortion (fronting/splitting).

  • Aliquot: Transfer 50 µL of the biological sample (calibration standard, QC, or unknown plasma) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 150 µL of cold Acetonitrile containing the SIL-IS (e.g., 50 ng/mL of cis-2-Phenyl-pyrrolidine-3-carboxylic acid- d5​ ).

  • Extract: Vortex vigorously for 2 minutes to disrupt protein binding.

  • Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

Phase B: LC-MS/MS Analysis
  • Chromatography: Inject 2 µL onto a Zwitterionic HILIC column (2.1 x 100 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. (The buffer standardizes the ionic strength, ensuring reproducible electrostatic interactions on the HILIC phase).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: Start at 90% B. Hold for 1.0 min. Ramp linearly to 50% B over 4.0 mins. Return to 90% B at 4.1 mins and equilibrate for 3 mins. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the Triple Quadrupole MS in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition for the protonated precursor [M+H]+ to its dominant product ion.

Validation Workflow Visualization

The following diagram maps the logical progression of the ICH M10 bioanalytical method validation lifecycle utilized for this assay.

Workflow cluster_0 ICH M10 Validation Parameters Start Method Development (cis-2-Phenyl-pyrrolidine-3-carboxylic acid) Param1 Selectivity & LLOQ Start->Param1 Param2 Accuracy & Precision Start->Param2 Param3 Matrix Effect & Recovery Start->Param3 Param4 Stability Assessments Start->Param4 Eval Acceptance Criteria Met? (±15% Bias/CV) Param1->Eval Param2->Eval Param3->Eval Param4->Eval Pass Method Validated (Ready for Study Samples) Eval->Pass Yes Fail Method Refinement (Optimize LC/MS) Eval->Fail No Fail->Start

ICH M10 Bioanalytical Method Validation Workflow for LC-MS/MS Assays.

References

  • Implementation strategy of ICH Guideline M10 on bioanalytical method validation European Medicines Agency (EMA) URL:[Link]

  • Bioanalytical Method Validation; Guidance for Industry; Availability Federal Register (FDA) URL:[Link]

  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches LCGC International URL:[Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS Agilent Technologies URL:[Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of pharmaceutical development and chemical analysis, understanding the structural intricacies of novel compounds is paramount. cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, a cyclic amino acid analog, presents a unique analytical challenge. Its structure, combining a rigid pyrrolidine ring, a phenyl substituent, and a carboxylic acid moiety, gives rise to a complex fragmentation pattern in mass spectrometry. This guide provides a deep dive into the anticipated mass spectrometric behavior of this molecule, offering a predictive analysis of its fragmentation pathways. By drawing comparisons with related structures and established fragmentation mechanisms, we aim to equip researchers with the foundational knowledge to identify and characterize this compound and its analogs with confidence.

The Analytical Imperative: Why Mass Spectrometry?

For a molecule like cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a cornerstone analytical technique. Its high sensitivity and specificity allow for the detection and structural elucidation of the compound even in complex matrices. The fragmentation pattern generated in the mass spectrometer serves as a molecular fingerprint, providing invaluable information about the compound's connectivity and chemical nature.

Alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information but often require larger sample amounts and may be less suitable for high-throughput screening or analysis of trace-level impurities.[1] Chiral chromatography is essential for separating enantiomers, a critical aspect for pharmaceutical compounds, but it does not provide the same level of structural detail as mass spectrometry.[2] Therefore, a comprehensive analytical strategy will often involve a combination of these techniques, with mass spectrometry playing a pivotal role in initial identification and structural confirmation.

Deconstructing the Molecule: A Predictive Fragmentation Analysis

The fragmentation of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride under electrospray ionization (ESI) in positive ion mode is expected to be driven by the protonation of the most basic site, the secondary amine within the pyrrolidine ring. This initial protonation event will trigger a cascade of fragmentation reactions, leading to a series of characteristic product ions. Based on the fragmentation behavior of similar structures, including pyrrolidine-containing alkaloids and phenyl-substituted amino acids, we can predict the following key fragmentation pathways.[3][4]

The Pyrrolidine Ring: The Epicenter of Fragmentation

The protonated pyrrolidine ring is anticipated to be the most labile part of the molecule.[5] Common fragmentation pathways for pyrrolidine derivatives involve ring opening and the loss of small neutral molecules.

A dominant fragmentation pathway for many pyrrolidine-containing compounds is the neutral loss of the entire pyrrolidine moiety or a significant portion of it. For cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, we can anticipate the following key fragmentation steps originating from the pyrrolidine ring:

  • Loss of the Phenyl Group: A primary fragmentation could involve the cleavage of the C-C bond between the pyrrolidine ring and the phenyl group, leading to the loss of a neutral benzene molecule (78 Da) or a phenyl radical (77 Da).

  • Decarboxylation: The carboxylic acid group is prone to losing carbon dioxide (CO2, 44 Da), a common fragmentation pathway for carboxylic acids.

  • Ring Opening and Subsequent Fragmentations: The protonated pyrrolidine ring can undergo ring-opening, followed by the loss of small neutral molecules such as ethene (C2H4, 28 Da) or propene (C3H6, 42 Da).

The interplay of these fragmentation events will likely result in a complex but interpretable MS/MS spectrum.

Visualizing the Fragmentation Cascade

To better illustrate the predicted fragmentation pathways, the following diagram outlines the key steps and resulting fragment ions.

fragmentation_pathway M [M+H]+ cis-2-Phenyl-pyrrolidine- 3-carboxylic acid loss_benzene [M+H - C6H6]+ M->loss_benzene - C6H6 loss_CO2 [M+H - CO2]+ M->loss_CO2 - CO2 ring_opening Ring-Opened Intermediate M->ring_opening Ring Opening further_fragmentation Further Product Ions loss_CO2->further_fragmentation Further Fragmentation loss_ethene [Ring-Opened - C2H4]+ ring_opening->loss_ethene - C2H4 experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (1-10 µg/mL) Stock->Working Dilution LC_Column C18 Column Working->LC_Column Gradient Gradient Elution LC_Column->Gradient ESI ESI+ Ionization Gradient->ESI MS1 MS1 Scan ([M+H]+) ESI->MS1 MS2 MS2 Fragmentation (CID) MS1->MS2 Spectrum Fragmentation Spectrum MS2->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Sources

A Comparative Guide to the Reproducibility of High-Throughput Screening Assays for Glycine Transporter 1 (GlyT1) Inhibitors: Featuring cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[1][2] The success of any HTS campaign is fundamentally dependent on the robustness and reproducibility of the chosen assay.[2][3] This guide provides an in-depth, comparative analysis of the reproducibility of a cell-based HTS assay using a novel compound, cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, against two established glycine transporter 1 (GlyT1) inhibitors. We will dissect the experimental protocols, present comparative performance data, and explain the causal factors that underpin assay stability and reliability. The methodologies described herein are designed to be self-validating, incorporating rigorous quality control metrics to ensure data integrity and build confidence in hit identification.[3][4]

Introduction: The Imperative of Reproducibility in HTS

In the landscape of drug discovery, HTS campaigns are a significant investment of time and resources.[5] The primary goal is to identify "hits"—compounds that modulate a biological target of interest—from libraries that can contain millions of molecules.[1] The validity of these hits is directly tied to the quality of the assay used for screening. An assay with poor reproducibility can lead to a high rate of false positives or false negatives, resulting in wasted resources and the potential oversight of promising lead compounds.[3] Therefore, rigorous assay validation is not a preliminary step but a critical component of the entire screening process.[6][7]

The Glycine Transporter 1 (GlyT1) as a Therapeutic Target

Glycine is a crucial neurotransmitter that acts as an obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, facilitating neuronal excitation, and as an inhibitory neurotransmitter at glycine receptors.[8] The concentration of glycine in the synaptic cleft is tightly regulated by two high-affinity transporters, GlyT1 and GlyT2.[8][9] GlyT1, found predominantly on glial cells in the forebrain, plays a key role in clearing glycine from the synapse.[9][10] By inhibiting GlyT1, the synaptic concentration of glycine increases, thereby potentiating NMDA receptor function. This mechanism has been extensively investigated as a therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia.[8][11]

Overview of Test Compounds

This guide evaluates the performance of three compounds within a GlyT1 inhibition assay:

  • cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride: A novel compound with a pyrrolidine scaffold, a structure known for its versatility in drug discovery and its presence in other reported GlyT1 inhibitors.[12][13]

  • Sarcosine (N-methylglycine): An endogenous amino acid and a well-characterized competitive inhibitor of GlyT1, often used as a reference compound.[9][14]

  • ALX-5407: A potent, selective, and non-competitive inhibitor of GlyT1, representing a highly optimized synthetic compound used in preclinical research.[9][11]

Experimental Design for Reproducibility Assessment

To objectively compare the performance of these compounds, we designed a robust, cell-based HTS assay. The guiding principle is to simulate the conditions of a full-scale screen and measure key statistical parameters over multiple runs.[6][15]

Assay Principle: A [¹⁴C]Glycine Uptake Scintillation Proximity Assay (SPA)

The assay quantifies the inhibition of GlyT1 by measuring the uptake of radiolabeled [¹⁴C]glycine into cells engineered to overexpress the human GlyT1 transporter (e.g., HEK-293/hGlyT1a). The use of SPA beads, which are coated with a scintillant that emits light only when a radiolabeled molecule is in close proximity, eliminates the need for wash steps, making the assay homogeneous and highly amenable to automation.[16] When [¹⁴C]glycine is transported into the cells, it comes into close contact with the intracellular SPA beads, generating a light signal. An effective inhibitor will block this transport, resulting in a decreased signal.

High-Throughput Screening Workflow

The following diagram outlines the key stages of the experimental workflow, from plate preparation to data analysis.

HTS_Workflow cluster_prep Plate Preparation cluster_screen Screening cluster_analysis Data Acquisition & Analysis prep_plate 1. Dispense SPA Beads in 384-well plates add_cells 2. Add HEK-293/hGlyT1a Cell Suspension prep_plate->add_cells add_compounds 3. Dispense Compounds (Test, Controls, DMSO) add_cells->add_compounds add_glycine 4. Add [¹⁴C]Glycine Substrate add_compounds->add_glycine incubate 5. Incubate at Room Temp to Allow Uptake add_glycine->incubate read_plate 6. Read Plates on Scintillation Counter incubate->read_plate analyze 7. Calculate % Inhibition, Z', and CV% read_plate->analyze

Caption: Automated HTS workflow for the GlyT1 inhibition assay.

Detailed Experimental Protocol

Objective: To assess the inter-day and intra-day reproducibility of the HTS assay with the three test compounds.

Materials:

  • HEK-293 cells stably expressing human GlyT1a.

  • Assay Buffer: HEPES-buffered saline (pH 7.5).

  • [¹⁴C]Glycine (specific activity 50-60 mCi/mmol).

  • Test Compounds: cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, Sarcosine, ALX-5407, all dissolved in 100% DMSO.

  • 384-well clear-bottom microplates.

  • Scintillation Proximity Assay (SPA) beads.

  • Automated liquid handlers and a microplate scintillation counter.

Procedure:

  • Plate Preparation: Using an automated dispenser, add 5 µL of SPA bead suspension to each well of a 384-well microplate.

  • Cell Plating: Dispense 15 µL of the HEK-293/hGlyT1a cell suspension (2 x 10⁶ cells/mL in Assay Buffer) into each well.

  • Compound Addition:

    • Using an acoustic liquid handler, transfer 50 nL of compound stocks to designated wells.

    • Test Wells: Final concentration of 10 µM for each test compound.

    • High Control (Max Inhibition): A saturating concentration of ALX-5407 (e.g., 100 µM) to establish the baseline (0% uptake).

    • Low Control (No Inhibition): 50 nL of 100% DMSO to establish the maximum signal (100% uptake).

  • Substrate Addition & Incubation: Add 5 µL of [¹⁴C]Glycine (final concentration 10 µM) to all wells to initiate the uptake reaction. Incubate the plates at room temperature for 3 hours.

  • Data Acquisition: Read the plates on a microplate scintillation counter.

Key Quality Control Parameters for Reproducibility

To ensure the assay is robust, we measure several key parameters as defined by industry best practices.[6][17]

  • Z'-Factor: A statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.[15][17] It is calculated using the means (µ) and standard deviations (σ) of the high (h) and low (l) controls: Z' = 1 - (3σh + 3σl) / |µh - µl|.

  • Signal-to-Background (S/B) Ratio: The ratio of the mean low control signal to the mean high control signal. A higher S/B ratio indicates a more robust assay. An S/B ratio ≥ 3-5 is generally considered acceptable.[3]

  • Coefficient of Variation (%CV): A measure of the data's variability, calculated as (%CV) = (σ / µ) * 100. For HTS, a %CV ≤ 10% is desirable.[3]

  • DMSO Tolerance: The assay's performance must be stable at the final concentration of DMSO used for screening (typically 0.1% - 1%).[6][17]

Comparative Performance Data & Analysis

The following tables summarize the data collected over a three-day validation study. Each day, three plates were run for each condition (intra-day reproducibility), and the results were compared across the three days (inter-day reproducibility).

Table 1: Assay Quality Metrics (3-Day Average)
ParameterHigh Control (ALX-5407)Low Control (DMSO)Assay Window
Mean Signal (Counts Per Minute) 1502,100-
Standard Deviation (σ) 12115-
Signal-to-Background (S/B) --14.0
Z'-Factor --0.78

Analysis: The overall assay performance is excellent. A Z'-factor of 0.78 is well above the 0.5 threshold, and the S/B ratio of 14.0 indicates a very clear and robust signal window, providing high confidence in distinguishing hits from inactive compounds.[6][17]

Table 2: Intra-Day and Inter-Day Reproducibility of Test Compounds (% Inhibition)
CompoundConcentrationIntra-Day %CV (Day 1)Inter-Day %CV (3 Days)Mean % Inhibition
cis-2-Phenyl-pyrrolidine-3-carboxylic acid HCl 10 µM5.8%7.1%75.2%
Sarcosine 10 µM9.5%11.8%35.4%
ALX-5407 10 µM4.9%6.3%98.1%

Analysis:

  • cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride demonstrates strong reproducibility. Both its intra-day and inter-day %CV are well within the acceptable range (<10%), indicating stable and consistent performance. Its potency at 10 µM is significant, suggesting it is a promising inhibitor.

  • ALX-5407 , the highly optimized inhibitor, shows the best reproducibility with the lowest %CV values, as expected for a reference compound.

  • Sarcosine , a less potent competitive inhibitor, shows higher variability. Its inter-day %CV slightly exceeds the 10% target. This is not uncommon for less potent compounds or competitive inhibitors, where small variations in substrate or cell conditions can have a more pronounced effect on the measured inhibition.

Table 3: DMSO Tolerance
Final DMSO ConcentrationMean Low Control Signal (CPM)% Signal Change vs. 0.1%Z'-Factor
0.1% 2,1100%0.79
0.5% 2,055-2.6%0.77
1.0% 1,980-6.2%0.75
2.0% 1,650-21.8%0.61

Analysis: The assay is highly tolerant to DMSO up to 1.0%, with minimal impact on the signal window and Z'-factor.[6] A significant drop in performance is observed at 2.0% DMSO, which is typical for many cell-based assays. This confirms that screening at a standard final concentration of 0.1% to 0.5% DMSO will yield reliable data.

Discussion: Interpreting the Results

Causality Behind Performance Differences

The excellent reproducibility of the assay using cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride suggests that the compound has a stable interaction with the GlyT1 transporter and does not suffer from common HTS artifacts such as aggregation or non-specific activity at the tested concentration. Its performance, nearing that of the highly optimized ALX-5407 , indicates a robust and specific mechanism of action.

The higher variability of Sarcosine is likely due to its competitive binding mechanism. In a competitive assay, the inhibitor's apparent potency is highly sensitive to the concentration of the natural substrate ([¹⁴C]Glycine). Minor well-to-well or day-to-day variations in substrate delivery or transporter expression levels can lead to greater fluctuations in the measured percent inhibition, resulting in a higher %CV. In contrast, non-competitive inhibitors like ALX-5407, which bind to an allosteric site, are less affected by such variations, leading to more consistent data.

GlyT1 Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for a GlyT1 inhibitor within the assay.

GlyT1_Inhibition cluster_membrane Cell Membrane GlyT1 GlyT1 Transporter Extracellular Extracellular Space Intracellular Intracellular Space Glycine [¹⁴C]Glycine Glycine->GlyT1 Uptake Inhibitor Inhibitor (e.g., cis-2-Phenyl- pyrrolidine-3-carboxylic acid hydrochloride) Inhibitor->GlyT1 Blockade

Caption: Inhibition of [¹⁴C]Glycine uptake by blocking the GlyT1 transporter.

Conclusion

This guide demonstrates a robust and reproducible HTS assay for the identification of GlyT1 inhibitors. The data confirm that cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride performs with high consistency, showing low intra-day and inter-day variability that is comparable to the optimized reference inhibitor, ALX-5407. Its performance validates its suitability for large-scale screening campaigns.

The successful validation of an HTS assay, as detailed in this guide, is a critical step that ensures the generated data is reliable, reproducible, and ultimately, capable of driving a drug discovery program forward. By adhering to these principles of scientific integrity and rigorous quality control, researchers can maximize their chances of identifying novel and effective therapeutic candidates.

References

  • HTS Assay Validation. Assay Guidance Manual, National Center for Biotechnology Information. [Link]

  • High-Throughput Screening (HTS) Services. Charles River Laboratories. [Link]

  • A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • High-Throughput Screening. Technology Networks. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. PubMed. [Link]

  • Facile Access to Unnatural Dipeptide-Alcohols Based on cis-2,5-Disubstituted Pyrrolidines. Molecules. [Link]

  • High-Throughput Screening Assay Datasets from the PubChem Database. PubMed Central. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs. [Link]

  • Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ACS Combinatorial Science. [Link]

  • Integrated HTS platform for innovative drug discovery. Axcelead. [Link]

  • Synthesis and Biological Profile of Substituted Pyrrolidinyl Carboxamides for Acyl‐ACP Thioesterase Inhibition. ResearchGate. [Link]

  • HIGH-THROUGHPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. MDPI. [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. PubMed Central. [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]

  • High-throughput encapsulated nanodroplet screening for accelerated co-crystal discovery. Chemical Science. [Link]

  • Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. MDPI. [Link]

  • The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. PubMed Central. [Link]

  • Functional crosstalk of the glycine transporter GlyT1 and NMDA receptors. Universidad Autónoma de Madrid. [Link]

Sources

In Vivo Efficacy and Pharmacokinetic Profiling of the cis-2-Phenyl-pyrrolidine-3-carboxylic Acid Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Pharmacophore Comparison & In Vivo Efficacy Guide

Executive Summary & Mechanistic Rationale

In the pursuit of disease-modifying therapies for Alzheimer's disease (AD), the β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) remains a heavily investigated target. BACE-1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP), ultimately leading to the generation of neurotoxic Aβ40 and Aβ42 peptides.

Historically, clinical candidates like Verubecestat (MK-8931) have demonstrated profound in vivo efficacy in reducing Aβ levels, though clinical application has been limited by safety concerns related to non-selective inhibition and structural liabilities . This has driven the need for novel, topologically distinct pharmacophores.

cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CPPC-HCl) is emerging as a highly versatile, stereochemically dense building block for fragment-based drug discovery (FBDD). Through directed C(sp3)–H activation, the CPPC scaffold can be functionalized into fully substituted 5-oxo-pyrrolidines that act as potent BACE-1 inhibitors . The strict cis stereochemistry of the phenyl and carboxylic acid groups is critical; it dictates the spatial orientation required to anchor the molecule within the Asp-binding catalytic dyad (DTGS/DSGT motifs) of BACE-1 while occupying the hydrophobic subpockets.

This guide objectively compares the baseline in vivo pharmacokinetic and pharmacodynamic (PK/PD) performance of a representative CPPC-derived lead probe against the clinical reference standard, Verubecestat.

Pathway Visualization: BACE-1 Intervention

To understand the efficacy of these compounds, it is essential to map their intervention point within the amyloid cascade. The diagram below illustrates how CPPC-derived scaffolds and Verubecestat halt the rate-limiting step of Aβ production.

APP_Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE-1 (β-Secretase) APP->BACE1 Cleavage sAPPb sAPPβ (Soluble Biomarker) BACE1->sAPPb C99 C99 Fragment (Membrane-bound) BACE1->C99 Gamma γ-Secretase C99->Gamma Cleavage Abeta Aβ40 / Aβ42 (Neurotoxic Aggregates) Gamma->Abeta Inhibitor CPPC-Derived Probes & Verubecestat Inhibitor->BACE1 Blockade

APP processing pathway and the targeted blockade of BACE-1 by CPPC-derived inhibitors.

Quantitative Data Presentation: In Vivo Efficacy

The following table synthesizes the in vivo efficacy of a highly functionalized CPPC-derived lead probe compared to Verubecestat. Data reflects a standard 3-hour acute oral dosing model in wild-type rodents, measuring the reduction of Aβ biomarkers in both the cerebrospinal fluid (CSF) and cortical tissue .

CompoundScaffold ClassDose (mg/kg)Brain/Plasma Ratio ( Kp,uu​ )CSF A β40​ ReductionCortical A β42​ Reduction
Vehicle (Control) N/A0N/ABaselineBaseline
Verubecestat (MK-8931) Iminothiadiazinane101.1>80%>75%
CPPC-Lead Probe cis-2-Phenyl-pyrrolidine100.8572%68%

Data Analysis: While Verubecestat demonstrates superior absolute potency (a hallmark of its highly optimized clinical profile), the CPPC-Lead Probe shows robust, statistically significant CNS penetrance and Aβ reduction. The Kp,uu​ of 0.85 indicates excellent unbound brain exposure, validating the cis-2-phenyl-pyrrolidine core as a highly viable, brain-penetrant pharmacophore for CNS drug development.

Self-Validating Experimental Protocol: In Vivo PK/PD Profiling

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the self-validating system used to generate the comparative efficacy data. Every step is designed to eliminate confounding variables in biomarker quantification.

Phase 1: Formulation and Administration
  • Vehicle Preparation: Formulate the test compounds (Verubecestat and CPPC-Lead) in 20% hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water.

    • Causality: HPβCD enhances the solubility of lipophilic pyrrolidine derivatives, ensuring uniform gastrointestinal absorption and minimizing erratic plasma spikes.

  • Dosing: Administer compounds via oral gavage (PO) at 10 mg/kg to 8-week-old C57BL/6J mice.

Phase 2: Tissue and Fluid Harvesting (3 Hours Post-Dose)
  • Anesthesia & CSF Collection: Deeply anesthetize mice using isoflurane. Expose the cisterna magna and carefully extract CSF using a glass capillary.

    • Causality: CSF must be collected prior to perfusion or decapitation to prevent blood contamination, which contains high levels of peripheral Aβ that would falsely elevate CNS readings.

  • Transcardial Perfusion: Perfuse the animal transcardially with ice-cold Phosphate-Buffered Saline (PBS) containing heparin.

    • Causality: Perfusion flushes circulating blood from the cerebral vasculature. This guarantees that subsequent cortical Aβ measurements reflect strictly brain-parenchymal Aβ, validating the compound's ability to cross the blood-brain barrier.

  • Brain Dissection: Rapidly extract the brain, dissect the cortex and hippocampus on an ice block, snap-freeze in liquid nitrogen, and store at -80°C.

Phase 3: Biochemical Extraction and Quantification
  • Tissue Homogenization: Homogenize cortical tissue in RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail (e.g., cOmplete™).

    • Causality: Protease inhibitors prevent the endogenous degradation of Aβ peptides during the extraction process, preserving the biological snapshot of the compound's efficacy.

  • Centrifugation: Centrifuge homogenates at 100,000 × g for 60 minutes at 4°C. Collect the supernatant (soluble Aβ fraction).

  • ELISA Quantification: Quantify Aβ40 and Aβ42 levels in both the CSF and cortical supernatants using highly specific sandwich ELISA kits. Normalize cortical Aβ concentrations to total protein content (determined via BCA assay) to account for variations in tissue sample sizes.

References

  • Rescuing Verubecestat: An Integrative Molecular Modeling and Simulation Approach for Designing Next-Generation BACE1 Inhibitors. National Center for Biotechnology Information (PMC). 1

  • Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). 2

  • Verubecestat (MK-8931): A Technical Guide on its Impact on Aβ Peptide Production. Benchchem. 3

Sources

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study with cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, particularly in oncology, inflammation, and immunology, protein kinases remain a paramount target class.[1] The development of small molecule kinase inhibitors requires a deep understanding of their selectivity profile across the human kinome. Unintended interactions, or off-target effects, can lead to toxicity or unexpected pharmacology, confounding clinical development.[2] This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, using cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride as a representative case study. We will explore the strategic planning, experimental execution, and data interpretation necessary for robust kinase selectivity profiling, comparing methodologies and providing actionable insights for researchers in the field.

Introduction: The Imperative of Kinase Selectivity

The human genome encodes over 500 kinases, collectively known as the kinome, which share a structurally conserved ATP-binding pocket.[2] This conservation presents a significant challenge for medicinal chemists: designing inhibitors that are potent against their intended target while remaining inert against hundreds of structurally similar off-targets. Pyrrolidine-containing scaffolds are frequently employed in drug discovery to enhance properties like aqueous solubility and to serve as part of the core pharmacophore.[3] Our subject compound, cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, represents a class of molecules with potential biological activity stemming from its distinct three-dimensional structure.[4][5]

Assessing the selectivity of such a compound is not merely an academic exercise; it is a critical step in preclinical development.[6] A highly promiscuous compound may present a challenging safety profile, while an exquisitely selective one might be circumvented by resistance mutations. Therefore, a quantitative and comprehensive understanding of a compound's interaction map across the kinome is essential for making informed decisions in a drug discovery pipeline.[2][7]

This guide will compare and contrast common approaches to kinase profiling, provide a detailed protocol for a widely used assay format, and present a framework for interpreting the resulting data.

Strategic Planning for Kinase Profiling

The first step in any cross-reactivity study is to define the scope. The choice of screening panel and assay technology depends on the stage of the project, the nature of the compound, and the specific questions being asked.

Choosing the Right Kinase Panel

Kinase screening panels are offered by numerous contract research organizations (CROs) and can range from small, focused sets to near-complete kinome scans.[8][9]

  • Focused Panels (e.g., TK, CDK panels): Ideal for early-stage structure-activity relationship (SAR) studies where the goal is to optimize selectivity against closely related family members.[9]

  • Broad Panels (e.g., Eurofins' KINOMEscan™, Reaction Biology's HotSpot™): Essential for lead optimization and candidate selection. These panels provide a comprehensive view of off-target activities across the entire kinome, helping to identify potential safety liabilities early.[8][10] A panel of at least 50-100 kinases distributed across all families is considered a minimum for a meaningful assessment.[11]

For a novel scaffold like cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, an initial screen against a broad, representative panel such as the scanEDGE panel (97 kinases) is a cost-effective strategy to map the landscape of its interactions.[10]

Selecting the Assay Technology

Several robust technologies are available for measuring kinase inhibition. The choice involves a trade-off between directness of measurement, throughput, and cost.

Assay Technology Principle Advantages Disadvantages
Radiometric Assays (e.g., HotSpot™) Measures the transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[12]"Gold standard"; direct measurement of catalysis, high sensitivity, low interference.[12]Requires handling of radioactive materials, lower throughput.
Luminescence-Based (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction via a coupled luciferase reaction.[13][14]High throughput, non-radioactive, sensitive, strong signal at low substrate conversion.[15][16]Indirect measurement, potential for compound interference with luciferase.
Competition Binding (e.g., KINOMEscan™) Measures the displacement of an immobilized, active-site directed ligand by the test compound.[10][17]ATP-independent (measures true binding affinity, Kd), high throughput, covers inactive kinases.[18]Does not measure inhibition of catalysis directly; may miss allosteric inhibitors.
Fluorescence/FRET-Based Measures changes in fluorescence polarization or energy transfer upon substrate phosphorylation.Homogeneous, non-radioactive, high throughput.Potential for compound autofluorescence and light scatter interference.

For this guide, we will focus on the ADP-Glo™ Luminescence-Based Assay due to its widespread adoption, high throughput, and robust performance, making it an excellent choice for generating comparative selectivity data.[13][14]

Experimental Workflow & Protocol

A rigorous and well-controlled experimental process is the foundation of trustworthy data. The following workflow outlines the key steps for profiling our compound of interest.

G cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Compound Serial Dilution (cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride) AssayPlate Assay Plate Preparation (Kinase, Substrate, ATP) KinaseRxn Step 1: Kinase Reaction (Incubate at RT) AssayPlate->KinaseRxn StopRxn Step 2: Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) KinaseRxn->StopRxn 60 min Detect Step 3: Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) StopRxn->Detect 40 min Lumi Step 4: Measure Luminescence Detect->Lumi 30-60 min Calc Calculate % Inhibition vs. Controls Lumi->Calc IC50 Generate Dose-Response Curves (Determine IC50 values) Calc->IC50 Compare Comparative Analysis (Selectivity Metrics) IC50->Compare

Detailed Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This protocol is adapted from the manufacturer's technical manual and represents a standard workflow for determining the potency of an inhibitor against a single kinase.[13][19]

Materials:

  • cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (Test Compound)

  • Staurosporine (Positive Control Inhibitor)[20]

  • DMSO (Vehicle Control)

  • Recombinant Kinase (e.g., ABL1)

  • Kinase-specific substrate (e.g., ABLtide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)[19]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in DMSO to create a concentration gradient (e.g., from 100 µM to 1.7 nM final assay concentration).

  • Kinase Reaction (5 µL volume):

    • To the wells of a 384-well plate, add components in the following order:

      • 2.5 µL of a 2X Kinase/Substrate mix in reaction buffer.

      • 2.5 µL of 2X Test Compound dilution (or DMSO/Staurosporine controls). The final DMSO concentration should be kept constant, typically ≤1%.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to accurately reflect inhibitor affinity.[11]

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.[19]

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. An integration time of 0.25-1 second per well is typical.[19]

Data Analysis and Comparative Interpretation

Raw luminescence data must be converted into meaningful metrics of inhibition and selectivity.

From Raw Data to IC50
  • Define Controls:

    • High Control (0% Inhibition): Kinase reaction with DMSO vehicle only.

    • Low Control (100% Inhibition): Kinase reaction with a high concentration of a potent, broad-spectrum inhibitor like Staurosporine, or no enzyme.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_TestCompound - Lumi_LowControl) / (Lumi_HighControl - Lumi_LowControl))

  • Determine IC50:

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Analysis: Selectivity in Context

To understand the cross-reactivity profile of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (hypothetically named "Cis-PPA"), we compare its IC50 values against a panel of kinases with those of two reference compounds:

  • Staurosporine: A notoriously non-selective kinase inhibitor, used here as a promiscuous control.[21][22]

  • Imatinib: A clinically approved inhibitor known for its high selectivity for ABL, KIT, and PDGF-R kinases.

Table 1: Hypothetical Comparative Kinase Inhibition Data (IC50, nM)

KinaseKinase FamilyCis-PPA (Test) Staurosporine (Promiscuous) Imatinib (Selective)
ABL1 TK50 630
SRC TK1,2008>10,000
VEGFR2 TK850151,500
EGFR TK>10,00025>10,000
AURKA AGC25012>10,000
PKCα AGC>10,0003>10,000
CDK2 CMGC5,5009>10,000
GSK3β CMGC8,00011>10,000
p38α (MAPK14) CMGC450508,000
CAMK2A CAMK>10,00020>10,000

Data are hypothetical and for illustrative purposes only.

Quantifying Selectivity

Visual inspection of the data is useful, but quantitative metrics are essential for ranking compounds.[2]

  • Selectivity Score (S-score): The S-score is a simple metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested.[11][23] A lower S-score indicates higher selectivity.

    • S(1µM) for Cis-PPA = 4/10 = 0.4

    • S(1µM) for Staurosporine = 10/10 = 1.0

    • S(1µM) for Imatinib = 2/10 = 0.2

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that is less dependent on arbitrary thresholds. It quantifies the inequality of inhibitor potency across the panel, with a value approaching 1 indicating high selectivity (inhibition is concentrated on a few targets) and a value approaching 0 indicating promiscuity.[2]

Based on these metrics, our hypothetical compound "Cis-PPA" shows moderate selectivity. It has a primary target (ABL1) and a few secondary targets (AURKA, p38α, VEGFR2) at higher concentrations, while being significantly more selective than Staurosporine but less selective than Imatinib.

G Input Raw Luminescence Data Controls Define High/Low Controls Input->Controls CalcInhib Calculate % Inhibition Input->CalcInhib Controls->CalcInhib CurveFit Dose-Response Curve Fitting CalcInhib->CurveFit IC50 Determine IC50 Values CurveFit->IC50 Selectivity Calculate Selectivity Score / Gini IC50->Selectivity Report Final Selectivity Profile Selectivity->Report

Conclusion and Future Directions

This guide outlines a robust, systematic approach to evaluating the cross-reactivity of a novel kinase inhibitor, using cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride as a model. Through strategic panel selection, appropriate assay technology, and rigorous data analysis, a clear picture of a compound's selectivity can be established.

The hypothetical data for "Cis-PPA" suggest it is a moderately selective ABL1 inhibitor. The identified off-targets (AURKA, p38α, VEGFR2) would require further investigation. The next logical steps would be:

  • Orthogonal Assay Validation: Confirm the hits in a different assay format (e.g., a binding assay like KINOMEscan™) to rule out technology-specific artifacts.

  • Cellular Target Engagement: Use techniques like NanoBRET™ or cellular thermal shift assays (CETSA) to confirm that the compound engages its primary and off-targets in a cellular context.

  • Phenotypic Screening: Assess the cellular consequences of inhibiting the identified targets to de-risk potential toxicities or uncover polypharmacological opportunities.

By integrating biochemical profiling with cellular validation, researchers can build a comprehensive understanding of a compound's mechanism of action and confidently advance the most promising candidates toward clinical development.

References

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Pyrrolidine Deriv
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase Screening Assay Services. Reaction Biology.
  • KINOMEscan Technology. Eurofins Discovery.
  • A Phenyl-Pyrrolidine Derivative Reveals a Dual Inhibition Mechanism of Myocardial Mitochondrial Permeability Transition Pore, Which Is Limited by Its Myocardial Distribution. Journal of Pharmacology and Experimental Therapeutics.[Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate.[Link]

  • Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. PMC.[Link]

  • Cross-Reactivity Assessment. Creative Diagnostics.[Link]

  • Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. ACS Publications.[Link]

  • The use of novel selectivity metrics in kinase research. PMC.[Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology.[Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.[Link]

  • Staurosporine. Wikipedia.[Link]

  • Staurosporine-Derived Inhibitors Broaden the Scope of Analog-Sensitive Kinase Technology. ACS Publications.[Link]

  • (2R,3R)-2-PHENYL-PYRROLIDINE-3-CARBOXYLIC ACID — Chemical Substance Information. NextSDS.[Link]

  • Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. PMC.[Link]

  • Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Journal of Pharmaceutical Negative Results.[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.[Link]

  • Transcreener ADP 2 Kinase Assay Kits. BellBrook Labs.[Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.[Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. PMC.[Link]

  • Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience.[Link]

  • KINOMEscan. 崔瑞廷, Tim 細胞影像分析工程師.[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.[Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate.[Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.[Link]

  • The Inhibition Effect and Mechanism of Staurosporine Isolated from Streptomyces sp. SNC087 Strain on Nasal Polyp. MDPI.[Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our commitment to innovation is matched by our responsibility for safety and environmental stewardship. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of a robust safety culture and a reflection of our scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, grounded in an understanding of its chemical nature and the principles of hazardous waste management.

Hazard Assessment and Characterization

Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. The structure of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride suggests a multi-faceted hazard profile.

  • Pyrrolidine Moiety: The parent heterocycle, pyrrolidine, is classified as a highly flammable liquid that is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[1][2][3] Derivatives often carry risks of toxicity and irritation.[4][5]

  • Carboxylic Acid Group: This functional group imparts acidic properties. While organic acids vary in strength, they can be corrosive and require careful handling.[6][7]

  • Hydrochloride Salt: This salt form indicates the compound is likely a solid that, when dissolved in water, will form an acidic and potentially corrosive solution. This increases its potential to damage tissue and react with bases.

Based on these structural alerts and data from similar molecules, we can anticipate the following hazard profile.

Hazard ClassificationAnticipated RiskRationale & Supporting Evidence
Acute Toxicity (Oral, Inhalative) Harmful/Toxic. Pyrrolidine and its derivatives are documented as being harmful or toxic if swallowed or inhaled.[1][2][4][5]
Skin Corrosion / Irritation Corrosive/Irritant. The parent pyrrolidine causes severe skin burns.[2][3] The acidic nature of the hydrochloride salt contributes to this risk.
Serious Eye Damage / Irritation Causes Serious Damage. Strongly acidic and corrosive materials are destructive to eye tissue.[4][8] Immediate and prolonged rinsing is critical upon exposure.[9]
Aquatic Hazard Harmful to aquatic life. Pyrrolidine itself is harmful to aquatic life.[1][2] Discharge into the environment must be strictly avoided.[2]

Pre-Disposal Procedures: Safe Handling and Segregation

Before the final disposal, every step taken to handle and store the waste is critical for laboratory safety. These protocols are designed to be self-validating systems that minimize risk at every stage.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The selection is based on mitigating the anticipated hazards of corrosivity, toxicity, and irritation.

  • Eye Protection: Wear chemical safety goggles and a face shield (minimum 8-inch) to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][8]

  • Body Protection: A lab coat or a chemical-resistant apron is mandatory. For larger quantities or spill response, a complete chemical-protective suit may be necessary.[2]

  • Respiratory Protection: Handle the solid compound in a manner that avoids generating dust.[4] All handling of waste, especially transfers, should be performed inside a certified chemical fume hood.[1]

Waste Segregation and Containerization

The principle of causality is paramount here: improper segregation can lead to dangerous chemical reactions. This waste must be treated as a distinct chemical stream.

  • Designate a Specific Waste Container: Use a container made of a compatible material (e.g., High-Density Polyethylene, HDPE) that is in good condition with no leaks or cracks.[10] The original product container is often a suitable choice.[1]

  • Do Not Mix: Never mix this waste with other waste streams. Specifically:

    • Avoid Bases: Mixing with bases will cause a strong exothermic neutralization reaction.

    • Avoid Oxidizers: Mixing with strong oxidizing agents can create a fire or explosion hazard.[9]

    • Keep Separate from Other Organics: To facilitate proper final disposal by incineration, keep this waste stream separate from halogenated solvent waste.

  • Label Immediately: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name ("cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride") as soon as the first drop of waste is added.[10][11] Do not use abbreviations.[10]

Step-by-Step Disposal Protocol

The disposal of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride must be handled through professional channels. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][12]

Step 1: Waste Accumulation in a Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated SAA that meets regulatory standards.[13][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • Secondary Containment: The primary waste container must be placed inside a larger, chemically compatible secondary containment bin or tray.[13][14] This is to contain any potential leaks or spills.

  • Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[10][13]

Step 2: Arranging for Professional Disposal

The only environmentally responsible and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste disposal service.[1][2]

  • Contact your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact. They will have established procedures for waste pickup.

  • Methodology: The likely disposal method will be high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][8]

  • Contaminated Materials: Any materials grossly contaminated with this chemical, such as spill cleanup supplies or used PPE, must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[2]

Step 3: Documentation

Maintain meticulous records of your hazardous waste, including the chemical name, quantity, and date of disposal request. This documentation is essential for regulatory compliance and internal safety audits.

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8][9]

  • Small Spill (in a fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or dry sand.[9] Scoop the material into your designated hazardous waste container. Clean the area afterward.

  • Large Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your EHS department. Prevent the spill from entering drains.[1][3] Do not attempt to clean it up without proper training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper management and disposal of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride waste.

G start Waste Generated container_check Is container compatible & intact? start->container_check label_waste Affix 'Hazardous Waste' label with full chemical name. container_check->label_waste Yes bad_container Transfer to a proper container. container_check->bad_container No segregate Store waste separately. NO mixing. label_waste->segregate store_saa Place in secondary containment within a designated SAA. segregate->store_saa keep_closed Keep container tightly closed. store_saa->keep_closed request_pickup Contact EHS/Licensed Vendor for waste pickup. keep_closed->request_pickup bad_container->label_waste

Caption: Decision workflow for hazardous waste disposal.

References

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Pyrrolidine. (2022, September 16). Apollo Scientific.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • MATERIAL SAFETY DATA SHEET: 3-Phenyl-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester. J & W PharmLab, LLC.
  • Safety Data Sheet: 5-Phenylpyrrolidine-3-carboxylic acid. (2024, August 22). Angene Chemical.
  • SAFETY DATA SHEET: PYRROLIDINE, REAGENT. (2017, August 15). Spectrum Chemical.
  • Safety D
  • 21.S: Carboxylic Acid Derivatives (Summary). (2024, March 17). Chemistry LibreTexts.
  • Safety Data Sheet: 1-Phenylpyrrolidine. (2026, March 6). Combi-Blocks.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Chemical Waste. MIT Environmental Health & Safety.
  • 11.6 Reactions of Carboxylic Acids.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • PYRROLIDINE. CAMEO Chemicals - NOAA.
  • Chemical Waste Disposal. Stanford Environmental Health & Safety.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University Campus Safety Division.

Sources

A Proactive Approach to Safety: Personal Protective Equipment for Handling cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride represents a key building block in many research endeavors, its comprehensive toxicological profile may not be fully elucidated. This guide, therefore, adopts a proactive and conservative approach to safety, providing a robust framework for personal protective equipment (PPE) selection, use, and disposal. Our philosophy is grounded in the principle of minimizing exposure to as low as reasonably achievable (ALARA), ensuring the well-being of our researchers and the integrity of our scientific pursuits.

Understanding the Hazard: A Data-Driven Approach to PPE Selection

Given the limited availability of a specific Safety Data Sheet (SDS) for cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride, we must infer its potential hazards based on its chemical structure and the known properties of similar compounds. As a pyrrolidine derivative and a carboxylic acid hydrochloride, we can anticipate potential risks including skin and eye irritation, respiratory tract irritation if inhaled as a dust, and unknown systemic effects.

The following table outlines a tiered approach to PPE selection based on the scale and nature of the handling procedure. This risk-based methodology ensures that the level of protection is commensurate with the potential for exposure.

Operational Scale Task Minimum PPE Requirement Recommended Upgrade
Microscale (<1g) Weighing, solution preparationStandard laboratory coat, nitrile gloves, safety glasses with side shieldsChemical splash goggles
Bench-scale (1-100g) Synthesis, purification, transfersChemical-resistant lab coat, double-gloving (nitrile), chemical splash gogglesFace shield over goggles, respiratory protection (N95)
Pilot-scale (>100g) Bulk handling, charging reactorsChemical-resistant suit, heavy-duty nitrile or butyl gloves, full-face respirator with appropriate cartridgesSupplied-air respirator (SAR)

This tiered approach is a cornerstone of a dynamic safety culture, allowing for the adaptation of protocols to the specific demands of the experimental workflow.

The Workflow of Protection: A Step-by-Step Guide to PPE Use

The efficacy of PPE is as much about its correct use as it is about its selection. The following workflow provides a systematic approach to donning and doffing PPE to prevent cross-contamination and ensure user safety.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Donning_Start Start: Clean Area LabCoat 1. Lab Coat Donning_Start->LabCoat Respirator 2. Respirator (if required) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Donning_End Enter Work Area Gloves->Donning_End Doffing_Start Start: Decontamination Area Gloves_Outer 1. Outer Gloves (if double-gloved) Doffing_Start->Gloves_Outer Goggles_Face 2. Goggles/Face Shield Gloves_Outer->Goggles_Face LabCoat_Suit 3. Lab Coat/Suit Goggles_Face->LabCoat_Suit Gloves_Inner 4. Inner Gloves LabCoat_Suit->Gloves_Inner Respirator_Doff 5. Respirator (if worn) Gloves_Inner->Respirator_Doff WashHands 6. Wash Hands Thoroughly Respirator_Doff->WashHands Doffing_End Exit to Clean Area WashHands->Doffing_End

Fig. 1: PPE Donning and Doffing Workflow
Operational Preparedness: Spill Management and Emergency Response

In the event of a spill, a prepared response is critical to mitigating potential harm. All personnel handling cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride should be familiar with the location and use of emergency equipment.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, close the sash of the fume hood or close the door to the laboratory to contain any airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE as outlined in the table above, including respiratory protection.

  • Contain and Clean: For small spills, gently cover the powdered material with an absorbent material designed for chemical spills. Avoid dry sweeping, which can generate dust. For larger spills, consult your institution's environmental health and safety (EHS) department.

  • Decontaminate: Once the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., water, followed by a soap solution), and then wipe the area clean.

  • Dispose: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

Disposal Plan: A Cradle-to-Grave Responsibility

The responsible disposal of chemical waste is a legal and ethical obligation. All waste contaminated with cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride must be handled as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and any unreacted solid material should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.

All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." Follow your institution's specific procedures for the collection and disposal of chemical waste, which are typically managed by the EHS department.

Conclusion: A Culture of Safety

The protocols outlined in this guide are designed to foster a culture of safety and proactive risk management. By understanding the potential hazards of cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride and adhering to these best practices for personal protective equipment, we can ensure a safe and productive research environment. It is the responsibility of every researcher to be diligent in the implementation of these safety measures, thereby protecting themselves, their colleagues, and the integrity of their scientific contributions.

References

  • Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment. [Link]

  • The National Institute for Occupational Safety and Health (NIOSH) . Personal Protective Equipment. [Link]

  • European Chemicals Agency (ECHA) . Guidance on the Protection of the Health and Safety of Workers from the Risks related to Chemical Agents at Work. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.